molecular formula C5H10 B7767627 1-Pentene CAS No. 25377-72-4

1-Pentene

Cat. No.: B7767627
CAS No.: 25377-72-4
M. Wt: 70.13 g/mol
InChI Key: YWAKXRMUMFPDSH-UHFFFAOYSA-N
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Description

1-pentene is a colorless liquid with an odor of gasoline. Flash point -20 °F (Aldrich). Insoluble in water and less dense than water. Hence floats on water. Flammable vapor is produced. Boiling point 86 °F. (USCG, 1999)
pentene is a natural product found in Rattus rattus, Calendula officinalis, and Tuber borchii with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pent-1-ene
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InChI

InChI=1S/C5H10/c1-3-5-4-2/h3H,1,4-5H2,2H3
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InChI Key

YWAKXRMUMFPDSH-UHFFFAOYSA-N
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Canonical SMILES

CCCC=C
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Molecular Formula

C5H10
Record name 1-PENTENE
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Related CAS

25587-78-4, 25587-79-5
Record name 1-Pentene, homopolymer, isotactic
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DSSTOX Substance ID

DTXSID7025849
Record name 1-Pentene
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Molecular Weight

70.13 g/mol
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Physical Description

1-pentene is a colorless liquid with an odor of gasoline. Flash point -20 °F (Aldrich). Insoluble in water and less dense than water. Hence floats on water. Flammable vapor is produced. Boiling point 86 °F. (USCG, 1999), Liquid, Gas or Vapor; Liquid, Colorless liquid with an odor of gasoline; [CAMEO] Colorless liquid; bp = 30-32 deg C; [MSDSonline], bp = 35 deg C; [ChemIDplus] Liquid; [HSDB]
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Boiling Point

85.8 °F at 760 mmHg (USCG, 1999), 29.9 °C
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Flash Point

-60 °F (USCG, 1999), -18 °C, -18 °C OC /From table/
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Solubility

Sol in all proportions in alcohol, ether, and benzene, Miscible in ethanol and ethyl ether, soluble in benzene., In water, 148 mg/l @ 25 °C
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Density

0.641 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6405 @ 20 °C/4 °C
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Vapor Density

2.42 (AIR= 1)
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Vapor Pressure

635.0 [mmHg], 60.8 [mmHg], 635 mm Hg @ 25 °C, 60.8 mm Hg @ 25 °C
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Color/Form

Liquid, Colorless liquid, LIQ @ ROOM TEMP

CAS No.

109-67-1, 68527-11-7, 68814-91-5, 25377-72-4
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Melting Point

-265 °F (USCG, 1999), -165.2 °C
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Foundational & Exploratory

1-Pentene: Molecular Structure, Bonding, and Reactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Target Audience: Pharmaceutical Researchers, Synthetic Chemists, and Materials Scientists[1]

Executive Summary: The Alpha-Olefin Scaffold

1-Pentene (


) represents a foundational 

-olefin used critically as a chemical intermediate in the synthesis of higher molecular weight alkylated compounds, plasticizers, and as a comonomer in modulating the crystallinity of polyethylene (LLDPE).[1][2] For drug development professionals, its significance lies in its utility as a pure

synthon—providing a terminal vinyl group amenable to high-precision functionalization (e.g., hydroformylation, epoxidation) and as a metabolic probe for cytochrome P450 alkene oxidation studies.[1]

This guide deconstructs the molecular architecture of this compound, quantifying its bonding characteristics and detailing its reactivity profile within the context of precision organic synthesis.[1]

Molecular Architecture and Bonding Dynamics

The reactivity of this compound is dictated by the electron-rich


-system at the terminal carbons (

) and the steric freedom of the propyl chain tail.[1]
Orbital Hybridization & Geometry
  • Terminal Vinyl Group (

    
    ):  Both carbons exhibit 
    
    
    
    hybridization.[1] The
    
    
    -bond is formed by head-to-head overlap of
    
    
    orbitals, while the
    
    
    -bond arises from the lateral overlap of unhybridized
    
    
    orbitals.[1] This planar region restricts rotation, fixing the bond angle close to 120°.[1]
  • Alkyl Tail (

    
    ):  These carbons are 
    
    
    
    hybridized, forming a flexible chain with tetrahedral geometry (
    
    
    ).[1] The
    
    
    bond represents the
    
    
    junction, which is slightly shorter than a standard alkane bond due to the higher
    
    
    -character of the
    
    
    orbital.[1]
Quantitative Structural Parameters
ParameterBond/AtomValue (Experimental/Calc)Significance
Bond Length

1.34 ÅSite of electrophilic attack
Bond Length

1.50 ÅShortened single bond (

)
Bond Length

1.54 ÅStandard alkane bond
Bond Angle

~122.0°Steric repulsion of alkyl group
Dipole Moment

0.37 DWeak polarity due to inductive effect (+I) of propyl group
Structural Visualization

The following diagram illustrates the connectivity and orbital character transitions within the molecule.

G cluster_0 Reactive Head cluster_1 Lipophilic Tail C1 C1 (sp2) C2 C2 (sp2) C1->C2 Double Bond π + σ 1.34 Å C3 C3 (sp3) C2->C3 Single Bond σ(sp2-sp3) 1.50 Å C4 C4 (sp3) C3->C4 Single Bond σ(sp3-sp3) 1.54 Å C5 C5 (sp3) C4->C5 Single Bond σ(sp3-sp3) 1.54 Å

Figure 1: Connectivity map of this compound highlighting the transition from the reactive electrophilic head to the lipophilic alkyl tail.[1][3]

Physicochemical Profile

Precise physical constants are vital for process design, particularly in solvent partitioning and distillation protocols.[1]

PropertyValueContext for Application
Molecular Weight 70.13 g/mol Precursor stoichiometry
Boiling Point 30.0 °CHighly volatile; requires chilled condensers
Melting Point -165.2 °CSuitable for cryogenic reaction conditions
Density 0.641 g/mL (20 °C)Phase separation (floats on water)
Flash Point -18 °C (Closed Cup)High Flammability Hazard
Refractive Index

Purity verification standard
Solubility Water: 148 mg/LPractically insoluble in aqueous media

Spectroscopic Characterization

Identification of this compound relies on distinct signatures arising from the terminal vinyl group.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (500 MHz, 
    
    
    
    ):
    • 
       5.81 (ddt, 1H, 
      
      
      
      Hz, -CH= ).[1] The multiplet pattern confirms the terminal alkene.[1]
    • 
       4.98 (dd, 1H, 
      
      
      
      Hz, =CH_2 trans).[1]
    • 
       4.92 (dd, 1H, 
      
      
      
      Hz, =CH_2 cis).[1]
    • 
       2.01 (q, 2H, Allylic -CH_2- ).[1]
      
    • 
       1.41 (sextet, 2H, -CH_2- ).[1]
      
    • 
       0.91 (t, 3H, Methyl -CH_3 ).[1]
      
  • 
     NMR:  Distinct signals at 
    
    
    
    139.0 (
    
    
    ) and
    
    
    114.4 (
    
    
    ) characterize the double bond.[1]
Infrared Spectroscopy (FTIR)
  • 3080 cm⁻¹: C-H stretching (sp² hybridized carbons).[1]

  • 1642 cm⁻¹: C=C stretching (characteristic of terminal alkenes).[1]

  • 990 & 910 cm⁻¹: Out-of-plane C-H bending (vinyl group specific).

Reactivity & Synthesis Pathways

For pharmaceutical synthesis, this compound acts as a "C5-donor".[1] Its reactivity is dominated by electrophilic addition and metal-catalyzed insertions.[1]

Key Reaction Classes
  • Epoxidation: Reaction with m-CPBA or peracetic acid yields 1,2-epoxypentane , a reactive electrophile used to introduce a hydroxy-pentyl chain into nucleophilic drug scaffolds.[1]

  • Hydroformylation (Oxo Synthesis): Rhodium-catalyzed addition of CO/H₂ yields hexanal , a precursor for reductive amination.[1]

  • Bio-Oxidation: In metabolic studies, this compound serves as a probe substrate.[1] Cytochrome P450 enzymes oxidize the terminal bond to the epoxide, which is subsequently hydrolyzed by epoxide hydrolase to 1,2-pentanediol .[1]

Mechanistic Visualization

The following diagram maps the divergence of this compound into critical synthetic intermediates.

Reactivity Pentene This compound (C5H10) Epoxide 1,2-Epoxypentane (Chiral Intermediate) Pentene->Epoxide Oxidation (m-CPBA / P450) Hexanal Hexanal (Aldehyde Precursor) Pentene->Hexanal Hydroformylation (Rh cat, CO, H2) Polymer Poly(this compound) (Isotactic Polymer) Pentene->Polymer Ziegler-Natta (TiCl4/AlEt3) Halo 1,2-Dibromopentane (Halogenated Scaffold) Pentene->Halo Electrophilic Addition (Br2) Diol 1,2-Pentanediol (Metabolite) Epoxide->Diol Hydrolysis (Epoxide Hydrolase)

Figure 2: Synthetic divergence of this compound.[1][3] Pathways highlight oxidation (red), carbonylation (blue), and polymerization (green).[1]

Experimental Protocol: Standard Purity Analysis

Objective: Determine the isomeric purity of this compound (specifically distinguishing from trans-2-pentene and cis-2-pentene contaminants) prior to use in stereoselective synthesis.

Method: Gas Chromatography - Flame Ionization Detection (GC-FID).[1]

Step-by-Step Methodology:

  • Sample Preparation: Dilute 50 µL of this compound analyte in 1.0 mL of anhydrous n-hexane (HPLC grade). Ensure the vial is capped immediately to prevent volatilization (BP = 30°C).[1]

  • Column Selection: Use a non-polar capillary column (e.g., DB-1 or HP-5, 30m x 0.25mm x 0.25µm) to separate based on boiling point and polarity.[1]

  • Thermal Program:

    • Initial: Hold at 35°C for 5 minutes (isothermal is critical due to low boiling points).

    • Ramp: 5°C/min to 80°C.[1]

    • Final: 20°C/min to 200°C (burn off heavier residues).[1]

  • Detection: FID at 250°C.

  • Validation Criteria:

    • This compound elutes first (lowest BP).[1]

    • trans-2-Pentene and cis-2-pentene elute subsequently.[1]

    • Acceptance: Purity >98.5% area integration is required for catalytic applications to prevent catalyst poisoning or isomeric side-products.[1]

Safety & Handling (SHE)[1][3]

  • Flammability: With a flash point of -18°C, this compound forms explosive mixtures with air immediately upon opening.[1] All transfers must occur within a fume hood using grounded glassware to prevent static discharge ignition.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The alkene is prone to auto-oxidation to form peroxides upon prolonged exposure to air.[1]

  • Toxicity: Acts as a central nervous system depressant at high concentrations.[1]

References

  • National Institute of Standards and Technology (NIST). this compound Thermochemical and Spectroscopic Data. NIST Chemistry WebBook, SRD 69.[1][4] Available at: [Link][1][5]

  • PubChem. this compound Compound Summary (CID 8004). National Center for Biotechnology Information.[1] Available at: [Link][1][5][6]

  • Cheméo. Chemical Properties of this compound. Available at: [Link][1][5]

  • Chemistry LibreTexts. Ziegler-Natta Polymerization Mechanisms. Available at: [Link][1][5]

Sources

An In-Depth Technical Guide to the Thermochemical Properties of 1-Pentene in the Gas Phase

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential thermochemical data for 1-pentene in the gas phase. As a foundational molecule in organic chemistry and a reference compound in combustion and atmospheric studies, a thorough understanding of its energetic properties is crucial. This document, prepared with the practicing scientist in mind, delves into the core thermochemical parameters, the sophisticated experimental and computational methodologies used to determine them, and the underlying principles that ensure their accuracy and reliability.

Core Thermochemical Data of this compound (Gas Phase)

The following table summarizes the key thermochemical properties of this compound (C₅H₁₀, CAS Registry Number: 109-67-1) in the gas phase at standard conditions (298.15 K and 1 bar).[1][2][3][4] These values, primarily sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook, represent critically evaluated data from multiple research endeavors.[1][2][3][4]

Thermochemical PropertySymbolValueUnits
Standard Molar Enthalpy of FormationΔfH°gas-20.9 ± 0.6kJ/mol
Standard Molar EntropyS°gas348.8 ± 2.1J/mol·K
Molar Heat Capacity (Constant Pressure)C°p,gas108.2J/mol·K

Note on Standard Molar Entropy: The gas phase standard molar entropy is calculated from the standard molar entropy of the liquid phase (262.60 J/mol·K) and the enthalpy of vaporization at 298.15 K.[2]

The Science Behind the Numbers: Methodologies for Determining Thermochemical Data

The thermochemical values presented in this guide are the culmination of meticulous experimental work and sophisticated computational modeling. Understanding the methodologies employed is paramount for appreciating the data's quality and limitations.

Experimental Determination: A Two-Pronged Approach

1. Combustion Calorimetry: Quantifying the Energy of Reaction

The standard enthalpy of formation of this compound is most accurately determined through combustion calorimetry.[5] This technique measures the heat released during the complete combustion of a known amount of the substance in a high-pressure oxygen environment.

Experimental Protocol: Oxygen Bomb Calorimetry for a Volatile Liquid

  • Sample Preparation: A precise mass of high-purity this compound is encapsulated in a container suitable for volatile liquids, such as a gelatin capsule or a thin-walled glass ampoule.

  • Calorimeter Setup: The sealed sample is placed in a platinum crucible inside a high-pressure vessel, commonly known as a "bomb." The bomb is then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Isothermal Environment: The bomb is submerged in a known mass of water in a well-insulated, stirred calorimeter. The entire system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water surrounding the bomb is meticulously recorded at short intervals before, during, and after the combustion process until a stable final temperature is reached.

  • Correction and Calculation: The raw temperature change is corrected for heat exchange with the surroundings and the heat released by the ignition fuse. The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, typically benzoic acid. The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is derived using Hess's Law.

Causality in Experimental Design: The use of a high-pressure oxygen environment ensures complete and rapid combustion, a prerequisite for accurate measurements. The isothermal jacket and stirring mechanism are crucial for minimizing heat loss to the surroundings and ensuring a uniform temperature distribution, respectively.

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis Prep Precise massing of This compound sample Encapsulate Encapsulation in a volatile-compatible container Prep->Encapsulate Setup Placement in bomb and pressurization with O₂ Encapsulate->Setup Equilibrate Thermal equilibration in water bath Setup->Equilibrate Ignite Electrical Ignition Equilibrate->Ignite Monitor Temperature monitoring Ignite->Monitor Correct Corrections for heat loss and ignition Monitor->Correct Calculate_Q Calculation of heat of combustion (Q) Correct->Calculate_Q Calculate_Hf Derivation of ΔfH° using Hess's Law Calculate_Q->Calculate_Hf

Caption: Workflow for determining the enthalpy of formation of this compound via combustion calorimetry.

2. Adiabatic Heat Capacity Calorimetry: Mapping Thermal Behavior

The molar heat capacity and standard molar entropy of this compound are determined using adiabatic heat capacity calorimetry. This technique measures the amount of heat required to raise the temperature of a substance by a specific amount while minimizing heat exchange with the surroundings.

Experimental Protocol: Adiabatic Heat Capacity Measurement

  • Calorimeter Design: A precisely known mass of this compound is placed in a sample cell within a calorimeter that is surrounded by an adiabatic shield.

  • Controlled Heating: A measured amount of electrical energy (heat) is supplied to the sample cell, causing its temperature to rise.

  • Adiabatic Control: The temperature of the surrounding adiabatic shield is continuously and automatically adjusted to match the temperature of the sample cell. This creates a zero temperature gradient, effectively eliminating heat loss.

  • Temperature Measurement: The temperature of the sample is measured with high precision at regular intervals.

  • Data Analysis: The heat capacity is calculated from the amount of heat supplied and the corresponding temperature rise. By performing these measurements over a range of temperatures, a detailed heat capacity curve is generated. The standard molar entropy is then calculated by integrating the heat capacity divided by the temperature from absolute zero to the desired temperature (298.15 K), accounting for the entropies of any phase transitions.

Self-Validation and Trustworthiness: The core principle of maintaining an adiabatic environment is a self-validating system. Any deviation from a zero temperature gradient between the sample and the shield would introduce a systematic error, which is minimized through sophisticated temperature control feedback loops.

Adiabatic_Calorimetry_Workflow cluster_setup Setup cluster_measurement Measurement Cycle cluster_calculation Calculation Sample Known mass of This compound in cell Heat Input of measured heat (Q) Sample->Heat Temp_Rise Measure temperature rise (ΔT) Heat->Temp_Rise Adiabatic_Control Adiabatic shield temperature matches sample temperature Temp_Rise->Adiabatic_Control Feedback Calc_Cp Calculate Cp = Q/ΔT Temp_Rise->Calc_Cp Adiabatic_Control->Heat Integrate Integrate Cp/T to determine S° Calc_Cp->Integrate

Caption: The iterative process of adiabatic heat capacity calorimetry for determining Cp and S°.

Computational Thermochemistry: An In Silico Approach

In addition to experimental methods, modern computational chemistry provides a powerful toolkit for predicting thermochemical data with high accuracy. For a molecule like this compound, high-level composite methods are the gold standard.

High-Accuracy Composite Methods (G3, G4, CBS-QB3)

These methods, such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS) theories, are designed to approximate the results of very high-level electronic structure calculations through a series of more manageable computations. This approach provides a balance between accuracy and computational cost.

Computational Protocol: A Generalized Workflow

  • Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. This is typically done using a reliable and computationally efficient method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Vibrational Frequency Calculation: At the optimized geometry, the vibrational frequencies of the molecule are calculated. This is essential for two reasons: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • High-Level Single-Point Energy Calculation: A series of single-point energy calculations are performed at the optimized geometry using progressively higher levels of theory and larger basis sets. These calculations account for electron correlation effects more accurately.

  • Extrapolation and Empirical Corrections: The results from the various calculations are combined in a specific, predefined manner to extrapolate to the complete basis set limit and to account for any remaining systematic errors. These methods often include empirical correction terms that have been parameterized against a large set of accurate experimental data.

  • Thermochemical Data Calculation: The final, high-accuracy electronic energy is combined with the thermal corrections from the vibrational frequency calculation to yield the standard enthalpy of formation, entropy, and heat capacity.

Expertise in Method Selection: The choice of a specific composite method (e.g., G4 over G3) is dictated by the desired accuracy and the computational resources available. Newer methods like G4 generally offer improved accuracy for a wider range of molecules by incorporating more sophisticated theoretical treatments and updated empirical parameters.

Computational_Workflow cluster_initial Initial Steps cluster_energy High-Level Energy cluster_final Final Calculation Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Freq Vibrational Frequency Calculation Opt->Freq SPE Single-Point Energy Calculations (multiple levels) Freq->SPE Thermochem Calculation of ΔfH°, S°, Cp Freq->Thermochem Thermal Corrections Extrapolate Extrapolation and Empirical Corrections SPE->Extrapolate Extrapolate->Thermochem

Caption: A generalized workflow for calculating thermochemical data using high-accuracy composite methods.

References

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved February 11, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Gas phase thermochemistry data for this compound. In NIST Chemistry WebBook. Retrieved February 11, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Condensed phase thermochemistry data for this compound. In NIST Chemistry WebBook. Retrieved February 11, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Phase change data for this compound. In NIST Chemistry WebBook. Retrieved February 11, 2026, from [Link]

  • Good, W. D., & Smith, N. K. (1979). The enthalpies of combustion of the isomeric pentenes in the liquid state. A warning to combustion calorimetrists about sample drying. The Journal of Chemical Thermodynamics, 11(2), 111-118. [Link]

Sources

Reaction Kinetics of 1-Pentene Addition Reactions: A Mechanistic & Operational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Pentene (


) serves as a critical model substrate for understanding the reactivity of terminal 

-olefins in pharmaceutical intermediate synthesis. Its addition reactions—specifically hydroformylation, hydrogenation, and hydration—are governed by a complex interplay of intrinsic chemical kinetics and mass transfer limitations.

This technical guide moves beyond textbook definitions to provide an operational framework for measuring, modeling, and optimizing these kinetics. We focus on the Rhodium-catalyzed hydroformylation as a primary case study due to its industrial relevance in synthesizing aldehyde precursors for API (Active Pharmaceutical Ingredient) scaffolds.[1]

Mechanistic Foundations

Understanding the kinetic behavior of this compound requires distinguishing between three distinct mechanistic regimes.

Catalytic Hydroformylation (The Oxo Process)[1]
  • Reaction: this compound + CO +

    
    
    
  • Mechanism: The widely accepted dissociative mechanism (Heck and Breslow) involves the coordination of the olefin to a coordinatively unsaturated Rhodium species.[1]

  • Kinetic Driver: The rate-determining step (RDS) is typically the migratory insertion of the alkene into the Rh-H bond or the oxidative addition of

    
    , depending on partial pressures.[1]
    
  • Selectivity: Steric bulk of ligands (e.g.,

    
    ) favors the linear isomer (anti-Markovnikov-like outcome via steric control).
    
Heterogeneous Hydrogenation
  • Reaction: this compound +

    
    
    
  • Mechanism: Langmuir-Hinshelwood (L-H) kinetics dominate. Both hydrogen and this compound must adsorb onto the catalyst surface.[1]

  • Kinetic Driver: Competitive adsorption.[1] High olefin concentrations can inhibit

    
     adsorption, leading to non-linear rate dependencies.
    
Electrophilic Hydration
  • Reaction: this compound +

    
    
    
  • Mechanism: Stepwise electrophilic addition via a carbocation intermediate.[1][2]

  • Kinetic Driver: Formation of the secondary carbocation is the RDS.[1] This follows Markovnikov’s rule strictly.

Deep Dive: Hydroformylation Kinetics

The hydroformylation of this compound using


 is the "gold standard" for kinetic modeling in this class.
The Rate Law

Contrary to simple first-order kinetics, the rate of hydroformylation (


) often follows a complex dependency based on CO partial pressure. A simplified empirical rate model derived from industrial data is:


  • Positive Order: First-order w.r.t. Olefin and Catalyst.[3][4][5][6]

  • Inhibition: Negative order w.r.t. CO at high pressures (due to formation of inactive acyl-carbonyl species).

  • Activation Energy (

    
    ):  Typically 50–60 kJ/mol  for 1-alkenes [1].
    
Visualizing the Catalytic Cycle

The following diagram illustrates the active species and the critical insertion step that dictates the rate.

Hydroformylation Precursor RhH(CO)(PPh3)3 (Precursor) Active RhH(CO)2(PPh3)2 (Active Species) Precursor->Active - PPh3, + CO Coordination Alkene Coordination (this compound) Active->Coordination + this compound Insertion Migratory Insertion (Rate Determining Step) Coordination->Insertion RDS Acyl Acyl-Rh Complex Insertion->Acyl + CO Product Release: Hexanal + Regenerate Catalyst Acyl->Product + H2 Product->Active Cycle Closes

Figure 1: Simplified Heck-Breslow mechanism for Rh-catalyzed hydroformylation of this compound.

Experimental Protocol: Measuring Gas-Liquid Kinetics

To accurately determine kinetic parameters for this compound (a liquid) reacting with


 (gases), you must eliminate mass transfer resistance. If diffusion is slower than the reaction, you are measuring the diffusion coefficient, not the chemical kinetics.[1]
The "Gas Induction" Setup

Objective: Ensure the reaction is in the Kinetic Regime (Hatta Number


).

Equipment:

  • High-pressure Hastelloy autoclave (100–300 mL).

  • Gas induction impeller (hollow shaft) for maximum gas recirculation.

  • Mass flow controllers (MFC) for constant pressure mode.

Protocol:

  • Catalyst Prep: Dissolve

    
     and ligand (
    
    
    
    ) in dry toluene under Argon.
  • Loading: Charge the reactor with solvent and catalyst. Heat to 80°C.

  • Purge: Pressurize/depressurize with Syngas (

    
     1:1) 3 times to remove 
    
    
    
    .
  • Substrate Injection: Inject this compound via a high-pressure HPLC pump (prevents gas loss).

  • Reaction: Maintain constant pressure (e.g., 20 bar). The reaction consumes gas; the MFC will feed gas to maintain pressure.[1]

  • Data Acquisition: Record gas uptake (moles) vs. time.

    • Note: The slope of Gas Uptake vs. Time at

      
       gives the Initial Rate (
      
      
      
      )
      .[1]
Validation: The Hatta Number Check

Before trusting your


 values, calculate the Hatta number (

):


  • If

    
    : Reaction is fast; occurs in the liquid film (Diffusion Controlled).[1]
    
  • If

    
    : Reaction is slow; occurs in bulk liquid (Kinetic Controlled). This is the target. 
    

KineticRegime Start Calculate Hatta Number (Ha) Check Check Value Start->Check Diff Regime: Diffusion Controlled (Invalid for Kinetics) Check->Diff Ha > 2 Kinetic Regime: Kinetic Controlled (Valid Data) Check->Kinetic Ha < 0.3 Action Increase Stirring Speed or Decrease Temp Diff->Action Remedy

Figure 2: Decision tree for validating kinetic data integrity in gas-liquid reactions.

Data Synthesis & Comparative Kinetics

The following table summarizes the kinetic parameters for this compound addition reactions based on literature consensus [1][2][3].

Reaction TypeCatalyst SystemRate Law ApproximationActivation Energy (

)
Key Kinetic Inhibitor
Hydroformylation


55 - 60 kJ/molCO (at high pressure)
Hydrogenation


30 - 45 kJ/molOlefin Saturation (Zero order at high conc.)[1]
Hydration

(aq)

70 - 80 kJ/molThermodynamic Equilibrium
Key Insights for Drug Development
  • Impurity Control: In hydrogenation steps, this compound impurities often react faster than internal alkenes (e.g., 2-pentene) due to lower steric hindrance at the terminal carbon.

  • Scale-Up Risk: Hydroformylation is highly exothermic (

    
    ). If the reaction shifts from Kinetic to Mass-Transfer control during scale-up, the heat removal rate may drop, followed by a sudden thermal runaway if mixing improves unexpectedly.[1]
    

References

  • Kinetics of Hydroformylation of Ethylene Using Homogeneous Rh Catalyst. Source: ResearchGate / Chinese Journal of Chemical Engineering. URL:[Link] (Note: Ethylene and this compound share the same terminal alkene kinetic characteristics in Rh-catalysis).

  • Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on Pd/Al2O3: Kinetic Modeling. Source: MDPI (Catalysts Journal). URL:[Link] (Validates the Langmuir-Hinshelwood model for terminal unsaturation).

  • Kinetics of Gas-Liquid Reactions. Source: Periodica Polytechnica Chemical Engineering.[1] URL:[Link]

  • Langmuir-Hinshelwood Kinetics Screencast. Source: LearnChemE (University of Colorado Boulder).[7] URL:[Link]

Sources

Unraveling the Reactivity of 1-Pentene: A Theoretical and Computational Guideline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to investigate the reactivity of 1-pentene. Moving beyond a simple recitation of facts, this document delves into the underlying principles and practical considerations that govern the selection of computational strategies, offering a robust framework for understanding and predicting the complex chemical behavior of this important alkene.

Section 1: The Significance of this compound and the Power of Computational Insight

This compound (C5H10) is a key building block in the chemical industry, serving as a monomer in the production of polymers and as a component in fuel surrogates.[1] Understanding its reactivity across a range of conditions—from high-temperature combustion to catalyzed polymerization—is paramount for process optimization, catalyst design, and the development of safer, more efficient chemical technologies.

Traditional experimental approaches provide invaluable macroscopic data on reaction outcomes. However, to truly comprehend the intricate dance of atoms and electrons that dictates reactivity, we must turn to the powerful lens of theoretical and computational chemistry. These methods allow us to:

  • Elucidate complex reaction mechanisms: Identify transient intermediates and transition states that are often impossible to isolate experimentally.

  • Calculate key kinetic and thermodynamic parameters: Determine reaction rate constants, activation energies, and equilibrium constants with high accuracy.[2][3]

  • Simulate reaction dynamics: Observe the time-evolution of a chemical system at the molecular level.

  • Screen potential catalysts and reaction conditions: Accelerate the discovery and optimization of new chemical processes.

This guide will navigate the theoretical landscape of this compound reactivity, focusing on four key reaction classes: oxidation, pyrolysis, hydrogenation, and polymerization.

Section 2: Core Computational Methodologies: A Scientist's Toolkit

The choice of computational methodology is dictated by the specific scientific question, the desired level of accuracy, and the available computational resources. For studying the reactivity of a molecule like this compound, a multi-pronged approach is often necessary.

Density Functional Theory (DFT): The Workhorse of Quantum Chemistry

Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method for studying the electronic structure and reactivity of molecules.[4] It offers a favorable balance between computational cost and accuracy.

Protocol 1: Standard DFT Calculation for Reaction Energetics

  • Geometry Optimization:

    • Objective: To find the lowest energy arrangement of atoms for reactants, products, and transition states.

    • Procedure:

      • Construct the initial 3D structure of the molecule using a molecular editor (e.g., Avogadro, ChemDraw).

      • Select a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ). The choice depends on the system and desired accuracy. For example, M06-2X is often recommended for kinetics.

      • Perform a geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).

      • Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. A minimum will have no imaginary frequencies.

  • Transition State (TS) Searching:

    • Objective: To locate the saddle point on the potential energy surface that connects reactants and products.

    • Procedure:

      • Use an initial guess for the TS structure. This can be obtained from chemical intuition or by using specialized algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method.

      • Perform a TS optimization calculation.

      • Confirm the TS by a frequency calculation. A true TS will have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Energy Calculation:

    • Objective: To obtain accurate single-point energies for the optimized structures.

    • Procedure:

      • Use a larger, more flexible basis set than that used for geometry optimization to improve the accuracy of the energy calculation.

      • The difference in the electronic energies of the reactants and the transition state gives the activation energy (Ea). The difference between the energies of the reactants and products gives the reaction energy (ΔErxn).

Causality Behind the Choices: The selection of a specific functional and basis set is a critical decision. Functionals like B3LYP are good general-purpose choices, while others like the M06 suite are specifically parameterized for kinetics and non-covalent interactions. The basis set determines the flexibility of the mathematical functions used to describe the atomic orbitals; larger basis sets provide more accurate results but at a higher computational cost.

Molecular Dynamics (MD): Simulating Molecular Motion

While DFT provides a static picture of a reaction, Molecular Dynamics (MD) simulations allow us to observe the dynamic evolution of a system over time.[5] This is particularly useful for studying complex processes like polymerization and reactions in condensed phases.

Protocol 2: Reactive Molecular Dynamics (RMD) for Polymerization Studies

  • Force Field Selection/Development:

    • Objective: To define the potential energy function that describes the interactions between atoms. For reactive systems, a reactive force field like ReaxFF is required.[5]

    • Procedure:

      • Choose a pre-existing force field that has been parameterized for the atoms and bond types present in this compound.

      • If a suitable force field is not available, it must be developed by fitting its parameters to experimental data or high-level quantum mechanical calculations.[6][7]

  • System Setup:

    • Objective: To create a simulation box containing the reactant molecules.

    • Procedure:

      • Define the dimensions of the simulation box and populate it with this compound molecules and any other reactants or catalysts.

      • Set the initial temperature and pressure of the system.

  • Simulation Execution:

    • Objective: To integrate Newton's equations of motion for all atoms in the system.

    • Procedure:

      • Equilibrate the system to the desired temperature and pressure.

      • Run the production simulation for a sufficient length of time to observe the desired chemical events (e.g., chain propagation, termination).

  • Analysis:

    • Objective: To extract meaningful information from the simulation trajectory.

    • Procedure:

      • Analyze the changes in molecular conformation, such as end-to-end distance and radius of gyration, to understand chain growth.[8]

      • Track the formation and breaking of bonds to identify reaction pathways and mechanisms.

Trustworthiness of the Protocol: The reliability of an RMD simulation is critically dependent on the quality of the force field. A well-parameterized force field will accurately reproduce the underlying potential energy surface, leading to a realistic simulation of the chemical reactions.

Section 3: Reactivity Deep Dive: this compound in Action

Oxidation: A Complex Dance of Radicals

The oxidation of this compound is a crucial process in combustion and atmospheric chemistry. At high temperatures, it exhibits complex behavior, including a negative temperature coefficient (NTC) region where the reaction rate decreases with increasing temperature.[1][9]

Computational studies, often in conjunction with experimental techniques like shock tubes and jet-stirred reactors, have been instrumental in unraveling the intricate network of radical reactions that govern this compound oxidation.[1][10] Key reaction pathways include H-atom abstraction, addition of O2 to radical intermediates, and subsequent isomerization and decomposition reactions.

Workflow: Investigating this compound Oxidation

Oxidation_Workflow Exp Experimental Data (Shock Tube, JSR) Model Kinetic Model Development (e.g., RMG) Exp->Model Target Data Val Model Validation Exp->Val Comparison Sim Mechanism Simulation (e.g., Cantera) Model->Sim DFT DFT Calculations (Rate Constants, Barriers) DFT->Model Thermochemical & Kinetic Data Sim->Val Analysis Sensitivity & Flux Analysis Val->Analysis Validated Model Hydrogenation_Pathway cluster_surface Catalyst Surface R This compound(g) + H2(g) Ads_Pentene This compound(ads) R->Ads_Pentene Ads_H2 H2(ads) R->Ads_H2 Int1 C5H11(ads) + H(ads) Ads_Pentene->Int1 + H(ads) Diss_H 2H(ads) Ads_H2->Diss_H P_ads Pentane(ads) Int1->P_ads + H(ads) P Pentane(g) P_ads->P

Caption: Simplified reaction pathway for the catalytic hydrogenation of this compound.

Polymerization: Building Macromolecules

The polymerization of this compound is used to produce isotactic poly(this compound), a thermoplastic with interesting physical properties. This process is typically catalyzed by Ziegler-Natta or metallocene catalysts.

Computational modeling has been employed to investigate the mechanistic aspects of this compound polymerization, including the regioselectivity of monomer insertion and the nature of termination reactions. [11][12]Reactive molecular dynamics simulations have also been used to study the chain growth process and the evolution of the polymer's conformation. [8][13] Quantitative Data: Calculated Activation Barriers for 1-Butene Polymerization (as a proxy for this compound)

Catalyst SystemReaction StepΔG‡ (kcal/mol)
Me2Si(Ind)2ZrCl21,2-InsertionNot specified
Me2Si(Ind)2ZrCl2β-H transfer to monomer4.6
Data adapted from Falivene, L., et al. (2024).[11]

Section 4: Looking Ahead: The Future of Computational Studies

The field of computational chemistry is constantly evolving, with the development of more accurate and efficient methods. Machine learning is also beginning to play a significant role, with the potential to accelerate force field development and predict reaction outcomes with unprecedented speed. [7][14][15]As computational power continues to grow, we can expect to see even more detailed and predictive simulations of this compound reactivity, leading to new discoveries and innovations in chemistry and materials science.

References

  • A comprehensive experimental and kinetic modeling study of 1- and 2-pentene. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Software – Green Research Group. (n.d.). MIT. Retrieved from [Link]

  • Reaction rate constant. (2024, January 28). In Wikipedia. Retrieved from [Link]

  • DFT simulations and microkinetic modelling of 1-pentyne hydrogenation on Cu20 model catalysts. (2016). Journal of Molecular Graphics and Modelling, 65, 61-70. [Link]

  • Computational Prediction of Kinetic Rate Constants. (2006). Defense Technical Information Center. Retrieved from [Link]

  • Spectroscopically determined force fields for macromolecules. Part 3: Alkene chains. (2000). Journal of Molecular Structure, 521(1-3), 49-75. [Link]

  • Good chemical reaction simulation software? (2022, July 13). Reddit. Retrieved from [Link]

  • Machine-learning Software for Simulation of Gas-phase Chemistry. (n.d.). Argonne National Laboratory. Retrieved from [Link]

  • Self-Stable Precipitation Polymerization Molecular Entanglement Effect and Molecular Weight Simulations and Experiments. (2021). Polymers, 13(14), 2259. [Link]

  • Exploring combustion chemistry of this compound: Flow reactor pyrolysis at various pressures and development of a detailed combustion model. (2020). Combustion and Flame, 219, 322-333. [Link]

  • Nextmol | Computational chemistry & AI software. (n.d.). Nextmol. Retrieved from [Link]

  • Is there any free software that will allow me to model chemical reactions? (2015, May 19). ResearchGate. Retrieved from [Link]

  • Fuel reactivity comparison of 1- and 2-pentene under different pressures. (2018). Combustion and Flame, 191, 444-455. [Link]

  • Exploring combustion chemistry of this compound: Flow reactor pyrolysis at various pressures and development of a detailed combustion model. (2020). Proceedings of the Combustion Institute, 38(1), 447-455. [Link]

  • Major reaction branches of this compound oxidation. (2019). Combustion and Flame, 207, 24-35. [Link]

  • C-5 alkene hydrogenation: Effect of competitive reactions on activity and selectivity. (2001). Applied Catalysis A: General, 218(1-2), 277-285. [Link]

  • Computational Methods in Chemical Kinetics. (n.d.). Fiveable. Retrieved from [Link]

  • Part I: Theoretical investigation on the decomposition and isomerization reactions of pentan-2-ol radicals. (2019). Combustion and Flame, 205, 344-355. [Link]

  • A comparative study of the autoignition of 1-alkenes from ethylene to 1-heptene. (2020). Combustion and Flame, 220, 203-213. [Link]

  • Species profiles for this compound pyrolysis. (2020). Combustion and Flame, 211, 246-258. [Link]

  • Experimental and modeling study of the oxidation of this compound at high temperature. (2005). International Journal of Chemical Kinetics, 37(8), 451-463. [Link]

  • A single pulse shock tube study of pentene isomer pyrolysis. (2019). Combustion and Flame, 209, 240-251. [Link]

  • (a) Reaction profile for this compound hydrogenation; (b) reaction... (2001). ResearchGate. Retrieved from [Link]

  • Retro-Ene reaction Decomposition of this compound. (n.d.). ChemTube3D. Retrieved from [Link]

  • Hydrogenation of this compound. (2019). ResearchGate. Retrieved from [Link]

  • Insights into Catalytic Oxidative Reaction Mechanisms of Pentane on the Ru(0001) Surface. (2023). ACS Catalysis, 13(15), 10162-10173. [Link]

  • How Does Aspen Properties Models 1-Butene/1-Pentene Without Exp. (2017, March 9). Cheresources.com Community. Retrieved from [Link]

  • METHODS OF CALCULATING AND AVERAGING RATE CONSTANTS. (1951). Journal of the American Chemical Society, 73(11), 5173-5175. [Link]

  • Force-Field Development. (n.d.). ETH Zurich. Retrieved from [Link]

  • Development of force fields used in molecular dynamics calculation. (2023, May 18). JSOL Corporation. Retrieved from [Link]

  • Force fields for small molecules. (2017). Wiley Interdisciplinary Reviews: Computational Molecular Science, 7(4), e1315. [Link]

  • Reaction Rates & How to Determine Rate Law. (n.d.). ChemTalk. Retrieved from [Link]

  • Computational modelling of polymer network formation. (2023). Apollo - University of Cambridge. [Link]

  • Insights into Catalytic Oxidative Reaction Mechanisms of Pentane on the Ru(0001) Surface. (2023). ACS Catalysis, 13(15), 10162-10173. [Link]

  • PMFF: Development of a Physics-Based Molecular Force Field for Protein Simulation and Ligand Docking. (2020). Journal of Chemical Information and Modeling, 60(3), 1366-1380. [Link]

  • Mechanistic insights on 1-butene polymerization catalyzed by homogeneous single-site catalysts: a DFT computational study. (2024). Frontiers in Chemistry, 12, 1370258. [Link]

  • Special Issue: Modeling and Simulation of Polymerization Processes. (2021). Processes, 9(5), 849. [Link]

  • Computational Modeling of Polymerization Catalysts. (2002). In Computational Organometallic Chemistry (pp. 81-100). Marcel Dekker. [Link]

  • 16.3: Summary of Alkene Reactions. (2020, May 20). Chemistry LibreTexts. Retrieved from [Link]

  • Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). (2013, January 22). Master Organic Chemistry. Retrieved from [Link]

  • Alkene Reactions Made Simple - Mechanisms, Markovnikov's Rule, Lots of Practice [LIVE Recording]. (2023, November 11). YouTube. Retrieved from [Link]

  • A Computational Modeling Study of the Low-Temperature Pyrolysis of n-Alkanes; Mechanisms of Propane, n-Butane, and n-Pentane Pyrolyses. (1975). International Journal of Chemical Kinetics, 7(4), 479-507. [Link]

  • The Azide-Allene Dipolar Cycloaddition: Is DFT Able to Predict Site- and Regio-Selectivity? (2021). Molecules, 26(4), 957. [Link]

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An In-Depth Technical Guide to the Phase Behavior and Vapor Pressure of 1-Pentene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of 1-Pentene's Physicochemical Properties in Research and Development

This compound (C5H10), an alpha-olefin, is a key building block in the synthesis of polymers, specialty chemicals, and pharmaceutical intermediates.[1] A thorough understanding of its phase behavior and vapor pressure is paramount for professionals in chemical research, process development, and drug formulation. This guide provides a comprehensive overview of the fundamental thermodynamic properties of this compound, offering both theoretical insights and practical methodologies for their application in a laboratory setting. Accurate vapor pressure data is crucial for designing and optimizing reaction conditions, purification processes such as distillation, and for ensuring the safe handling and storage of this volatile compound. In the context of drug development, understanding the phase behavior of reactants and intermediates like this compound is essential for controlling crystallization processes, ensuring polymorphic purity, and achieving desired formulation characteristics.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is the first step in mastering its behavior in various applications. These properties dictate its physical state and interactions under different temperatures and pressures.

PropertyValueSource
Molecular FormulaC5H10
Molecular Weight70.13 g/mol
Normal Boiling Point29.9 °C (303.05 K)[2][3]
Melting Point-165.2 °C (107.95 K)[2][3]
Critical Temperature191.6 °C (464.75 K)[3]
Critical Pressure40 atm (4.05 MPa)[3]
Density0.641 g/mL at 20 °C[2]

Vapor Pressure of this compound: A Detailed Examination

The vapor pressure of a liquid is the pressure exerted by its vapor when the vapor and liquid phases are in dynamic equilibrium. This property is highly dependent on temperature. For this compound, a volatile organic compound, a precise understanding of its vapor pressure is essential for applications ranging from reaction kinetics to safety protocols.

The Antoine Equation: A Predictive Model for Vapor Pressure

The relationship between vapor pressure and temperature for this compound can be accurately described by the Antoine equation. This semi-empirical correlation is a cornerstone of chemical engineering and physical chemistry for predicting vapor pressures over a range of temperatures.[4]

The Antoine equation is expressed as:

log₁₀(P) = A - (B / (T + C))

Where:

  • P is the vapor pressure in bar

  • T is the temperature in Kelvin

  • A, B, and C are the Antoine coefficients specific to the substance.

For this compound, the Antoine coefficients, as provided by the National Institute of Standards and Technology (NIST), for the temperature range of 285.98 K to 303.87 K are:[4]

  • A = 3.91058

  • B = 1014.294

  • C = -43.367

Calculated Vapor Pressure Data for this compound

Using the Antoine equation and the coefficients above, we can generate a detailed table of vapor pressure values for this compound at various temperatures. This data is invaluable for experimental design and process modeling.

Temperature (°C)Temperature (K)Vapor Pressure (kPa)Vapor Pressure (mmHg)
0273.1539.8298.5
5278.1550.1375.8
10283.1562.4468.0
15288.1577.0577.5
20293.1594.4708.1
25298.15114.9861.8
30303.15139.11043.3

Phase Behavior of this compound: A Visual and Conceptual Guide

The phase behavior of a pure substance is best represented by a phase diagram, which is a graphical representation of the physical states of a substance under different conditions of temperature and pressure.

Key Features of the this compound Phase Diagram

The phase diagram of this compound illustrates the boundaries between its solid, liquid, and gaseous phases. The key points on this diagram are:

  • Triple Point: The specific temperature and pressure at which the solid, liquid, and vapor phases of a substance can coexist in thermodynamic equilibrium. For this compound, the triple point temperature is approximately 107.9 K (-165.25 °C).

  • Normal Boiling Point: The temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure (1 atm or 101.325 kPa). For this compound, this is 303.05 K (29.9 °C).[2][3]

  • Critical Point: The end point of the phase equilibrium curve. At temperatures and pressures above the critical point, the liquid and gas phases become indistinguishable, and the substance exists as a supercritical fluid. For this compound, the critical point is at a temperature of 464.75 K (191.6 °C) and a pressure of 4.05 MPa.[3]

G Solid Solid Phase Liquid Liquid Phase Gas Gas Phase CP Critical Point (464.75 K, 4.05 MPa) Liquid->CP Gas->CP Supercritical Supercritical Fluid TP Triple Point (107.9 K) TP->Solid TP->Liquid TP->Gas NBP Normal Boiling Point (303.05 K) sublimation Sublimation fusion Fusion vaporization Vaporization label_T Temperature (K) label_P Pressure (MPa)

Caption: A simplified phase diagram of this compound illustrating the solid, liquid, and gas phases.

Experimental Determination of Vapor Pressure: A Validated Protocol

While predictive models like the Antoine equation are powerful, experimental validation remains the gold standard for obtaining accurate vapor pressure data. The static method is a widely accepted and reliable technique for this purpose.

Principle of the Static Method

The static method involves placing a pure substance in a thermostated, evacuated container and measuring the pressure of the vapor in equilibrium with the liquid at a series of controlled temperatures.

Step-by-Step Experimental Workflow
  • Sample Preparation and Degassing:

    • A high-purity sample of this compound (≥99%) is introduced into a sample cell.

    • The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by several freeze-pump-thaw cycles. The causality here is that the presence of non-condensable gases would lead to an erroneously high total pressure reading, which is not representative of the true vapor pressure of the substance.

  • Apparatus Setup:

    • The sample cell is connected to a high-vacuum line, a high-precision pressure transducer, and a temperature-controlled bath.

    • The entire system must be leak-tight to ensure that the measured pressure is solely due to the vapor of the substance. A self-validating system would involve monitoring the pressure of the evacuated apparatus over time to ensure no leaks are present before introducing the sample.

  • Data Acquisition:

    • The temperature of the bath is precisely set and allowed to stabilize.

    • Once thermal equilibrium is reached, the pressure reading from the transducer is recorded.

    • This process is repeated at various temperatures to obtain a set of vapor pressure versus temperature data points.

G cluster_0 Sample Preparation cluster_1 Apparatus Setup cluster_2 Data Acquisition A Introduce High-Purity This compound to Sample Cell B Perform Freeze-Pump-Thaw Cycles (Degassing) A->B C Connect Cell to Vacuum Line, Pressure Transducer, and Thermostat B->C D Evacuate System and Perform Leak Check C->D E Set and Stabilize Bath Temperature D->E F Record Equilibrium Vapor Pressure E->F G Repeat at Different Temperatures F->G

Caption: Experimental workflow for the determination of vapor pressure using the static method.

Conclusion

A comprehensive understanding of the phase behavior and vapor pressure of this compound is indispensable for its safe and effective use in research and industrial applications. This guide has provided a detailed overview of these critical properties, supported by empirical data and a validated experimental protocol. By leveraging the information presented herein, researchers, scientists, and drug development professionals can enhance the precision, safety, and efficiency of their work with this compound.

References

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Antoine equation. Retrieved from [Link]

  • My Engineering Tools. (n.d.). Antoine Equation parameters table for saturation pressure calculation of common pure compounds. Retrieved from [Link]

  • Cheméco. (n.d.). Chemical Properties of this compound (CAS 109-67-1). Retrieved from [Link]

  • YouTube. (2022, April 2). How to Write the Structural Formula for this compound. Breslyn. Retrieved from [Link] (Note: A placeholder URL is used as the original may not be stable. The content is based on general chemical knowledge as demonstrated in the video.)

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Operational Safety and Risk Management for 1-Pentene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in Research Environments Content Type: Technical Safety Guide / Whitepaper Audience: Researchers, Synthesis Chemists, and Lab Safety Officers

Executive Safety Summary

1-Pentene (CAS: 109-67-1) presents a unique dual-hazard profile in the laboratory: it is an extremely flammable liquid with a boiling point (30°C) dangerously close to ambient room temperature. Unlike higher molecular weight alkenes, this compound exists on the thermodynamic edge of the liquid-vapor phase transition.

The Critical Risk: In a warm laboratory (e.g., 25°C), this compound has a vapor pressure high enough that opening a bottle without cooling can result in rapid volatilization, vessel pressurization, and the formation of an explosive atmosphere within seconds.

Physicochemical Hazard Profile

Understanding the physical constants of this compound is the first line of defense. Its low boiling point and low flash point mandate cold-handling protocols.

PropertyValueOperational Implication
Boiling Point 30°C (86°F)High Risk. Hand heat alone can boil the solvent in a syringe or transfer line.
Flash Point -18°C (0°F)Critical. Vapors can ignite even in a freezer if not explosion-proof.
Vapor Density 2.4 (Air = 1)Vapors are heavy; they will "pool" in sinks and flow across benchtops to ignition sources.
Specific Gravity 0.64Floats on water. Water is ineffective for extinguishing fires (spreads the fuel).
Conductivity Low (< 50 pS/m)Static Accumulator. Flowing liquid generates charge; requires grounding/bonding.

Toxicology and Health Exposure Mechanisms

While this compound is not a potent carcinogen, its primary lethality vector is aspiration , followed by anesthetic effects.

Aspiration Hazard (Category 1)

Due to its low viscosity and surface tension, if this compound is ingested (or if vomiting occurs after ingestion), it can bypass the glottis and enter the lungs. This causes chemical pneumonitis , a severe and often fatal inflammation of the lung tissue.

Exposure Pathway Diagram

The following diagram illustrates the physiological cascade following exposure.

G Source This compound Source (Vapor/Liquid) Inhalation Inhalation (High Conc.) Source->Inhalation Ingestion Ingestion (Accidental) Source->Ingestion Skin Dermal Contact Source->Skin CNS CNS Depression (Dizziness, Drowsiness) Inhalation->CNS Lungs Aspiration into Lungs (Bypasses Glottis) Ingestion->Lungs Vomiting/Reflex Pneumonitis Chemical Pneumonitis (Edema/Tissue Damage) Lungs->Pneumonitis Defatting Dermatitis (Lipid Extraction) Skin->Defatting

Figure 1: Toxicological pathways. Note the critical progression from ingestion to chemical pneumonitis.

Hierarchy of Controls: PPE & Engineering

Engineering Controls (Non-Negotiable)
  • Fume Hood: All handling must occur within a certified fume hood. The sash should be kept as low as possible to protect against flask rupture due to pressure buildup.

  • Grounding: All metal containers must be grounded. When transferring to glass, use a conductive dip tube or wire if flows are high (though rarely applicable in small-scale R&D).

Personal Protective Equipment (PPE) Selection

Glove selection is nuanced due to the high volatility of this compound.

Glove MaterialRatingJustification
Nitrile (Disposable) Fair/Good (Splash)Acceptable for incidental splash only. This compound evaporates rapidly, reducing permeation time. Change immediately upon contact.
Viton / FKM Excellent Recommended for prolonged contact or spill cleanup. High resistance to aliphatic hydrocarbons.
Latex / Natural Rubber Poor Do NOT use. Rapid degradation and permeation.
PVA (Polyvinyl Alcohol) Good Good resistance to organics, but dissolves in water (avoid if wet).

Operational Protocol: Safe Transfer & Handling

The "Thermal Trap": Because the boiling point (30°C) is so low, standard vacuum transfers or rotary evaporation can easily result in product loss or pump damage.

Protocol: Inert Transfer of this compound

Objective: Transfer this compound from a stock bottle to a reaction flask without introducing oxygen or allowing pressurization.

  • Pre-Cooling: Store the this compound stock bottle in a fridge (explosion-proof) or cool in an ice bath for 15 minutes before opening. This lowers vapor pressure.

  • Inerting: Ensure the receiving vessel is under an inert atmosphere (Nitrogen/Argon).

  • Cannula Transfer: Use a double-tipped needle (cannula) technique for volumes >50mL to avoid pouring.

    • Why? Pouring generates static and releases massive vapor clouds.

  • Pressure Relief: Ensure the receiving flask has an open vent to an inert gas line (bubbler) to prevent pressure buildup as the liquid enters.

Workflow Diagram

TransferProtocol cluster_warning CRITICAL HAZARD Start START: this compound Transfer Cool Step 1: Cool Source Container (Ice Bath / 4°C) Start->Cool Ground Step 2: Ground Equipment (Eliminate Static Risk) Cool->Ground Inert Step 3: Inert Receiving Flask (N2/Ar Purge) Ground->Inert Transfer Step 4: Syringe/Cannula Transfer (Avoid Pouring) Inert->Transfer Vent Step 5: Active Venting (Prevent Pressurization) Transfer->Vent Vapors Displaced Warn Boiling Point 30°C: Hand heat can cause syringe plunger ejection! Transfer->Warn End END: Secure & Seal Vent->End

Figure 2: Safe handling workflow emphasizing cooling and static control.

Emergency Response

Fire Fighting (Class B)
  • Do NOT use water jets. this compound floats and will spread the fire.

  • Preferred Media: Alcohol-resistant foam, Dry chemical (BC/ABC), or Carbon Dioxide (CO2).

  • Strategy: If a bottle is heating up in a fire, evacuate immediately. The BLEVE (Boiling Liquid Expanding Vapor Explosion) risk is high due to the low boiling point.

Spill Management
  • Evacuate: Clear the area immediately.

  • Ignition Control: Cut power to hot plates and stirrers via the main breaker if safe.

  • Ventilation: Maximize fume hood airflow.

  • Absorb: Use non-combustible absorbents (vermiculite, sand). Do not use paper towels (creates a flammable wick).

Storage and Stability

  • Temp: Store in an explosion-proof refrigerator (2-8°C).

  • Segregation: Keep away from oxidizers (nitric acid, peroxides) and halogens.

  • Peroxides: While less prone to peroxidation than ethers, terminal alkenes can form peroxides over long periods in the presence of air. Test for peroxides every 12 months if the bottle is old or has been opened frequently.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Pent-1-ene. [Link]

Technical Monograph: Chemical Stability & Degradation Dynamics of 1-Pentene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Pentene (


-n-amylene) represents a classic case study in the stability challenges of terminal olefins. While widely utilized as a co-monomer in polyolefins and a key intermediate in organic synthesis, its terminal double bond renders it kinetically accessible to electrophilic attack and radical-mediated auto-oxidation. This guide analyzes the thermodynamic drivers of this compound degradation, specifically the competition between oxidative cleavage and isomerization, and provides validated protocols for stabilizing this volatile reagent (

) in research and development environments.

Physicochemical Profile & Thermodynamic Baseline[1][2]

The handling of this compound is dictated by its extreme volatility and flammability. Its boiling point sits precariously close to standard ambient laboratory temperatures, necessitating strict thermal control to prevent vapor phase fractionation or dangerous pressure buildup.

Table 1: Critical Physicochemical Properties

PropertyValueCritical Implication
CAS Registry 109-67-1Identity verification
Molecular Structure

Terminal alkene (C1=C2)
Boiling Point

(

)
Requires cold storage; significant evaporation risk at RT
Flash Point

(

)
High flammability hazard even in cold storage
Density

(

)
Floats on water; phase separation in aqueous workups
Solubility Insoluble in

; Miscible in EtOH,

Requires organic solvents for homogenous reactions
Vapor Pressure

(

)
Headspace saturation is rapid; purge cycles are critical

The Auto-Oxidation Cascade (Primary Degradation)

The most immediate threat to this compound purity is auto-oxidation . Unlike internal alkenes, the terminal double bond activates the allylic hydrogens at the C3 position. This process is radical-mediated and autocatalytic.

Mechanism of Action[5][6][7][8][9]
  • Initiation: Trace energy (heat/light) or impurities generate a radical by abstracting an allylic hydrogen from C3.

  • Propagation: The allylic radical reacts with molecular oxygen (

    
    ) to form a peroxy radical (
    
    
    
    ). This radical abstracts a hydrogen from a fresh this compound molecule, generating a hydroperoxide (
    
    
    ) and propagating the chain.
  • Degradation: The hydroperoxide is unstable. It decomposes (often catalyzed by trace metals) into alkoxyl radicals, eventually cleaving the carbon chain to form shorter-chain aldehydes (e.g., formaldehyde, butyraldehyde) and ketones.

Figure 1: this compound Auto-Oxidation Pathway

OxidationPathway cluster_0 Radical Chain Reaction Pentene This compound (Starting Material) Radical Allylic Radical (C3 Position) Pentene->Radical Initiation (-H•) (hv / Heat) PeroxyRad Peroxy Radical (ROO•) Radical->PeroxyRad + O2 Polymer Oligomers/Gums (High MW) Radical->Polymer Side Reaction Hydroperoxide Allylic Hydroperoxide (ROOH) PeroxyRad->Hydroperoxide + this compound (H-Abstraction) Hydroperoxide->Radical Propagation Cleavage Chain Cleavage (Aldehydes/Ketones) Hydroperoxide->Cleavage Decomposition

Caption: The auto-oxidation cycle of this compound, highlighting the critical formation of hydroperoxides at the allylic C3 position.

Secondary Degradation: Isomerization

While oxidation destroys the molecule, isomerization alters its topology. This compound is thermodynamically less stable than its internal isomers due to the lack of hyperconjugation stabilizing the terminal double bond.

  • Thermodynamic Drive:

    
    
    
  • Catalysts: Trace acids, transition metals (Pd, Pt, Rh), or active sites on glass/storage containers can catalyze the migration of the double bond.

  • Impact: In precise synthesis (e.g., metathesis), the presence of 2-pentene is a "poison" that alters reaction stoichiometry and product distribution.

Analytical Controls: Peroxide Quantification

Researchers must validate the purity of this compound prior to use, especially if the bottle has been opened previously. The presence of peroxides poses a safety explosion hazard during distillation and a chemical hazard (catalyst poisoning) during synthesis.

Protocol: Iodometric Titration for Trace Peroxides

This protocol relies on the oxidation of iodide (


) to iodine (

) by peroxides in acidic media.

Reagents:

  • Glacial Acetic Acid / Chloroform (3:2 v/v)

  • Saturated Potassium Iodide (KI) solution (freshly prepared)

  • 0.01 N Sodium Thiosulfate (

    
    ) standard solution
    
  • Starch indicator solution

Step-by-Step Methodology:

  • Blank Preparation: Add 10 mL of Acetic Acid/Chloroform solvent to a flask. Add 1 mL of saturated KI. Flush with nitrogen. Store in dark for 5 mins.

  • Sample Preparation: Accurately weigh ~5 g of this compound into a separate flask containing 10 mL of solvent. Add 1 mL saturated KI. Flush with nitrogen.

  • Reaction: Allow the sample to stand in the dark for 15 minutes. (Yellow/Brown color indicates iodine liberation).

  • Titration: Add 50 mL of deionized water. Titrate with 0.01 N Thiosulfate until the yellow color fades.

  • Endpoint: Add 0.5 mL starch solution (turns blue). Continue titrating dropwise until the solution is colorless.

  • Calculation:

    
    
    Where 
    
    
    
    is volume of titrant (mL),
    
    
    is normality, and
    
    
    is weight (g).

Safety Note: If peroxide levels exceed 100 ppm, the solvent should be treated as explosive. Do not distill or concentrate.

Stabilization & Storage Protocols

To maintain this compound integrity, a multi-barrier approach involving chemical inhibition and environmental control is required.

Inhibitor Management
  • BHT (Butylated Hydroxytoluene): Standard antioxidant (10-50 ppm). Scavenges peroxy radicals. Suitable for storage; often does not interfere with general reactions.

  • TBC (4-tert-Butylcatechol): Potent polymerization inhibitor. Must be removed prior to catalytic reactions (e.g., using an activated alumina column).

Figure 2: Storage & Handling Workflow

StorageWorkflow Receipt Receipt of Material (Check Seal/Expiry) InhibitorCheck Check Inhibitor Status (BHT vs TBC) Receipt->InhibitorCheck Storage Storage Condition: Temp: 2-8°C Atmosphere: Argon/N2 Container: Dark/Amber InhibitorCheck->Storage Usage Usage Preparation Storage->Usage Warm to RT Purification Pass through Alumina (Remove TBC/Peroxides) Usage->Purification If Catalyst Sensitive Reaction Downstream Reaction Usage->Reaction If Robust Reseal Reseal Protocol: Purge Headspace (N2) Parafilm Seal Usage->Reseal Unused Portion Purification->Reaction Reseal->Storage

Caption: Decision matrix for handling this compound, emphasizing the critical loop of inhibitor removal and inert gas purging.

Best Practice Storage Conditions
  • Temperature: Store at

    
     to 
    
    
    
    . This significantly lowers the vapor pressure and kinetic rate of oxidation.
  • Atmosphere: Headspace must be purged with dry Nitrogen or Argon after every use. Oxygen is the reactant; removing it stops the degradation.

  • Container: Amber glass or metal cans to block UV light (which initiates radical formation).

References

  • National Institute of Standards and Technology (NIST). this compound Thermochemical Data. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. this compound Compound Summary (CID 8004). National Library of Medicine. [Link]

  • Cheng, Z., et al. A comprehensive experimental and kinetic modeling study of 1- and 2-pentene oxidation. Combustion and Flame, 2016.[1] [Link]

  • Organic Chemistry Portal. Oxidation of Alkenes: General Mechanisms.[Link]

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Part 1: The "Why" - Foundational Principles of 1-Pentene Solubility

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 1-Pentene in Various Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist

This document serves as a comprehensive technical guide on the solubility of this compound, a crucial olefin in numerous chemical applications. The structure of this guide is dictated by the scientific narrative, moving from theoretical foundations to practical data and validated experimental methodologies. Our goal is to provide not just data, but a deep-seated understanding of the principles and practices governing the solubility of this compound.

The solubility of any substance is fundamentally governed by the principle of "like dissolves like," a concept rooted in the nature of intermolecular forces. To comprehend the solubility profile of this compound, we must first examine its molecular structure.

This compound (C₅H₁₀) is a nonpolar aliphatic hydrocarbon.[1] Its structure is dominated by C-C and C-H bonds, resulting in a molecule with a symmetric electron distribution. The primary intermolecular forces at play between this compound molecules are the relatively weak London dispersion forces.[2] Consequently, its dissolution behavior is dictated by its ability to form similar weak interactions with solvent molecules.

  • Favorable Interactions (High Solubility): In nonpolar solvents such as hexane, benzene, and toluene, the intermolecular forces (also London dispersion forces) are of a similar nature and magnitude to those in this compound.[2][3] The energy required to disrupt the solute-solute and solvent-solvent interactions is readily compensated by the energy released upon forming solute-solvent interactions. This energetic balance strongly favors dissolution, often leading to complete miscibility.

  • Unfavorable Interactions (Low Solubility): In highly polar solvents like water, the solvent molecules are held together by strong hydrogen bonds. The nonpolar this compound molecule cannot form hydrogen bonds and can only interact via weak dipole-induced dipole forces.[2] The energy cost of breaking the strong hydrogen bonds of water is not recovered by the weak interactions formed with this compound, leading to very low solubility.[1][3]

This theoretical underpinning is the predictive engine for any scientist selecting a solvent system for a reaction or purification involving this compound.

Part 2: Quantitative Solubility Data

The following table summarizes the solubility of this compound in a range of common organic solvents. This data is aggregated from established chemical literature and databases.

SolventClassificationPolaritySolubility of this compoundSource(s)
n-Hexane Nonpolar AliphaticNonpolarMiscible[3][4]
Benzene Nonpolar AromaticNonpolarSoluble / Miscible[4][5][6]
Toluene Nonpolar AromaticNonpolarHighly Soluble[3]
Diethyl Ether Polar AproticWeakly PolarMiscible[4][5][6]
Ethanol Polar ProticPolarMiscible[4][5][6]
Water Polar ProticHighly Polar148 mg/L (at 25°C)[4][5]

Part 3: Field-Proven Experimental Protocols for Solubility Determination

Accurate, reproducible solubility data is the cornerstone of process development, reaction optimization, and computational modeling. Below are two robust, self-validating protocols for determining the solubility of this compound.

Protocol 1: The Gravimetric Method (Equilibrium Saturation)

This foundational method provides a direct measurement of solubility by mass. Its trustworthiness is established through the rigorous confirmation of thermodynamic equilibrium.

Causality Behind Experimental Choices:

  • Sealed Vessel: this compound is volatile (boiling point ~30°C).[5] A sealed vessel is mandatory to prevent evaporative losses, which would artificially inflate the calculated solubility.

  • Extended Equilibration: Dissolution is not instantaneous. An extended agitation period (24-48 hours) is crucial to ensure the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Temperature Control: Solubility is a temperature-dependent property.[3] A constant-temperature bath is essential for data accuracy and reproducibility.

  • Settling Period: A quiescent period allows for complete phase separation of the undissolved solute, ensuring that only the saturated supernatant is sampled.

Experimental Workflow: Gravimetric Method

Caption: Workflow for Gravimetric Solubility Determination of this compound.

Step-by-Step Methodology:

  • Preparation: Tare a sealable glass vial. Add a precisely weighed amount of the chosen organic solvent (e.g., ~10 g).

  • Saturation: Add this compound in excess until a distinct, separate layer of undissolved this compound is visible. Seal the vial immediately.

  • Equilibration: Place the vial in a shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate vigorously for 24 to 48 hours.

  • Self-Validation Check: To ensure equilibrium, multiple samples can be analyzed at different time points (e.g., 24h, 36h, 48h). The solubility values should plateau, indicating equilibrium has been reached.

  • Settling: Stop the agitation and let the vial stand quiescently in the temperature bath for at least 12 hours.

  • Sampling: Tare a gas-tight syringe. Carefully extract a known mass of the clear supernatant, taking extreme care not to disturb the undissolved layer.

  • Isolation: Dispense the sampled supernatant into a tared round-bottom flask.

  • Evaporation: Remove the solvent using a rotary evaporator. The bath temperature should be kept low to minimize loss of the relatively volatile this compound.

  • Quantification: Once the solvent is fully removed, weigh the flask to determine the mass of the dissolved this compound.

  • Calculation:

    • Mass of Solvent in Sample = (Total Mass of Supernatant) - (Mass of Residual this compound)

    • Solubility ( g/100g ) = [(Mass of Residual this compound) / (Mass of Solvent in Sample)] * 100

Protocol 2: The Gas Chromatography (GC) Method

For systems requiring higher precision or for analyzing sparingly soluble mixtures, a GC-based method is superior. This protocol relies on creating a calibration curve to relate instrument response to concentration.

Causality Behind Experimental Choices:

  • Calibration Curve: A multi-point calibration curve is essential for validating the linear response of the detector (typically a Flame Ionization Detector, FID) to this compound over the expected concentration range.

  • Internal Standard: Incorporating an internal standard (a non-interfering, stable compound added to all samples and standards) is a mark of a robust protocol. It corrects for minor variations in injection volume, ensuring the highest level of precision.

  • Identical Conditions: The saturated sample must be analyzed under the exact same GC conditions as the calibration standards to ensure the validity of the quantification.

Experimental Workflow: GC Method

Sources

Methodological & Application

Application Notes & Protocols: High-Fidelity Synthesis of Isotactic Polypentene-1 via Ziegler-Natta Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The polymerization of α-olefins, catalyzed by Ziegler-Natta (Z-N) systems, represents a cornerstone of modern polymer chemistry, enabling the production of stereoregular polymers with immense commercial value.[1][2] This guide provides a comprehensive technical overview and detailed laboratory protocol for the polymerization of 1-pentene into isotactic polypentene-1 (iPP-1) using a heterogeneous titanium-based Ziegler-Natta catalyst. Polypentene-1 is a semicrystalline thermoplastic notable for its unique polymorphic behavior, high creep resistance, and slow crystallization kinetics, making it suitable for specialized applications in pipes, films, and hot-melt adhesives.

This document is structured to provide researchers and drug development professionals with not only a step-by-step experimental procedure but also the fundamental principles governing catalyst selection, reaction mechanism, and polymer characterization. By understanding the causality behind each experimental choice, from reagent purification to catalyst activation and polymer analysis, the researcher can achieve high-fidelity, reproducible synthesis and tailor polymer properties for specific applications.

The Ziegler-Natta Catalyst System: A Deeper Look

A typical modern Z-N catalyst is not a single compound but a complex multi-component system.[3] For the stereospecific polymerization of higher α-olefins like this compound, heterogeneous catalysts are industrially dominant.[1]

  • Pre-catalyst (Titanium Source): Titanium tetrachloride (TiCl₄) is a common active ingredient.[1][4]

  • Support: High-surface-area magnesium chloride (MgCl₂) is the preferred support material. It dictates the size and shape of the catalyst particles and plays a crucial role in the formation and stabilization of the active sites.[1]

  • Co-catalyst (Activator): An organoaluminum compound, most commonly triethylaluminium (TEA, Al(C₂H₅)₃), is required to activate the pre-catalyst.[1][5] The co-catalyst alkylates the titanium center, creating the active Ti-C bond necessary for polymerization.[2][6]

  • Electron Donors (Optional but Critical): Organic modifiers, such as esters or diethers, are often incorporated as internal and/or external donors.[1] These Lewis bases coordinate to the active sites, deactivating non-stereospecific centers and thereby significantly increasing the isotacticity of the resulting polymer.

The ratio of these components, particularly the aluminum-to-titanium (Al/Ti) molar ratio, is a critical parameter that must be optimized to maximize catalyst activity and control polymer properties.[7][8]

Mechanism of Stereospecific Polymerization

The synthesis of isotactic polymers using Z-N catalysts is explained by the Cossee-Arlman mechanism.[1] This model provides a robust framework for understanding chain growth at the atomic level.

  • Catalyst Activation: The process begins with the reaction between the TiCl₄ pre-catalyst and the TEA co-catalyst. The TEA alkylates a surface titanium atom, replacing a chloride ligand with an ethyl group and creating a coordinatively unsaturated, positively charged active center.[5]

  • Monomer Coordination: A this compound monomer molecule coordinates to the vacant orbital of the titanium active center via its π-electron system.

  • Chain Propagation (Insertion): The coordinated this compound molecule then inserts into the existing titanium-carbon bond.[1][6] This is a migratory insertion step that regenerates the vacant orbital in its original position, ready for the next monomer to coordinate. The stereochemistry of the catalyst's active site forces each incoming monomer to adopt the same orientation before insertion, leading to the formation of an isotactic polymer chain where all propyl side groups are on the same side of the polymer backbone.[2][9]

  • Chain Termination: The polymer chain growth can be terminated through several pathways, including:

    • β-Hydride Elimination: A hydrogen atom from the beta-carbon of the growing polymer chain is transferred to the titanium center, releasing the polymer with a terminal double bond.[10]

    • Chain Transfer to Co-catalyst: The growing polymer chain is transferred to the organoaluminum co-catalyst.

    • Chain Transfer to Hydrogen: Hydrogen is intentionally added as a highly effective chain transfer agent to control and reduce the molecular weight of the final polymer.[1][11][12]

Below is a visualization of the core polymerization cycle.

G A Active Catalyst Site [Ti]-R B This compound Monomer Coordination A->B Incoming Monomer C π-Complex Formation [Ti]-(Pentene)-R B->C D Migratory Insertion (Propagation) C->D Rate-determining step E Elongated Chain [Ti]-CH₂-CH(Pr)-R D->E E->B Cycle Repeats (n) times F Termination (e.g., via H₂) E->F Chain Transfer Agent G Released Polymer Chain + Regenerated Catalyst F->G

Caption: The Cossee-Arlman polymerization cycle for this compound.

Experimental Protocol: Slurry Polymerization of this compound

This protocol describes a representative lab-scale slurry polymerization. CAUTION: Organoaluminum compounds are pyrophoric and react violently with water and air. All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques.

Materials and Reagents
ComponentGradeSupplierNotes
This compoundPolymerization Grade (≥99%)Major Chemical SupplierMust be purified before use.
TolueneAnhydrous (≤50 ppm H₂O)Major Chemical SupplierMust be purified before use.
TiCl₄/MgCl₂ supported catalystVariesCommercial Sourcee.g., 5% Ti content. Store under inert gas.
Triethylaluminium (TEA)1.0 M solution in heptaneMajor Chemical SupplierPyrophoric. Handle with extreme care.
HydrogenUltra-High Purity (UHP)Gas SupplierUsed for molecular weight control.
MethanolReagent GradeMajor Chemical SupplierFor quenching the reaction.
Hydrochloric Acid (HCl)10% Aqueous SolutionMajor Chemical SupplierFor catalyst residue removal.
Nitrogen/ArgonUltra-High Purity (UHP)Gas SupplierFor inert atmosphere.
Reagent Purification
  • Toluene: Reflux over sodium/benzophenone ketyl under an inert atmosphere until a persistent deep blue/purple color is achieved. Distill directly into the reaction vessel or a storage flask.

  • This compound: Stir over activated molecular sieves (3Å) for 24 hours, then distill under an inert atmosphere from calcium hydride (CaH₂).

Polymerization Procedure
  • Reactor Setup: Assemble a 500 mL glass reactor equipped with a mechanical stirrer, temperature probe, gas inlet/outlet, and a septum for injections. Thoroughly dry the reactor by heating under a high vacuum and backfilling with inert gas three times.

  • Charging the Reactor: Under a positive flow of inert gas, add 200 mL of purified, anhydrous toluene to the reactor.

  • Initiating Stirring and Temperature Control: Begin stirring at 400 RPM and bring the solvent to the desired reaction temperature (e.g., 50 °C) using a water bath.

  • Co-catalyst Addition: Using a gas-tight syringe, carefully inject the required amount of TEA solution (e.g., to achieve an Al/Ti molar ratio of 150:1) into the reactor. Allow it to stir for 10 minutes.

  • Catalyst Slurry Injection: Weigh the solid Z-N catalyst (e.g., 20 mg) in a glovebox and suspend it in 10 mL of anhydrous toluene. Using a syringe, inject this catalyst slurry into the reactor.

  • Hydrogen Addition (Optional): If molecular weight control is desired, pressurize the reactor with a specific partial pressure of hydrogen gas (e.g., 1 bar).

  • Monomer Feed: Introduce the purified this compound (e.g., 50 mL) into the reactor. The polymerization will typically commence immediately, often indicated by a slight exotherm. Maintain a constant temperature throughout the reaction.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-2 hours). The polymer will precipitate from the toluene, forming a slurry.

  • Termination (Quenching): Stop the reaction by slowly adding 20 mL of methanol containing a small amount of antioxidant (e.g., butylated hydroxytoluene, BHT). This will destroy the active catalyst sites.

  • Polymer Isolation and Purification:

    • Pour the polymer slurry into a beaker containing 300 mL of the 10% HCl solution in methanol and stir vigorously for 1 hour to dissolve catalyst residues.

    • Filter the white polymer powder using a Büchner funnel.

    • Wash the polymer sequentially with methanol (3 x 100 mL) and then deionized water until the washings are neutral.

    • Dry the final polypentene-1 product in a vacuum oven at 60 °C to a constant weight.

  • Yield Calculation: Weigh the dried polymer and calculate the yield.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_rxn Polymerization cluster_workup Workup & Analysis A Dry Reactor (Heat/Vacuum) C Charge Toluene Set Temp (50°C) A->C B Purify Solvent & Monomer B->C F Add H₂ (optional) & this compound B->F D Add Co-catalyst (TEA) C->D E Inject Catalyst Slurry D->E E->F G Run Reaction (1-2 hours) F->G H Quench with Methanol G->H I Acid Wash (HCl/MeOH) H->I J Filter & Wash (MeOH, H₂O) I->J K Dry Polymer (Vacuum Oven) J->K L Characterization (DSC, GPC, NMR) K->L

Caption: General workflow for the synthesis of polypentene-1.

Characterization of Polypentene-1

Proper characterization is essential to validate the success of the synthesis and understand the material's properties.

TechniqueParameter MeasuredExpected Results for Isotactic PP-1
FTIR Spectroscopy Functional GroupsShows characteristic C-H stretching and bending vibrations for an aliphatic polymer backbone. Absence of significant C=C bands indicates high molecular weight.
¹³C NMR Spectroscopy TacticityThe chemical shifts of the methyl and methine carbons in the polymer backbone provide a quantitative measure of isotacticity.[13]
Gel Permeation Chromatography (GPC) Molecular Weight (Mw, Mn) and Polydispersity Index (PDI = Mw/Mn)Mw can range from 10⁵ to 10⁶ g/mol . PDI for heterogeneous Z-N catalysts is typically broad (>4).[10]
Differential Scanning Calorimetry (DSC) Thermal PropertiesShows melting temperature (Tm) and crystallinity. PP-1 exhibits complex polymorphism; the initially formed Form II (Tm ≈ 118°C) slowly transforms to the more stable Form I (Tm ≈ 132°C).[14]

Troubleshooting & Optimization

IssuePotential Cause(s)Recommended Action(s)
Low or No Polymer Yield Catalyst poisons (air, water) in reagents/reactor. Non-optimal Al/Ti ratio.Rigorously purify all reagents and ensure an inert atmosphere. Perform a series of experiments varying the Al/Ti ratio to find the optimum.[7]
Very High Molecular Weight (Difficult to Process) Insufficient chain transfer.Introduce a controlled partial pressure of hydrogen into the reactor.[15] Hydrogen is an effective chain transfer agent that reduces molecular weight.[1]
Low Isotacticity Inappropriate catalyst system; absence of electron donors.Use a high-stereospecificity MgCl₂-supported catalyst, potentially with an external electron donor added with the co-catalyst.
Poor Polymer Morphology (Fine Powder, Reactor Fouling) Catalyst fragmentation issues; homogeneous catalyst components.Use a modern heterogeneous, supported catalyst with good particle morphology.[7] Adjust stirring speed and reaction temperature.

References

  • Ziegler Natta Polymerization Kinetics. Scribd. [Link]

  • Ziegler–Natta catalyst. Wikipedia. [Link]

  • ZIEGLER NATTA POLYMERIZATION FOR CSIR NET/GATE/IIT JAM. YouTube. [Link]

  • Mechanism for the stereospecific polymerization of olefins by Ziegler–Natta catalysts. RSC Publishing. [Link]

  • Ziegler-Natta Polymerization. YouTube. [Link]

  • Ziegler-Natta Polymerization of Ethylene. YouTube. [Link]

  • Ziegler-Natta catalyst alteration – Influence on kinetics and polymer properties. JKU ePUB - Johannes Kepler Universität Linz. [Link]

  • 14.4.1: Ziegler-Natta Polymerizations. Chemistry LibreTexts. [Link]

  • Ethylene polymerization reactions with Ziegler–Natta catalysts. I. Ethylene polymerization kinetics and kinetic mechanism. ResearchGate. [Link]

  • Sequential two-stage polymerization for synthesis of isotactic polypropylene/isotactic polybutene-1 alloys: Composition, morphology and granule growing mechanism. ResearchGate. [Link]

  • Investigation of kinetics of 4-methylpentene-1 polymerization using Ziegler-Natta-type catalysts. ResearchGate. [Link]

  • 6.13: Ziegler-Natta Polymerization. Chemistry LibreTexts. [Link]

  • What Is Isotactic Polypropylene? - Chemistry For Everyone. YouTube. [Link]

  • Ziegler–Natta Polymerization and the Remaining Challenges. Indian Academy of Sciences. [Link]

  • Olefin Polymerization with Ziegler-Natta Catalyst. Chemistry LibreTexts. [Link]

  • The discovery of isotactic polypropylene and its uses. Rariplast. [Link]

  • Effect of hydrogen on the ethylene polymerization process over Ziegler–Natta catalysts supported on MgCl2(THF)2. I. Studies of the chain‐transfer reaction. ResearchGate. [Link]

  • Sequential two-stage polymerization for synthesis of isotactic polypropylene/isotactic polybutene-1 alloys: composition, morphology and granule growing mechanism. Polymer Chemistry (RSC Publishing). [Link]

  • Heterogeneity of Active Sites in the Polymer Chain Transfer Reactions at Olefin Polymerization over Multisite Supported Ziegler-Natta Catalysts. PMC - NIH. [Link]

  • Differential thermal analysis of polybutene-1. ResearchGate. [Link]

  • Process for the manufacture of isotactic polypropylene.
  • Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors. MDPI. [Link]

  • Decrease in activity caused by hydrogen in Ziegler–Natta ethene polymerisation. SpringerLink. [Link]

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Application Notes and Protocols for the Hydroboration-Oxidation of 1-Pentene to 1-Pentanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocol for the hydroboration-oxidation of 1-pentene, a cornerstone reaction in organic synthesis for the anti-Markovnikov hydration of alkenes. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, practical execution, safety considerations, and troubleshooting of this pivotal transformation.

Introduction and Significance

The hydroboration-oxidation reaction is a two-step process that converts alkenes into alcohols with a regioselectivity that is complementary to acid-catalyzed hydration.[1][2] Specifically, it achieves the addition of water across the double bond in an anti-Markovnikov fashion, where the hydroxyl group attaches to the less substituted carbon.[1][2][3] This powerful and reliable method was first reported by H.C. Brown, a contribution that was recognized with the Nobel Prize in Chemistry in 1979.[1]

For professionals in drug development and complex molecule synthesis, the hydroboration-oxidation of terminal alkenes like this compound is invaluable for introducing a primary alcohol functionality with high predictability and stereochemical control.[4] This reaction avoids the carbocation rearrangements that can plague other hydration methods, ensuring a clean and specific transformation.[2][5]

Mechanistic Insights: The "Why" Behind the "How"

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The overall transformation can be dissected into two distinct phases: hydroboration and oxidation.

Hydroboration: A Concerted and Regioselective Addition

The first step involves the addition of borane (BH₃) across the carbon-carbon double bond of this compound.[2] Borane is typically used as a complex with tetrahydrofuran (BH₃•THF) to stabilize the otherwise reactive and gaseous diborane (B₂H₆).[6][7]

The addition of the B-H bond to the alkene is a concerted process , meaning that the C-H and C-B bonds form simultaneously.[6] This concerted nature precludes the formation of a discrete carbocation intermediate, thereby preventing any skeletal rearrangements.[2][5]

Regioselectivity: The boron atom, being the less electronegative element in the B-H bond, acts as the electrophile and adds to the less sterically hindered and more electron-rich terminal carbon of this compound.[1][8] The hydrogen atom, with its partial negative charge (hydridic character), concurrently adds to the more substituted internal carbon. This orientation is referred to as anti-Markovnikov addition.[1][2]

Stoichiometry: Each borane molecule possesses three B-H bonds, allowing it to react with three molecules of the alkene.[9][10] This results in the formation of a trialkylborane intermediate.[6]

Oxidation: Retention of Stereochemistry

The trialkylborane intermediate is not isolated but is directly oxidized in the second step.[2] This is typically achieved using a basic solution of hydrogen peroxide (H₂O₂/NaOH).[2][6]

The mechanism of the oxidation is as follows:

  • The hydroperoxide anion (HOO⁻), formed from the reaction of H₂O₂ with NaOH, acts as a nucleophile and attacks the electron-deficient boron atom of the trialkylborane.[6]

  • This is followed by a rearrangement where one of the alkyl groups migrates from the boron to the adjacent oxygen atom, displacing a hydroxide ion.[6]

  • This process is repeated for all three alkyl groups on the boron atom, forming a trialkyl borate ester.

  • Finally, hydrolysis of the borate ester under the basic reaction conditions yields the desired alcohol (1-pentanol) and a boron salt.[11]

A critical aspect of this oxidation step is that it proceeds with retention of stereochemistry .[5] The C-B bond is replaced by a C-O bond in the same spatial position. While this is not stereochemically consequential for the synthesis of 1-pentanol from this compound, it is a crucial feature in more complex systems.

Visualizing the Reaction Pathway

To further elucidate the process, the following diagrams illustrate the key steps and relationships in the hydroboration-oxidation of this compound.

Hydroboration_Oxidation_Workflow cluster_hydroboration Part 1: Hydroboration cluster_oxidation Part 2: Oxidation Start This compound + BH3-THF Intermediate Tri-n-pentylborane Intermediate Start->Intermediate Syn-addition Anti-Markovnikov Oxidation_Reagents H2O2, NaOH Product 1-Pentanol Intermediate->Product Oxidation Step Oxidation_Reagents->Product Oxidative Cleavage

Caption: Overall workflow of the two-stage hydroboration-oxidation process.

Mechanism_Flow node_alkene This compound C=C π bond node_transition Four-Centered Transition State Concerted Bond Formation node_alkene->node_transition node_borane Borane-THF Electrophilic Boron node_borane->node_transition node_trialkylborane Tri-n-pentylborane Organoborane Intermediate node_transition->node_trialkylborane node_peroxide Hydroperoxide Anion Nucleophilic Attack on Boron node_trialkylborane->node_peroxide node_rearrangement Alkyl Migration C-B to C-O node_peroxide->node_rearrangement node_borate Tri-n-pentyl Borate Ester node_rearrangement->node_borate node_hydrolysis Hydrolysis Release of Alcohol node_borate->node_hydrolysis node_product 1-Pentanol Primary Alcohol node_hydrolysis->node_product

Caption: Key mechanistic events in the hydroboration-oxidation of this compound.

Experimental Protocol

This protocol is for the synthesis of 1-pentanol from this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)AmountMolesNotes
This compound70.130.6413.5 g (5.46 mL)50 mmolEnsure purity
Borane-THF complex~85.94~0.89818.3 mL18.3 mmol1.0 M solution in THF
Tetrahydrofuran (THF)72.110.88920 mL-Anhydrous
Sodium Hydroxide (NaOH)40.00-2.4 g in 8 mL H₂O60 mmol3 M aqueous solution
Hydrogen Peroxide (H₂O₂)34.01~1.116.8 mL60 mmol30% aqueous solution
Diethyl Ether74.120.713As needed-For extraction
Saturated NaCl (aq)--As needed-For washing
Anhydrous MgSO₄120.37-As needed-For drying
Step-by-Step Procedure

Part A: Hydroboration

  • Setup: Assemble a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Initial Charge: In the flask, dissolve 3.5 g (5.46 mL, 50 mmol) of this compound in 20 mL of anhydrous THF.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Addition of Borane: Slowly add 18.3 mL of 1.0 M borane-THF complex (18.3 mmol) to the stirred solution of this compound via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to ensure the complete formation of the tri-n-pentylborane.

Part B: Oxidation and Workup

  • Cooling: Cool the reaction mixture back to 0 °C with an ice-water bath.

  • Oxidation: Cautiously and slowly add the 3 M sodium hydroxide solution (8 mL) to the flask, followed by the dropwise addition of 30% hydrogen peroxide (6.8 mL). Caution: This addition is exothermic. Maintain the internal temperature below 40 °C.

  • Completion of Oxidation: After the addition of the peroxide, remove the ice bath and stir the mixture at room temperature for 1 hour. Gentle warming to 50 °C may be necessary to complete the oxidation.

  • Workup - Extraction: Transfer the biphasic mixture to a separatory funnel. Add 30 mL of diethyl ether and shake well. Separate the layers and extract the aqueous layer with two additional 20 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash them with 30 mL of saturated aqueous sodium chloride (brine).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude 1-pentanol can be purified by fractional distillation to yield the final product.

Characterization

The identity and purity of the 1-pentanol product can be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic broad O-H stretch of the alcohol functional group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

Safety and Troubleshooting

Critical Safety Considerations
  • Borane-THF Complex: This reagent is flammable and reacts violently with water.[12] It should always be handled under an inert atmosphere of nitrogen or argon.[7][13] Store refrigerated to maintain stability.[12][13]

  • Tetrahydrofuran (THF): THF can form explosive peroxides upon prolonged exposure to air and light.[14][15][16] Always use THF from a freshly opened container or test for the presence of peroxides before use.[16]

  • Hydrogen Peroxide (30%): A strong oxidizer that can cause severe skin burns. Handle with care. The oxidation step is exothermic and requires careful temperature control to prevent a runaway reaction.[13]

  • Organoborane Intermediates: Trialkylboranes can be pyrophoric (ignite spontaneously in air).[2][13] It is crucial that the organoborane intermediate is not isolated and is kept under an inert atmosphere until it is fully oxidized.[2]

Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Low Yield of 1-Pentanol Incomplete hydroboration (moisture in glassware/reagents).Ensure all glassware is rigorously dried and use anhydrous solvents.
Incomplete oxidation.Ensure sufficient H₂O₂ and NaOH are used and allow adequate reaction time, with gentle heating if necessary.
Loss of product during workup.Perform extractions carefully and ensure complete phase separation.
Formation of 2-Pentanol Impure this compound (isomerization).Use high-purity starting material.
Reaction conditions favoring Markovnikov addition (unlikely but possible with certain contaminants).Adhere strictly to the anti-Markovnikov conditions of the protocol.
Reaction does not proceed Inactive borane reagent.Use a fresh bottle of BH₃•THF or titrate to determine its molarity.
Presence of an inhibitor in the alkene.Purify the alkene by distillation if necessary.

Alternative Reagents and Future Trends

While BH₃•THF is the classic reagent, other hydroborating agents can offer enhanced selectivity.[2]

  • 9-Borabicyclo[3.3.1]nonane (9-BBN): A sterically hindered dialkylborane that exhibits excellent regioselectivity for the hydroboration of alkenes, particularly in complex molecules.[6][17][18]

  • Disiamylborane and Catecholborane: Other examples of sterically demanding boranes that can provide high regioselectivity.[2]

Recent advancements in flow chemistry are also being applied to hydroboration-oxidation reactions, offering benefits in terms of safety, scalability, and reaction control.[4][18][19][20]

References

  • Master Organic Chemistry. (n.d.). Hydroboration of Alkenes. Retrieved from [Link]

  • Wikipedia. (2023). Hydroboration–oxidation reaction. Retrieved from [Link]

  • Yale Department of Chemistry. (n.d.). Hydroboration. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, November 28). Hydroboration-Oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 17. Hydroboration-Oxidation of Alkenes and Introduction to IR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2020, March 15). Hydroboration-Oxidation of Alkynes with Practice Problems. Retrieved from [Link]

  • ResearchGate. (2015). Development of a flow method for the hydroboration/oxidation of olefins. Retrieved from [Link]

  • Professor Dave Explains. (2018, July 25). Hydroboration-Oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 7). Hydroboration-Oxidation of Alkenes. Retrieved from [Link]

  • ResearchGate. (2019, February 27). Safe Handling of Boranes at Scale. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, February 17). Development of a flow method for the hydroboration/oxidation of olefins. Retrieved from [Link]

  • ResearchGate. (2023, April 26). The Oxidation of Organo-Boron Compounds Using Electrochemically Generated Peroxodicarbonate. Retrieved from [Link]

  • Callery, LLC. (n.d.). MATERIAL SAFETY DATA SHEET Borane-tetrahydrofuran complex. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 10.6: Two Other Hydration Reactions of Alkenes. Retrieved from [Link]

  • Wikipedia. (2023). Borylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2017, November 6). 9.28: 9-4 Hydroboration-Oxidation- A Stereospecific Anti-Markovnikov Hydration. Retrieved from [Link]

  • University of California, Berkeley - Environment, Health & Safety. (n.d.). Safe Handling of Peroxide-Formers (PFs). Retrieved from [Link]

  • Redalyc. (n.d.). hydroboration, a brief historical review through mechanistic views, part i: alkyl. Retrieved from [Link]

  • OC Lectures. (2020, July 15). Aldehydes to Secondary Alcohols, Part 2: Organoboron Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Retrieved from [Link]

  • The University of Texas at El Paso. (n.d.). Safe Handling of Peroxide Forming Chemicals. Retrieved from [Link]

  • PubMed. (2020, September 4). Selective Hydroboration-Oxidation of Terminal Alkenes under Flow Conditions. Retrieved from [Link]

  • Dr. G. S. Sachin Kumar. (2020, April 15). Organoboranes or Organoboron compounds. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions. Retrieved from [Link]

  • University of North Carolina at Chapel Hill - Environment, Health and Safety. (2025, September 3). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. Retrieved from [Link]

Sources

Synthesis of fine chemicals using 1-pentene as a precursor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Divergent Synthesis of Fine Chemicals Using 1-Pentene

Executive Summary

This compound (


) is a volatile (

) but highly versatile

-olefin derived from fluid catalytic cracking. While often relegated to co-monomer status in polymerization, it serves as a potent scaffold for fine chemical synthesis. This guide details three divergent synthetic pathways: Hydroformylation (C+1 homologation), Oxidative Functionalization (Epoxidation/Wacker), and Olefin Metathesis (C-C coupling).

Critical Handling Note: Due to its low boiling point (


), this compound requires active cooling (

) during handling to prevent evaporative loss and stoichiometry errors. All reactor charging must occur under inert atmosphere with pre-chilled reagents.

Module A: Regioselective Hydroformylation (Oxo Synthesis)

Objective: Synthesis of Hexanal (linear) and 2-Methylpentanal (branched). Mechanism: Rhodium-catalyzed insertion of CO and


 across the double bond.
Strategic Value:  Hexanal is a critical precursor for plasticizers, flavors, and hexanoic acid.
The Catalytic Logic

Rhodium is preferred over Cobalt due to milder operating conditions (


 vs 

) and superior selectivity control. The regioselectivity (linear vs. branched ratio,

) is dictated by the ligand's bite angle.
  • High Linear Selectivity (

    
    ):  Requires bulky bisphosphite ligands (e.g., Biphephos) or Xantphos.
    
  • Standard Selectivity (

    
    ):  Achieved with Triphenylphosphine (
    
    
    
    ).
Experimental Protocol (High Linear Selectivity)

Reagents:

  • This compound (99%, pre-chilled to

    
    )
    
  • Precursor:

    
    
    
  • Ligand: Biphephos (CAS: 118803-81-9)

  • Solvent: Toluene (Anhydrous, degassed)

  • Gas: Syngas (

    
     1:1 mixture)
    

Step-by-Step Methodology:

  • Catalyst Prep: In a glovebox, dissolve

    
     (
    
    
    
    ,
    
    
    ) and Biphephos (
    
    
    ,
    
    
    ) in
    
    
    toluene. Stir for 10 mins to form the active complex.
  • Substrate Addition: Add this compound (

    
    , 
    
    
    
    ) via a chilled gas-tight syringe.
  • Pressurization: Transfer the solution to a stainless steel autoclave. Purge 3x with Syngas. Pressurize to

    
    .
    
  • Reaction: Heat to

    
    . The pressure will drop as gas is consumed. Maintain constant pressure if using a gas-uptake rig. Run for 4 hours.
    
  • Quench: Cool the autoclave to

    
     (critical to retain unreacted this compound for mass balance). Vent slowly.
    
  • Analysis: Analyze the crude mixture via GC-FID using an internal standard (e.g., n-decane).

Data Summary: Ligand Influence

Ligand P (bar) T (°C) Conversion (%) n/iso Ratio

|


 | 20 | 90 | 98 | 3.5 : 1 |
| Xantphos | 20 | 80 | 95 | 55 : 1 |
| Biphephos | 10 | 80 | >99 | >90 : 1 |
Pathway Visualization

Hydroformylation Pentene This compound (C5 Olefin) Pi_Complex Pi-Complex Pentene->Pi_Complex + Rh Cat Rh_Cat Rh-H(CO)L2 (Active Catalyst) Alkyl_Rh Alkyl-Rh Species Pi_Complex->Alkyl_Rh Hydride Migration Acyl_Rh Acyl-Rh Species Alkyl_Rh->Acyl_Rh + CO (Insertion) Hexanal Hexanal (Linear Target) Alkyl_Rh->Hexanal Anti-Markovnikov Path Branched 2-Methylpentanal (Branched) Alkyl_Rh->Branched Markovnikov Path Acyl_Rh->Hexanal + H2 (Reductive Elim.)

Figure 1: Rhodium-catalyzed hydroformylation cycle showing the bifurcation between linear (desired) and branched pathways.

Module B: Oxidative Functionalization

This module covers two distinct oxidation states: Epoxidation (retaining the carbon skeleton) and Wacker Oxidation (ketone formation).

Protocol 1: Epoxidation via m-CPBA

Goal: Synthesis of 1,2-Epoxypentane. Safety: m-CPBA is a shock-sensitive peroxide. Never concentrate to dryness.

  • Setup: Flame-dry a 250 mL round-bottom flask. Add a magnetic stir bar and purge with

    
    .
    
  • Solvent: Add

    
     of Dichloromethane (DCM).
    
  • Substrate: Add this compound (

    
    , 
    
    
    
    ). Cool the flask to
    
    
    using an ice bath.
  • Addition: Dissolve m-CPBA (

    
    , 
    
    
    
    , 70% purity) in
    
    
    DCM. Add dropwise over 30 mins.
    • Why? Exothermic control prevents epoxide ring opening.

  • Reaction: Allow to warm to room temperature. Stir for 12 hours.

  • Workup (Self-Validating Step):

    • Add saturated

      
       (Sodium Thiosulfate). Validation: Starch-iodide paper should remain white (no active peroxide).
      
    • Wash with saturated

      
       to remove m-chlorobenzoic acid byproduct.
      
  • Isolation: Dry organic layer over

    
    . Carefully remove solvent (rotary evaporator bath 
    
    
    
    ) due to product volatility.
Protocol 2: Wacker Oxidation

Goal: Synthesis of 2-Pentanone. Catalyst System:


 (Catalyst) / 

(Re-oxidant).[1]
  • Mixture: In a flask, combine

    
     (
    
    
    
    ),
    
    
    (
    
    
    ), and solvent (
    
    
    , 7:1).
  • Oxygenation: Attach an

    
     balloon. Stir vigorously for 1 hour to pre-activate the catalyst (solution turns green).
    
  • Addition: Add this compound slowly at room temperature.

  • Reaction: Stir for 24 hours. The solution will turn black (Pd precipitation) if

    
     is depleted; ensure continuous 
    
    
    
    supply.
  • Purification: Extract with ether, wash with brine, and distill.

Module C: Olefin Metathesis (Cross-Metathesis)

Objective: Synthesis of functionalized internal olefins (e.g., Methyl Hex-2-enoate). Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II. Mechanism: The Chauvin Mechanism (Metal-carbene mediated bond reorganization).

The Protocol

Cross-metathesis (CM) of this compound is challenging because terminal olefins prone to homodimerization (forming 4-octene). To drive CM, we use an electron-deficient partner (Type II olefin) like Methyl Acrylate.

Reaction Scheme:



  • Loading: In a glovebox, weigh Grubbs-II catalyst (

    
    ).
    
  • Solvent: Use DCM (anhydrous). Concentration is key: maintain

    
     to balance rate vs. dimerization.
    
  • Stoichiometry: Use excess this compound (

    
    ) relative to methyl acrylate.
    
    • Reasoning: this compound is cheap; Methyl Acrylate is the limiting reagent. Excess pentene pushes equilibrium and compensates for volatility losses.

  • Reflux: Fit the flask with a highly efficient reflux condenser (coolant at

    
    ). Heat to 
    
    
    
    for 4-6 hours.
  • Ethylene Removal: The reaction produces ethylene gas. Leave the system open to an inert bubbler to allow ethylene escape, driving Le Chatelier's principle.

Metathesis Workflow Diagram

Metathesis Start Reagents: This compound (Excess) + Methyl Acrylate Cycle Catalytic Cycle (Metallacyclobutane Int.) Start->Cycle Mix in DCM Cat Grubbs-II Catalyst (Ru-Carbene) Cat->Cycle Initiate Ethylene Ethylene Gas (C2H4) (Byproduct - Remove) Cycle->Ethylene Irreversible Loss Product Methyl Hex-2-enoate (Target) Cycle->Product Major Pathway Dimer 4-Octene (Homodimer impurity) Cycle->Dimer Minor Pathway

Figure 2: Cross-Metathesis workflow emphasizing ethylene removal to drive conversion.

References

  • Franke, R., Selent, D., & Börner, A. (2012). Applied Hydroformylation. Chemical Reviews, 112(11), 5675–5732. Link

  • Tsuji, J. (1984).[1] Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones. Synthesis, 1984(05), 369-384. Link

  • Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360-11370. Link

  • Organic Syntheses. (1988). Oxidations with m-Chloroperbenzoic Acid. Organic Syntheses, Coll.[1] Vol. 6, p.276. Link

Sources

Application Note: Protocols for the Epoxidation of 1-Pentene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1,2-Epoxypentane

The epoxidation of alkenes is a cornerstone transformation in organic synthesis, providing a versatile entry point to a wide array of functional groups. The resulting epoxides, or oxiranes, are highly valuable intermediates in the production of fine chemicals, pharmaceuticals, and polymers due to the inherent strain of the three-membered ring, which allows for facile nucleophilic ring-opening reactions. 1-Pentene, a readily available terminal alkene, can be converted to its corresponding epoxide, 1,2-epoxypentane (also known as this compound oxide). This chiral molecule is a key building block for the synthesis of various compounds, including agrochemicals, fragrances, and specialty polymers. This application note provides detailed protocols for the epoxidation of this compound, focusing on methods that offer high yield, selectivity, and operational simplicity for a research and development setting.

Understanding the Epoxidation Reaction

The fundamental reaction involves the transfer of an oxygen atom to the carbon-carbon double bond of this compound, forming a cyclic ether.[1] This process is an oxidation reaction. The choice of oxidizing agent and catalyst, if any, dictates the reaction's efficiency, selectivity, and environmental impact.

G cluster_reactants Reactants cluster_products Products This compound This compound Reaction_Center Epoxidation Reaction This compound->Reaction_Center C=C bond Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Reaction_Center Oxygen Transfer 1,2-Epoxypentane 1,2-Epoxypentane Byproduct Byproduct Reaction_Center->1,2-Epoxypentane Reaction_Center->Byproduct

Protocol 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

The use of peroxy acids, particularly meta-chloroperoxybenzoic acid (m-CPBA), is a classic and reliable method for the epoxidation of alkenes.[2] The reaction is typically high-yielding and proceeds through a concerted mechanism, often referred to as the "butterfly" mechanism.[3][4]

Reaction Mechanism with m-CPBA

The reaction proceeds via a single, concerted step where the peroxy acid transfers an oxygen atom to the alkene.[3] This mechanism ensures syn-addition of the oxygen atom to the double bond.

G

Experimental Protocol

Materials:

  • This compound (≥99%)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10.0 g, 142.6 mmol) in 100 mL of anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of m-CPBA: Slowly add m-CPBA (e.g., 32.0 g of ≤77% purity, ~142.6 mmol) in small portions over 30 minutes. Caution: The reaction is exothermic. Maintain the temperature at 0-5 °C. Peroxy acids can be explosive under certain conditions.[3]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of 50 mL of saturated aqueous sodium sulfite solution to destroy excess peroxide. Stir for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 x 50 mL of saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and 1 x 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Data Summary:

ParameterValue
This compound10.0 g (142.6 mmol)
m-CPBA (≤77%)32.0 g (~142.6 mmol)
Solvent (DCM)100 mL
Reaction Temperature0 °C to room temperature
Reaction Time2-4 hours
Typical Yield75-85%

Protocol 2: Catalytic Epoxidation with Hydrogen Peroxide

For a greener and more atom-economical approach, hydrogen peroxide (H₂O₂) is an attractive oxidant as its only byproduct is water.[5] This reaction, however, requires a catalyst to activate the H₂O₂. Various transition metal catalysts, such as those based on manganese, rhenium, or tungsten, have been developed for this purpose.[6][7]

Rationale for Catalysis

Hydrogen peroxide itself is a relatively poor oxidant for unactivated alkenes. A catalyst is necessary to form a more reactive oxidizing species. For instance, methyltrioxorhenium (MTO) is a highly effective catalyst for this transformation.[6] The addition of a nitrogen-containing ligand like pyridine or 3-cyanopyridine can further enhance the catalytic activity.[6][8]

G cluster_workflow Catalytic Epoxidation Workflow Reactants This compound + H₂O₂ Catalyst Transition Metal Catalyst (e.g., MTO) Activation Catalyst Activation Epoxidation Epoxidation of this compound Product 1,2-Epoxypentane Byproduct Water

Experimental Protocol

Materials:

  • This compound (≥99%)

  • Hydrogen peroxide (30% aqueous solution)

  • Methyltrioxorhenium(VII) (MTO)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Solution: In a 250 mL round-bottom flask, dissolve MTO (e.g., 0.36 g, 1.43 mmol, 1 mol%) and pyridine (e.g., 0.34 g, 4.29 mmol, 3 mol%) in 100 mL of dichloromethane.

  • Addition of Alkene: Add this compound (10.0 g, 142.6 mmol) to the catalyst solution.

  • Addition of Oxidant: Cool the mixture to 0 °C in an ice bath. Add 30% aqueous hydrogen peroxide (16.2 g, 142.6 mmol) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to stir vigorously at room temperature for 12-16 hours.

  • Workup: Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution. Separate the organic layer, and extract the aqueous layer with 2 x 25 mL of dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with 50 mL of brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Data Summary:

ParameterValue
This compound10.0 g (142.6 mmol)
H₂O₂ (30% aq.)16.2 g (142.6 mmol)
MTO0.36 g (1.43 mmol)
Pyridine0.34 g (4.29 mmol)
Solvent (DCM)100 mL
Reaction Temperature0 °C to room temperature
Reaction Time12-16 hours
Typical Yield80-90%

Enantioselective Epoxidation: The Jacobsen-Katsuki Reaction

For applications requiring enantiomerically pure epoxides, an asymmetric epoxidation method is necessary. The Jacobsen-Katsuki epoxidation is a powerful technique for the enantioselective epoxidation of unfunctionalized alkenes, such as this compound, using a chiral manganese-salen complex as the catalyst.[9][10][11]

Principles of Enantioselectivity

The stereoselectivity of the Jacobsen epoxidation arises from the C₂-symmetric chiral salen ligand coordinated to the manganese center.[9][11] This chiral environment directs the oxygen atom transfer from the oxidant (commonly sodium hypochlorite or a peroxy acid) to one face of the alkene, leading to the preferential formation of one enantiomer of the epoxide.

Safety Considerations

  • Peroxy Acids: Organic peroxides like m-CPBA are potentially explosive and should be handled with care.[3] Avoid friction, grinding, and contamination. Store in a cool, well-ventilated area away from heat sources. Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]

  • Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe skin and eye burns. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • This compound: this compound is a flammable liquid.[14] Handle away from ignition sources.

Product Characterization

The formation of 1,2-epoxypentane can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to confirm the structure of the product. The protons of the epoxide ring will have characteristic chemical shifts. For 1,2-epoxypentane, the signals for the epoxide protons are expected to appear in the range of 2.4-3.0 ppm.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the product and quantify the conversion of the starting material. MS will show the molecular ion peak corresponding to the mass of 1,2-epoxypentane (m/z = 86.13).

Conclusion

This application note has detailed two robust and reproducible protocols for the epoxidation of this compound. The choice between the m-CPBA and the catalytic hydrogen peroxide method will depend on factors such as cost, desired environmental impact, and scale. For applications requiring high enantiopurity, the Jacobsen-Katsuki epoxidation is the recommended approach. Careful adherence to the described procedures and safety precautions will ensure the successful synthesis of 1,2-epoxypentane, a valuable intermediate for further chemical transformations.

References

  • Epoxidation of Alkenes - YouTube. (2021, September 18). Retrieved from [Link]

  • Epoxidation of Terpenes - MDPI. (n.d.). Retrieved from [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry. (2025, December 12). Retrieved from [Link]

  • Jacobsen epoxidation - Wikipedia. (n.d.). Retrieved from [Link]

  • Jacobsen-Katsuki Epoxidation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Jacobsen epoxidation - OpenOChem Learn. (n.d.). Retrieved from [Link]

  • Development of rapid and selective epoxidation of α-pinene using single-step addition of H 2 O 2 in an organic solvent-free process - ResearchGate. (2022, November 22). Retrieved from [Link]

  • Epoxidation of Alkenes - YouTube. (2013, November 3). Retrieved from [Link]

  • Micellar catalysis for epoxidation reactions - Research portal Eindhoven University of Technology. (n.d.). Retrieved from [Link]

  • Synthesis of epoxides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 9.12: Oxidation of Alkenes - Epoxidation - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation - Chemistry LibreTexts. (2024, April 4). Retrieved from [Link]

  • Epoxidation of Alkenes - YouTube. (2018, April 28). Retrieved from [Link]

  • Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA - YouTube. (2016, December 25). Retrieved from [Link]

  • H-1 hydrogen-1 (proton) NMR spectrum of Pent-1-ene (this compound) - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

  • Selective Catalytic Epoxidation–Hydration of α-Pinene with Hydrogen Peroxide to Sobrerol by Durable Ammonium Phosphotungstate Immobilized on Imidazolized Activated Carbon - MDPI. (2023, May 5). Retrieved from [Link]

  • The synthesis of this compound oligomers. (n.d.). Retrieved from [Link]

  • Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide | Chemical Reviews. (n.d.). Retrieved from [Link]

  • SAFETY AND HANDLING OF ORGANIC PEROXIDES | American Chemistry Council. (n.d.). Retrieved from [Link]

  • Design of Organic–Inorganic Phase Transfer Hybrid Catalyst and Its Application in the Epoxidation of α-Olefins - ACS Publications. (2024, April 25). Retrieved from [Link]

  • Sharpless epoxidation - Wikipedia. (n.d.). Retrieved from [Link]

  • Epoxidation of Alkenes using mCPBA: Mechanism and Properties! - YouTube. (2015, November 7). Retrieved from [Link]

  • Common Name: PEROXYACETIC ACID HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKP - NJ.gov. (n.d.). Retrieved from [Link]

  • Synthesis of this compound-4-14C and this compound-5-14C - ResearchGate. (2025, August 6). Retrieved from [Link]

  • A simple and efficient method for epoxidation of terminal alkenes - RSC Publishing. (n.d.). Retrieved from [Link]

  • 5.2: Epoxidation of Allylic Alcohols - Chemistry LibreTexts. (2021, March 16). Retrieved from [Link]

    • Jacobsen-Katsuki Epoxidations - Wipf Group. (n.d.). Retrieved from [Link]

  • 1 H-NMR spectra of this compound in cyclohexane-d 12 (i) and in methanol-d 4 (ii). (n.d.). Retrieved from [Link]

  • ROOM TEMPERATURE EPOXIDATION OF ALKENES WITH HYDROGEN PEROXIDE CATALYZED BY HETEROPOLYOXOMETALATE - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]

  • US8362296B2 - Process for preparing 4-pentenoic acid - Google Patents. (n.d.).
  • Sharpless Asymmetric Epoxidation | Dalal Institute. (n.d.). Retrieved from [Link]

  • Environmentally friendly epoxidation of olefins under phase-transfer catalysis conditions with hydrogen peroxide | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Process for production of pure 4-methyl-1-pentene - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Peroxyacetic acid (PAA) - Food Safety and Inspection Service - USDA. (n.d.). Retrieved from [Link]

  • Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - Schlegel Group - Wayne State University. (2024, February 20). Retrieved from [Link]

  • Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism - YouTube. (2021, September 6). Retrieved from [Link]

  • Dalton Transactions - RSC Publishing. (2022, July 26). Retrieved from [Link]

  • NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Application of 1-Pentene in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Pentene, a simple terminal alkene, emerges as a highly versatile and economically significant C5 building block in the synthesis of complex pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs).[1] Its reactive double bond provides a strategic entry point for a variety of critical chemical transformations, including alkylations, hydroformylations, and oxidations.[1] This guide provides an in-depth exploration of this compound's application in pharmaceutical development, moving beyond theoretical concepts to deliver field-proven protocols and the causal logic behind experimental design. We will dissect key synthetic strategies, offering detailed methodologies, mechanistic insights, and troubleshooting guidance for researchers and drug development professionals.

Introduction: Why this compound?

In the intricate landscape of medicinal chemistry, the selection of a starting material is a critical decision that influences the entire synthetic route's efficiency, cost, and scalability. This compound (CH₃CH₂CH₂CH=CH₂) is a colorless, flammable liquid valued for its predictable reactivity and its ability to introduce the versatile pentyl group.[2] This five-carbon chain is a recurring motif in numerous pharmacologically active molecules, influencing properties such as lipophilicity, membrane permeability, and receptor binding affinity. The terminal position of the double bond in this compound makes it particularly amenable to regioselective reactions that are paramount in constructing precise molecular architectures.[1]

Physicochemical Properties of this compound

A thorough understanding of a reagent's physical properties is fundamental to its safe and effective use in experimental design.

PropertyValueSource
CAS Number 109-67-1[3]
Molecular Formula C₅H₁₀[2]
Molecular Weight 70.13 g/mol [2]
Boiling Point 29.9 °C (85.8 °F)[2]
Melting Point -165.2 °C (-265 °F)[2]
Density 0.641 g/cm³ at 20 °C[2]
Solubility Insoluble in water; Soluble in alcohol, ether, benzene[2]
Flash Point -20 °F (-28.9 °C)[2]

Core Application: Friedel-Crafts Alkylation of Phenols

One of the most powerful applications of this compound in pharmaceutical synthesis is the alkylation of phenolic compounds. The resulting alkylated phenols are crucial intermediates for a wide range of drugs, including synthetic cannabinoids and non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] The Friedel-Crafts reaction, catalyzed by a Lewis or Brønsted acid, proceeds via an electrophilic aromatic substitution mechanism.

Causality & Mechanism

When this compound is treated with a strong acid catalyst (e.g., H₂SO₄, AlCl₃), the double bond is protonated. This does not form a primary carbocation, which is highly unstable. Instead, a rapid 1,2-hydride shift occurs to generate a more stable secondary carbocation (pentan-2-yl cation).[6] This carbocation is the key electrophile that is then attacked by the electron-rich phenol ring. The substitution is directed to the ortho and para positions due to the activating, electron-donating nature of the hydroxyl group. The para product is often favored due to reduced steric hindrance.[7]

Diagram: Friedel-Crafts Alkylation Workflow

G cluster_start Reactant Preparation cluster_reaction Reaction Core cluster_workup Work-up & Isolation cluster_purification Purification Phenol Phenol in Solvent Mix Combine Reactants & Cool (Ice Bath) Phenol->Mix Pentene This compound Pentene->Mix Add_Catalyst Slowly Add Acid Catalyst (e.g., H₂SO₄) Mix->Add_Catalyst React Stir at Controlled Temp (e.g., 0-25°C) Add_Catalyst->React Quench Quench with Ice Water React->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry (Na₂SO₄) & Filter Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Column Chromatography or Distillation Evaporate->Purify Product Purified sec-Pentylphenol (Ortho/Para Mixture) Purify->Product

Caption: Workflow for the Friedel-Crafts alkylation of phenol using this compound.

Protocol: Synthesis of 4-(pentan-2-yl)phenol

Disclaimer: This protocol is intended for qualified professionals. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Phenol (99%)

  • This compound (≥98.5%)[3]

  • Concentrated Sulfuric Acid (98%)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reactant Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve phenol (10.0 g, 106 mmol) in 50 mL of glacial acetic acid.

  • Cooling: Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.

  • Addition of this compound: Add this compound (8.9 g, 127 mmol, 1.2 equivalents) to the cooled solution and stir for 5 minutes.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (5 mL) dropwise via the dropping funnel over 20-30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent undesired side reactions or polymerization of the alkene.[7] The internal temperature should be maintained below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. This step neutralizes the catalyst and precipitates the product.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL, to remove acidic residues), and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product (typically a mixture of ortho and para isomers) can be purified by vacuum distillation or column chromatography on silica gel to isolate the desired 4-(pentan-2-yl)phenol isomer.

Advanced Application: Synthesis of Cannabinoid Analogs

The n-pentyl side chain on the resorcinol core of cannabinoids like Cannabidiol (CBD) is essential for their pharmacological activity.[8][9] Synthetic routes to CBD and its analogs frequently involve the alkylation of a resorcinol derivative (e.g., olivetol) with a terpene moiety. While natural CBD has an n-pentyl chain, synthetic strategies can utilize this compound to introduce a sec-pentyl group, creating novel analogs for drug discovery programs. This modification can alter the compound's binding affinity for cannabinoid receptors and other biological targets.

Synthetic Strategy

The core transformation is a Friedel-Crafts type reaction between a resorcinol derivative and a suitable electrophile. A common strategy involves the acid-catalyzed condensation of olivetol (5-pentylbenzene-1,3-diol) with p-mentha-2,8-dien-1-ol to form CBD.[10][11] To create an analog using this compound, one would first synthesize a sec-pentyl resorcinol analog and then proceed with the condensation step.

Diagram: Pathway to a CBD Analog

G Resorcinol Resorcinol Alkylation Friedel-Crafts Alkylation Resorcinol->Alkylation Pentene This compound Pentene->Alkylation AcidCat Acid Catalyst (e.g., BF₃·OEt₂) AcidCat->Alkylation SecPentylResorcinol 5-(pentan-2-yl)resorcinol Alkylation->SecPentylResorcinol Condensation Acid-Catalyzed Condensation SecPentylResorcinol->Condensation Terpene p-Mentha-2,8-dien-1-ol Terpene->Condensation CrudeProduct Crude CBD Analog Condensation->CrudeProduct Purification Purification (Chromatography) CrudeProduct->Purification FinalProduct Purified sec-Pentyl CBD Analog Purification->FinalProduct

Caption: Synthetic pathway for a sec-pentyl CBD analog using this compound.

Protocol: Synthesis of 5-(pentan-2-yl)resorcinol

Note: This protocol describes the synthesis of the key intermediate. The subsequent condensation to form the final cannabinoid analog is a complex, stereoselective reaction requiring specialized conditions.[10]

Materials:

  • Resorcinol (99%)

  • This compound (≥98.5%)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (DCM, anhydrous)

  • Sodium Hydroxide solution (2 M)

  • Hydrochloric Acid (2 M)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere: Set up a flame-dried, three-necked flask under a nitrogen atmosphere. This is critical as the Lewis acid catalyst is moisture-sensitive.

  • Reactant Solution: Dissolve resorcinol (11.0 g, 100 mmol) in 150 mL of anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution to 0 °C and add boron trifluoride diethyl etherate (1.26 mL, 10 mmol, 0.1 eq) dropwise.

  • This compound Addition: Add this compound (7.7 g, 110 mmol, 1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor by TLC until the resorcinol is consumed.

  • Work-up: Cool the mixture to 0 °C and slowly add 100 mL of 2 M NaOH solution to quench the reaction. Separate the layers.

  • Extraction & Neutralization: Extract the aqueous layer with DCM (2 x 50 mL). Combine all organic layers and wash with brine. Acidify the initial aqueous layer with 2 M HCl to precipitate any remaining product, then extract again with DCM.

  • Drying and Concentration: Combine all organic fractions, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-(pentan-2-yl)resorcinol.

Other Key Transformations in Pharmaceutical Synthesis

Beyond alkylation, the double bond of this compound is a gateway to other valuable functional groups.

Hydroformylation: Access to Aldehydes

Hydroformylation (the "oxo process") adds a formyl group (-CHO) and a hydrogen atom across the double bond, converting this compound into a mixture of hexanal and 2-methylpentanal.[12] These aldehydes are versatile intermediates, readily oxidized to carboxylic acids or reduced to alcohols. The reaction is typically catalyzed by rhodium or cobalt complexes.[13][14] Controlling the ratio of linear (n) to branched (iso) aldehyde is a key challenge, often managed by ligand selection on the metal catalyst.[15]

  • Application: The resulting C6 aldehydes and their derivatives can be used in the synthesis of various APIs, including antibiotics and anti-inflammatory agents.

Wacker-Tsuji Oxidation: Synthesis of Ketones

The Wacker-Tsuji oxidation is a palladium-catalyzed reaction that converts terminal alkenes into methyl ketones.[16][17] In the case of this compound, this reaction selectively yields 2-pentanone. This transformation is highly reliable and tolerant of many functional groups, making it a valuable tool in multi-step syntheses.[18]

  • Application: 2-Pentanone can serve as a building block or solvent in various pharmaceutical processes. The introduction of a ketone functionality is a key step in the synthesis of numerous steroid derivatives and other complex molecules.

Conclusion

This compound is far more than a simple hydrocarbon; it is a strategic precursor that offers multiple pathways for introducing the essential five-carbon alkyl chain into pharmaceutically relevant scaffolds. Its utility in robust and scalable reactions like Friedel-Crafts alkylation and Wacker oxidation underscores its importance in the drug development pipeline. The protocols and mechanistic insights provided herein are designed to empower researchers to leverage the full potential of this versatile building block, enabling the efficient and innovative synthesis of the next generation of therapeutic agents.

References

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. [Link]

  • Alkylating agents - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]

  • This compound | C5H10 | CID 8004. PubChem. [Link]

  • Hydroformylation of this compound using Wilkinson's. ResearchGate. [Link]

  • Synthesis of cannabidiol and analogs thereof, and related compounds, formulations, and methods of use.
  • List of Alkylating agents. Drugs.com. [Link]

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. [Link]

  • Enantioselective Synthesis of α-Chiral Bicyclo[1.1.1]pentanes via Multicomponent Asymmetric Allylic Alkylation. Organic Letters. [Link]

  • Ziegler–Natta Catalysts: Applications in Modern Polymer Science. ResearchGate. [Link]

  • Chapter 5: Applications of Catalytic Hydroformylation in the Synthesis of Biologically Relevant Synthons and Drugs. Books. [Link]

  • Ziegler-Natta catalyzed polyisoprene articles.
  • Phenol derivatives, process for preparation of the same and use thereof.
  • The synthesis of this compound oligomers. Sabinet. [Link]

  • Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Link]

  • The Metathesis Reaction in Drug Discovery and Development – A Review of Recent Patent Literature. ResearchGate. [Link]

  • Wacker Oxidation, The. ResearchGate. [Link]

  • Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic‐Like Properties and Memory Interactions. PubMed Central. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • 14.4.1: Ziegler-Natta Polymerizations. Chemistry LibreTexts. [Link]

  • Cannabidiol (CBD) and its analogs: A review of their effects on inflammation. ResearchGate. [Link]

  • An Anthracene-Thiolate-Ligated Ruthenium Complex: Computational Insights into Z-Stereoselective Cross Metathesis. The Journal of Physical Chemistry A. [Link]

  • Microbial/enzymatic synthesis of chiral pharmaceutical intermediates. ResearchGate. [Link]

  • Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. MDPI. [Link]

  • Hydroformylation of Alkenes: An Industrial View of the Status and Importance. ResearchGate. [Link]

  • Process for the alkylation of phenols.
  • Wacker-Type Oxidation of Internal Alkenes using Pd(Quinox) and TBHP. PubMed Central. [Link]

  • Synthesis of this compound-4-14C and this compound-5-14C. ResearchGate. [Link]

  • Synthetic cannabidiol compositions and methods for making the same.
  • 14.3.2: Hydroformylation. Chemistry LibreTexts. [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. MDPI. [Link]

  • "Ziegler–Natta Catalysts". In: Encyclopedia of Polymer Science and Technology. Free. [Link]

  • Investigation on converting 1-butene and ethylene into propene via metathesis reaction over W-based catalysts. RSC Publishing. [Link]

  • Synthetic Access to Cannabidiol and Analogs as Active Pharmaceutical Ingredients. eScholarship.org. [Link]

  • Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Jetir.Org. [Link]

  • Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. [Link]

  • Advancing Chiral Chemistry in Pharmaceutical Synthesis. BioPharm International. [Link]

  • Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene. MDPI. [Link]

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. drughunter.com. [Link]

  • Industrial Chemistry. ocw.tudelft.nl. [Link]

  • Chirality in Pharmaceutical Synthesis. YouTube. [Link]

  • The Wacker Reaction and Related Alkene Oxidation Reactions. ResearchGate. [Link]

  • 22 30 Tsuji-Wacker Oxidation of Alkenes. YouTube. [Link]

  • Alkylating agents and platinum antitumor compounds. Oncohema Key. [Link]

  • Cytotoxic chemotherapy 1 alkylating agents and antimetabolites. YouTube. [Link]

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Application Note: 1-Pentene as a Model Substrate in Catalytic Hydrogenation

[1]

Executive Summary

1-Pentene (α-n-amylene) serves as a critical benchmark substrate in catalytic hydrogenation studies due to its structural simplicity as a terminal alkene and its distinct physical properties. Unlike gaseous ethene or propene, this compound is a liquid at ambient conditions (albeit highly volatile), allowing for easier handling in liquid-phase kinetic studies while still providing rapid reaction rates typical of unhindered double bonds.

This guide outlines the operational frameworks for utilizing this compound to evaluate catalyst performance. It contrasts heterogeneous (Pd/C) and homogeneous (Wilkinson’s Catalyst) systems, providing validated protocols that account for the substrate's high volatility (

Chemical Profile & Handling Constraints

The low boiling point of this compound requires rigorous temperature control. Open-vessel reactions at room temperature will result in significant substrate loss, invalidating kinetic data.

PropertyValueOperational Implication
CAS Number 109-67-1Standard identifier for procurement.
Boiling Point 30.0 °CCRITICAL: Reactions must be performed in sealed pressure vessels or at

to prevent evaporation.
Density 0.641 g/mLFloats on water; requires vigorous stirring in biphasic systems.
Flash Point -29 °C (-20 °F)Extreme flammability. Use spark-proof equipment. Purge vessels with

or Ar before

introduction.
Solubility Miscible in EtOH, THF, TolueneSolvent choice affects

solubility and reaction rate.

Strategic Framework: Catalyst System Selection

Researchers must choose the catalyst system based on the specific mechanistic data required.

Comparative Analysis
  • Heterogeneous (e.g., Pd/C, Raney Ni): Best for determining surface area activity, pore diffusion limitations, and industrial scale-up modeling. Follows the Horiuti-Polanyi mechanism .

  • Homogeneous (e.g., Wilkinson’s Catalyst): Best for intrinsic kinetic studies, elucidating ligand effects, and achieving high selectivity without isomerization. Follows a defined organometallic cycle (Oxidative Addition

    
     Insertion 
    
    
    Reductive Elimination).

Protocol A: Heterogeneous Hydrogenation (Pd/C)

Objective: Determine the Turnover Frequency (TOF) of a commercial 5% Pd/C catalyst using a constant-pressure gas uptake method.

Experimental Setup (Pressurized)

Due to this compound's volatility, a Parr Hydrogenator or a jacketed pressure burette is required. Do not use a balloon assembly at room temperature.

Workflow Diagram

PdC_WorkflowStartPreparationPurgeInert Purge(Ar/N2)Start->PurgeLoadCatalyst Loading(Under Inert Gas)Purge->LoadPrevent FireSubstrateAdd Solvent &This compoundLoad->SubstrateT < 10°CH2_IntroH2 Introduction(30-50 psi)Substrate->H2_IntroSeal VesselReactionReaction(Vigorous Stirring)H2_Intro->ReactionMonitor UptakeAnalysisGC-FID AnalysisReaction->AnalysisFilter Catalyst

Figure 1: Safe workflow for heterogeneous hydrogenation of volatile substrates.

Step-by-Step Procedure
  • Catalyst Loading: Weigh 50 mg of 5% Pd/C.

    • Safety Note: Pd/C is pyrophoric when dry. Wet the catalyst with 1-2 mL of solvent (e.g., ethanol) immediately after weighing, under an Argon blanket.

  • Solvent & Substrate:

    • Add 20 mL of anhydrous Ethanol to the pressure vessel.

    • Cool the vessel to 0–5 °C using an ice bath.

    • Add 1.0 mL (6.4 mmol) of This compound via gas-tight syringe.

  • Purging: Seal the reactor. Cycle

    
     or Ar three times (pressurize to 50 psi, vent to 5 psi) to remove 
    
    
    .
  • Hydrogenation:

    • Pressurize with

      
       to 30 psi (2 bar).
      
    • Warm to 25 °C (if studying ambient kinetics) or maintain control temp.

    • Start Stirring: Set to >1000 rpm to eliminate gas-liquid mass transfer limitations.

  • Monitoring: Record hydrogen uptake (pressure drop or volume change) vs. time.

  • Termination: Stop stirring. Vent

    
    . Purge with 
    
    
    . Filter catalyst through Celite to quench.

Protocol B: Homogeneous Kinetics (Wilkinson's Catalyst)

Objective: Study the mechanism and rate dependence on [Substrate] using

Mechanistic Insight

The reaction proceeds via the dissociation of a phosphine ligand, oxidative addition of

Catalytic Cycle Diagram

Wilkinson_CyclePreCatRhCl(PPh3)3(Pre-catalyst)ActiveRhCl(PPh3)2(Active Species)PreCat->Active- PPh3OxAddRh(H)2Cl(PPh3)2(Oxidative Addition)Active->OxAdd+ H2CoordRh(H)2Cl(Pentene)(PPh3)2(Alkene Coordination)OxAdd->Coord+ this compoundInsertRh(H)(Pentyl)Cl(PPh3)2(Migratory Insertion)Coord->InsertRate DeterminingInsert->ActiveReductive Elimination+ Pentane

Figure 2: Simplified catalytic cycle for this compound hydrogenation by Wilkinson's Catalyst.

Step-by-Step Procedure
  • Inert Atmosphere: Perform all manipulations in a glovebox or using strict Schlenk line techniques.

    
     irreversibly oxidizes the phosphine ligands.
    
  • Solution Prep:

    • Dissolve 10 mg (10.8 µmol) of

      
       in 10 mL of degassed Benzene or Toluene.
      
    • Solution should be clear red/orange.

  • Pre-saturation: Bubble

    
     through the solution for 10 minutes to form the dihydride species (solution may lighten in color).
    
  • Initiation: Inject this compound (degassed) through a septum.

  • Sampling: Withdraw aliquots at

    
     min. Quench immediately by exposing to air/diluting in ether.
    
  • Analysis: Analyze via GC-FID using an internal standard (e.g., n-decane) to quantify the ratio of this compound (substrate), pentane (product), and 2-pentene (isomerization byproduct).

Data Analysis: Calculating Turnover Frequency (TOF)

The TOF is the ultimate metric of catalytic efficiency.

1

Sample Calculation Table:

ParameterValueUnitNotes
Catalyst Mass (

)
0.010gWilkinson's Catalyst
MW Catalyst925.22 g/mol
Moles Catalyst (

)
1.08

mol
This compound Added1.0mL
Conversion @ 15 min25%From GC Data
Moles Product (

)
1.6

molBased on 6.4 mmol start
Reaction Time0.25h15 minutes
Calculated TOF 592

Moderate activity

Note: For heterogeneous catalysts, replace "Moles Catalyst" with "Moles of Surface Metal Sites" (determined via CO chemisorption) for a precise TOF, or use "Moles Total Metal" for a nominal TOF.

Troubleshooting & Safety

Isomerization (The Hidden Variable)

In Pd/C systems, if

  • Symptom: GC shows emergence of trans-2-pentene and cis-2-pentene.

  • Fix: Increase stirring rate (improve mass transfer) or increase

    
     pressure.
    
Safety Checklist
  • Fire Hazard: this compound vapor is heavier than air and can travel to ignition sources. Work in a fume hood.

  • Exotherm: Hydrogenation is exothermic (

    
    ). On large scales, control heat release to prevent runaway boiling of this compound.
    
  • Waste: Segregate halogenated solvents (if used) from hydrocarbon waste. Filtered Pd/C must be kept wet and disposed of in a dedicated solid waste container.

References

  • Physical Properties of this compound: National Institute of Standards and Technology (NIST). This compound Thermochemical Data. Link

  • Wilkinson's Catalyst Mechanism: Osborn, J. A., et al. (1966). The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I). Journal of the Chemical Society A. Link

  • Heterogeneous Hydrogenation Protocols: Mozingo, R. (1946). Palladium Catalysts. Organic Syntheses, Coll. Vol. 3, p.685. Link

  • Isomerization Side Reactions: Bond, G. C., & Wells, P. B. (1964). The Mechanism of the Hydrogenation of Unsaturated Hydrocarbons on Transition Metal Catalysts. Advances in Catalysis. Link

  • Safety Data: NOAA Office of Response and Restoration. CAMEO Chemicals: this compound.[2][3] Link

Application Note: Precision Synthesis of 2-Pentanone via Modified Wacker Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective oxidation of 1-pentene to 2-pentanone using the Tsuji-Wacker modification. While the classical industrial Wacker process utilizes aqueous conditions for ethylene, higher olefins like this compound suffer from poor aqueous solubility, leading to negligible reaction rates. The Tsuji-Wacker protocol utilizes a DMF/H₂O solvent system to create a homogeneous phase, enabling efficient oxidation at laboratory scale.

Critical Consideration: this compound is highly volatile (Boiling Point: 30°C). Standard heating protocols used for higher alkenes (e.g., 1-decene) will result in substrate loss. This guide prioritizes a low-temperature, closed-system approach to ensure mass balance integrity.

Mechanistic Principles & Causality[1]

To troubleshoot and optimize this reaction, one must understand the catalytic cycle's driving forces.[1] The reaction relies on a palladium(II)/copper(II) redox shuttle.[2][3][4][5][6]

The Catalytic Cycle
  • Coordination: The electrophilic Pd(II) species coordinates with the electron-rich

    
    -bond of this compound.
    
  • Nucleophilic Attack (Regioselectivity): Water attacks the activated alkene. Crucial: This attack follows Markovnikov's rule, placing the oxygen on the more substituted carbon (C2), ensuring ketone formation rather than aldehyde.

  • 
    -Hydride Elimination:  A hydride shift occurs, yielding the enol, which tautomerizes to 2-pentanone.
    
  • Redox Regeneration:

    • Pd(II) is reduced to Pd(0) during product release.

    • CuCl₂ oxidizes Pd(0) back to Pd(II), becoming CuCl (Cu(I)).[3]

    • Molecular Oxygen (O₂) re-oxidizes Cu(I) back to Cu(II), completing the cycle.[3]

Visualization: The Wacker Redox Loop

WackerCycle Substrate This compound Pd_Alkene Pd(II)-Alkene Complex Substrate->Pd_Alkene Coordination Product 2-Pentanone Pd_Alkyl Pd-Alkyl-OH (Hydroxypalladation) Pd_Alkene->Pd_Alkyl H2O Attack (Markovnikov) Pd_Alkyl->Product Beta-H Elim Pd0 Pd(0) (Inactive) Pd_Alkyl->Pd0 Pd0->Pd_Alkene Re-oxidation by Cu(II) Cu2 CuCl2 (Oxidant) Cu1 CuCl (Reduced) Cu2->Cu1 Reduces to Cu1->Cu2 Oxidized by O2 O2 O2 / Air O2->Cu1

Figure 1: The coupled Pd-Cu catalytic cycle.[2][3][4][6][7] Note that Cu(II) is essential for recycling the expensive Pd catalyst.

Experimental Protocol

Reagents & Equipment Table
ComponentSpecificationRoleCritical Note
This compound >97% PuritySubstrateVolatile (BP 30°C). Keep chilled.
PdCl₂ 99%Primary Catalyst10 mol% loading recommended.
CuCl 99%Co-catalystRe-oxidizes Pd.
DMF AnhydrousSolventSolubilizes alkene and catalyst.
Water DeionizedReactantSource of oxygen atom.
Oxygen Balloon (1 atm)Terminal OxidantEnsure no ignition sources.
Step-by-Step Methodology
Phase 1: Catalyst Pre-Activation

Rationale: Pre-mixing allows the formation of the active catalytic species and ensures homogeneity before substrate addition.

  • Setup: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a highly efficient reflux condenser.

    • Self-Validating Step: Connect the condenser to a chiller set to 0°C . Tap water is insufficient for this compound retention.

  • Charging: Add PdCl₂ (1.77 g, 10 mmol) and CuCl (9.9 g, 100 mmol) to the flask.

  • Solvent: Add DMF (70 mL) and H₂O (10 mL).

  • Oxygenation: Attach an O₂ balloon to the top of the condenser. Purge the system gently with O₂ for 5 minutes, then leave the balloon connected to maintain 1 atm pressure.

  • Stirring: Stir vigorously at Room Temperature (20-25°C) for 1 hour. The solution should turn from dark brown to bright green (indicating active copper species).

Phase 2: Reaction & Monitoring[1]
  • Substrate Addition: Cool the flask to 10°C using an ice bath (temporary measure to prevent flashing).

  • Injection: Slowly inject this compound (7.0 g, 100 mmol, pre-chilled) via syringe through a septum.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir vigorously.

    • Note: Do NOT heat. The exothermicity of the Wacker reaction combined with the 30°C boiling point of this compound creates a high risk of material loss.

  • Monitoring: Monitor via GC-FID or TLC (eluent: 10% Ethyl Acetate/Hexane).

    • Endpoint: Disappearance of the alkene peak (typically 3–6 hours).

Phase 3: Workup & Purification[1]
  • Quench: Pour the reaction mixture into 200 mL of cold 3N HCl.

    • Chemistry: Acid helps solubilize copper salts in the aqueous phase and breaks Pd-complexes.

  • Extraction: Extract with n-pentane or diethyl ether (3 x 50 mL).

    • Why Pentane? Low boiling point facilitates removal without losing the product (2-pentanone, BP 102°C).

  • Washing: Wash combined organics with brine (2 x 50 mL) to remove residual DMF.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate carefully on a rotary evaporator.

    • Caution: Do not apply high vacuum (<100 mbar) or high bath heat (>40°C), or you will co-evaporate the product.

  • Distillation: Perform a simple distillation. Collect the fraction boiling at 101–103°C .

Workflow Visualization

Workflow Start Start: Safety Check (Ventilation, Cold Condenser) Mix Mix PdCl2 + CuCl in DMF/H2O Start->Mix Oxygen Purge with O2 (1 hr activation) Mix->Oxygen AddSub Add this compound (Chilled Syringe) Oxygen->AddSub React Stir at RT (20-25°C) 3-6 Hours AddSub->React Check GC Check: Alkene Consumed? React->Check Check->React No Quench Quench with 3N HCl Extract with Pentane Check->Quench Yes Distill Distillation (Collect @ 102°C) Quench->Distill

Figure 2: Operational workflow for the oxidation of volatile this compound.

Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
Low Yield (<50%) Evaporation of this compound.Use a sealed pressure tube or lower coolant temp to -10°C.
Isomerization Acid accumulation or Pd-hydride re-insertion.Ensure reaction time is not excessive; quench immediately upon conversion.
Chlorinated Byproducts High [Cl⁻] or CuCl₂ concentration.Reduce CuCl₂ loading slightly or dilute the reaction mixture.
Slow Reaction Inefficient O₂ mass transfer.Increase stirring speed (rpm) to maximize gas-liquid surface area.

References

  • Clement, W. H., & Selwitz, C. M. (1964). Journal of Organic Chemistry. "Synthesis of Methyl Ketones from Terminal Olefins." (Establishes the DMF/Water solvent system). Link

  • Tsuji, J. (1984).[5] Synthesis. "Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones." (The definitive review of the Tsuji-Wacker modification). Link

  • Smidt, J., et al. (1959).[5] Angewandte Chemie. "Catalytic Reactions of Olefins with Platinum Metal Compounds." (The original Wacker process discovery).[1][3][4][5] Link

  • Sigman, M. S., et al. (2016).[6] Chemical Reviews. "Palladium-Catalyzed Aerobic Oxidation Reactions: Industrial Applications and New Developments." Link

Sources

Application Note: The Challenges and Mechanisms of 1-Pentene Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the attempts and inherent challenges associated with the radical polymerization of 1-pentene. It is established in the scientific literature that simple α-olefins, including this compound, are generally not amenable to conventional radical polymerization methods to yield high molecular weight polymers.[1][2][3] This document will delve into the fundamental mechanistic reasons for this limitation, primarily the prevalence of degradative chain transfer via allylic hydrogen abstraction. In contrast, successful polymerization strategies for this compound, such as coordination polymerization, will be discussed to provide researchers with a complete understanding of the viable synthetic routes to poly(this compound).

Introduction: The Intractability of this compound in Radical Polymerization

Radical polymerization is a robust and widely utilized method for the synthesis of a vast array of polymers due to its tolerance to various functional groups and reaction conditions.[1] The process typically involves three key steps: initiation, propagation, and termination. However, the application of this methodology to α-olefins like this compound presents significant challenges that effectively halt the polymerization process.[1][2]

The primary obstacle is a competing side reaction known as allylic hydrogen abstraction.[1][2] Instead of the desired addition of the propagating radical to the double bond of a new monomer, the radical abstracts a hydrogen atom from the carbon adjacent to the double bond (the allylic position) of a this compound molecule. This event generates a highly stable, resonance-stabilized allylic radical which is generally too unreactive to initiate the polymerization of another monomer. This effectively terminates the growing polymer chain and prevents the formation of high molecular weight poly(this compound).

Mechanistic Insights: Why Radical Polymerization of this compound Fails

The underlying reasons for the failure of this compound to undergo successful radical polymerization can be understood by examining the reaction mechanism in detail.

The Desired Propagation Pathway

In a typical radical polymerization, a radical initiator (e.g., AIBN or benzoyl peroxide) decomposes to form primary radicals. These radicals then add across the double bond of a monomer to initiate a growing polymer chain. The desired propagation step for this compound would be the repeated addition of the growing polymer radical to new this compound monomers, as depicted below:

G cluster_initiation Initiation cluster_propagation Desired Propagation Initiator Initiator Radical Radical Initiator->Radical Decomposition Monomer_1 Growing Chain (n=1) Radical->Monomer_1 Addition Monomer_3 Growing Chain (n=2) Monomer_1->Monomer_3 Addition Monomer_2 This compound ... ... Monomer_3->...

Figure 1: Idealized propagation pathway in the radical polymerization of this compound.

The Dominant Side Reaction: Allylic Hydrogen Abstraction

The presence of allylic hydrogens in this compound provides a more energetically favorable pathway for the propagating radical. Instead of adding to the double bond, the radical abstracts a hydrogen atom from the allylic position of a this compound monomer.

This process results in the formation of a resonance-stabilized allylic radical. The stability of this radical significantly reduces its reactivity, thereby hindering its ability to add to another this compound monomer and continue the polymer chain. This degradative chain transfer is the principal reason for the low to non-existent yields of high molecular weight polymer from the radical polymerization of this compound.[1][2]

G cluster_propagation Propagating Chain cluster_monomer This compound Monomer cluster_products Products Propagating_Radical P• Pentene CH2=CH-CH2-CH2-CH3 Propagating_Radical->Pentene Allylic H Abstraction Terminated_Chain P-H Pentene->Terminated_Chain Chain Termination Allylic_Radical CH2=CH-ĊH-CH2-CH3 (Resonance Stabilized) Pentene->Allylic_Radical Formation of Stable Radical

Figure 2: Dominant side reaction of allylic hydrogen abstraction in the radical polymerization of this compound.

Alternative Polymerization Strategies for this compound

Given the challenges of radical polymerization, other methods have been successfully employed to synthesize poly(this compound). Coordination polymerization, using Ziegler-Natta or metallocene catalysts, is the most common and commercially viable approach.[4] These methods offer excellent control over the polymer's tacticity and molecular weight.

Coordination Polymerization

Coordination polymerization proceeds via the insertion of the monomer into a transition metal-carbon bond of the catalyst. This mechanism avoids the formation of free radicals and is therefore not susceptible to allylic hydrogen abstraction.

G cluster_catalyst Catalyst Complex cluster_monomer This compound Monomer cluster_insertion Propagation Catalyst [M]-R Pentene CH2=CH-R' Catalyst->Pentene Coordination Intermediate π-complex Pentene->Intermediate Inserted_Chain [M]-CH2-CH(R')-R Intermediate->Inserted_Chain Insertion ... ... Inserted_Chain->...

Figure 3: Simplified mechanism of coordination polymerization of this compound.

Experimental Protocol: Coordination Polymerization of this compound

The following is a representative protocol for the polymerization of this compound using a metallocene catalyst. This protocol is provided as a practical alternative to the unfeasible radical polymerization.

Materials:

  • This compound (polymerization grade, dried over CaH₂)

  • Toluene (anhydrous, polymerization grade)

  • Methylaluminoxane (MAO) solution in toluene

  • Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂) solution in toluene

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Methanol

  • Hydrochloric acid (10% aqueous solution)

Procedure:

  • Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of argon.

  • Solvent and Monomer Addition: Anhydrous toluene (100 mL) is transferred to the flask via cannula. This compound (20 mL) is then added via syringe.

  • Co-catalyst Addition: The desired amount of MAO solution is injected into the flask while stirring. The solution is typically stirred for 10 minutes at the desired reaction temperature (e.g., 50 °C).[5]

  • Initiation: The metallocene catalyst solution is then injected to initiate the polymerization.[5] The reaction mixture is stirred for the desired time (e.g., 1-2 hours).

  • Termination and Precipitation: The polymerization is terminated by the addition of methanol (10 mL). The polymer is then precipitated by pouring the reaction mixture into a larger volume of acidified methanol (e.g., 500 mL methanol with 10 mL of 10% HCl).[5]

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 60 °C to a constant weight.[5]

Characterization of Poly(this compound)

The resulting poly(this compound) can be characterized by a variety of analytical techniques to determine its molecular weight, structure, and thermal properties.

Technique Information Obtained
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and polydispersity index (PDI).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Polymer microstructure, tacticity, and monomer conversion.[5]
Differential Scanning Calorimetry (DSC) Melting temperature (Tm) and glass transition temperature (Tg).[5]
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groups and confirmation of polymer structure.

Conclusion

While radical polymerization is a versatile technique, it is not a viable method for the homopolymerization of this compound due to the dominant side reaction of allylic hydrogen abstraction. This mechanistic limitation leads to the formation of a stable and unreactive allylic radical, effectively terminating chain growth. For researchers and professionals in drug development and materials science seeking to synthesize poly(this compound), coordination polymerization using Ziegler-Natta or metallocene catalysts remains the method of choice. A thorough understanding of the underlying polymerization mechanisms is crucial for the successful design and synthesis of well-defined polymeric materials.

References

  • ChemRxiv. (2023). Radical Homopolymerization of Linear α-Olefins Enabled by Cyano Group Migration. [Link]

  • ResearchGate. (n.d.). Polymerization of this compound catalyzed by R,p-R,p-R-16 or p-R,p-R-17 and.... [Link]

  • ResearchGate. (n.d.). (a) Long‐standing challenges in radical polymerization. (b).... [Link]

  • SpringerLink. (2013). Synthesis of functional ‘polyolefins’: state of the art and remaining challenges. [Link]

  • AZoM. (2020). What is Controlled Radical Polymerization?. [Link]

  • Taylor & Francis Online. (n.d.). Controlled radical polymerization – Knowledge and References. [Link]

  • Chemistry LibreTexts. (2024). 8.10: Radical Additions to Alkenes - Chain-Growth Polymers. [Link]

  • Nottingham ePrints. (n.d.). TERPENES IN RADICAL POLYMERISATION: POLYMER SYNTHESIS AND APPLICATIONS. [Link]

  • OpenStax. (2023). 8.10 Radical Additions to Alkenes: Chain-Growth Polymers. [Link]

  • Khan Academy. (n.d.). Polymerization of alkenes with acid. [Link]

  • Chemistry LibreTexts. (2020). 18.5: Radical Polymerization of Alkenes, Polymers. [Link]

  • ACS Publications. (2024). Synthesis and Characterization of 4-Methyl-1-Pentene/1,5-Hexadiene Isotactic Copolymers with Enhanced Low-Temperature Mechanical Performance. [Link]

  • ACS Publications. (2023). Crystallization Behavior and Properties of Propylene/4-Methyl-1-pentene Copolymers from a Metallocene Catalyst. [Link]

  • Pure. (2004). Homo- and copolymers of 4-methyl-1-pentene : the use of metallocene catalysts for the synthesis of polymers that. [Link]

  • ACS Publications. (2010). Allylic H-Abstraction Mechanism: The Potential Energy Surface of the Reaction of Propene with OH Radical. [Link]

  • Wikipedia. (n.d.). Polymethylpentene. [Link]

  • YouTube. (2021). Alkenes - addition polymerisation. [Link]

  • MDPI. (2023). Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. [Link]

  • ResearchGate. (1993). Solubility characteristics of poly(4-methyl-1-pentene). [Link]

  • ResearchGate. (2007). (PDF) Allylic hydrogen abstraction II. H-abstraction from 1,4 type polyalkenes as a model for free radical trapping by polyunsaturated fatty acids (PUFAs). [Link]

  • Frontiers. (2022). A comparison of hydrogen abstraction reaction between allyl-type monomers with thioxanthone-based photoinitiators without amine synergists. [Link]

  • ACS Publications. (2025). Lewis Acid Promoted Radical Alternating Polymerization of Simple and Higher α-Olefins with Maleic Anhydride. [Link]

  • YouTube. (2024). Polymer Chemistry: Understanding Radical Polymerization. [Link]

  • Royal Society of Chemistry. (2022). A self-crosslinking monomer, α-pinene methacrylate: understanding and exploiting hydrogen abstraction. [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: 1-Pentene Synthesis & Yield Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ghost" Product

Welcome to the Alpha-Olefin Support Hub. If you are reading this, you are likely experiencing one of two frustrations: either your reaction flask is empty after workup, or your GC-MS shows a peak for 2-pentene instead of 1-pentene.

This compound is deceptively difficult to synthesize in high yield, not because the chemistry is complex, but because its physical properties and thermodynamic instability conspire against standard laboratory protocols.[1]

The Critical Spec:

  • Boiling Point: 30.0 °C (86 °F)

  • Thermodynamics: Terminal alkenes (this compound) are less stable than internal alkenes (2-pentene).[2][1]

This guide prioritizes Grignard coupling and Wittig olefination over dehydration, as the latter is chemically predisposed to failure.

Module 1: The Volatility Trap (Physical Loss)

Diagnosis: "My reaction worked by TLC/NMR, but I isolated 10% yield."

The boiling point of this compound is 30°C .[1] In many labs, the ambient temperature inside a fume hood with running equipment can reach 25-28°C. If you use a rotary evaporator or a standard vacuum pump, you are actively distilling your product into the waste trap.[1]

The "Zero-Loss" Protocol

You must treat this compound like a gas, not a liquid.[2][1]

  • Eliminate the Rotovap: Never use a rotary evaporator to remove solvent (e.g., ether or THF) if your product boils at 30°C. You will co-distill the product.

  • Fractional Distillation Only: Use a Vigreux column (at least 20cm).

  • Active Cooling: All receiving flasks must be submerged in an ice/salt bath (-10°C) or dry ice/acetone bath (-78°C).

Workflow Visualization

The following setup is required to prevent "ghost" yield loss during reaction and isolation.

VolatilityManagement cluster_isolation Isolation Phase (Distillation) Reaction Reaction Flask (Keep < 10°C) Condenser Reflux Condenser (Coolant: -10°C Glycol) Reaction->Condenser Vapor Rises Condenser->Reaction Reflux Trap Cold Trap (Dry Ice/Acetone, -78°C) Condenser->Trap Escaping Volatiles Atmosphere Inert Gas Line (N2/Ar) Trap->Atmosphere Vent StillPot Still Pot (Product + Solvent) Receiver Receiver Flask (MUST be -78°C) StillPot->Receiver Distill @ Atm Pressure

Caption: Figure 1. Volatility containment workflow. Note the mandatory use of sub-zero traps.

Module 2: The Isomerization Nightmare (Chemical Selectivity)

The Mechanism of Failure

If you treat 1-pentanol with sulfuric acid (


) or phosphoric acid (

), you generate a primary carbocation.[1] This intermediate is unstable and immediately undergoes a 1,2-hydride shift to form a secondary carbocation.[1] Elimination from this species follows Zaitsev’s rule, yielding the thermodynamically stable 2-pentene (trans/cis mix).[1]

Rule of Thumb: Do not use acid-catalyzed dehydration for terminal alkenes (


).[2][1]
The Solution: Chugaev Elimination

If you must start from 1-pentanol, you must avoid carbocations.[1] The Chugaev reaction utilizes a xanthate intermediate to perform a syn-elimination.[1][3][4][5][6]

  • Mechanism: Concerted, cyclic transition state.[1][7]

  • Conditions: 1.

    
    , NaOH;[7] 2. MeI; 3. Heat (
    
    
    
    200°C).
  • Outcome: Pure this compound (No rearrangement).

Module 3: Recommended Synthetic Routes

For high-purity applications (drug development/polymer research), we recommend Grignard Coupling or Wittig Olefination .[2][1]

Method A: Grignard Coupling (Top Recommendation)

This method builds the carbon chain without touching the sensitive double bond until the end, or couples an allyl unit.

Reaction: Allyl Bromide + Ethylmagnesium Bromide


 this compound + 

[2][1][7]
Step-by-Step Protocol
  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, dry ether (THF is harder to separate from this compound; Ether bp 34.6°C is dangerously close, but manageable with a good column).
    
  • Reagent A: Prepare Ethylmagnesium bromide (EtMgBr) in ether (or buy 3.0 M solution).

  • Addition: Cool EtMgBr to 0°C . Add Allyl Bromide dropwise.[1]

    • Critical Control: This coupling is exothermic.[1][8] If it gets too hot, this compound boils off during formation.[2][1][7]

  • Quench: Pour onto crushed ice/dilute HCl.

  • Separation: Wash organic layer with brine. Dry over

    
    .[1][8]
    
  • Purification: Fractional distillation. Collect fraction 29-31°C.[2][1]

Method B: The Wittig Reaction

Useful if you have Butanal available.

Reaction: Butanal + Methyltriphenylphosphonium bromide + Base


 this compound + 

[2][1][7]

Troubleshooting Table:

IssueCauseFix
Low Yield Wet solvent (kills ylide)Distill THF over Na/Benzophenone immediately before use.[2][1][7]
Solid Clump Lithium salts/TPPO aggregationUse mechanical stirring; ensure vigorous agitation.[2][1][7]
Separation TPPO solubilityTPPO is soluble in many organics.[2][1][7] Precipitate it by adding cold hexanes, then filter.[1][7]

Module 4: Decision Matrix & Summary

Use this logic flow to determine your next experiment.

DecisionMatrix Start Start: Synthesis of this compound Precursor What is your starting material? Start->Precursor Pentanol 1-Pentanol Precursor->Pentanol Allyl Allyl Bromide Precursor->Allyl Butanal Butanal (Aldehyde) Precursor->Butanal Acid STOP! Yields 2-Pentene Pentanol->Acid Acid Dehydration? Chugaev High Purity, Complex Setup Pentanol->Chugaev Chugaev Elimination Grignard Best Method. Watch Exotherm! Allyl->Grignard + EtMgBr Wittig Good Purity. Hard Purification (TPPO) Butanal->Wittig + MePPh3Br

Caption: Figure 2. Synthetic route decision tree. Red paths indicate high risk of isomerization.

FAQs

Q: Can I store this compound in a standard vial? A: Only if refrigerated. At room temperature, the pressure can build up, and slow evaporation through the septum is guaranteed. Store in a sealed ampoule or a tightly capped bottle at 4°C.

Q: Why does my NMR show a triplet at 0.9 ppm and a multiplet at 5.4 ppm? A: This indicates 2-pentene .[2][1]

  • This compound: Terminal vinyl protons appear at 4.9–5.1 ppm (multiplet) and 5.7–5.9 ppm (multiplet).[2][1]

  • 2-Pentene: Internal vinyl protons appear at 5.3–5.5 ppm .[2][1]

  • If you see the 5.4 ppm signal, your reaction isomerized. Check Module 2.

Q: How do I dry this compound? A: Use Calcium Hydride (


) or Molecular Sieves (4Å).[2][1] Do not use sodium metal if there is any chance of unreacted alkyl halide, as Wurtz coupling will occur.[1]

References

  • Physical Properties: National Institute of Standards and Technology (NIST).[1] this compound Thermochemical Data. NIST Chemistry WebBook.[1] Link

  • Grignard Protocols: BenchChem. Application Notes and Protocols: Synthesis of 3-phenyl-1-pentene via Grignard Reaction (Adapted for alkyl chain length). Link

  • Dehydration Selectivity: Bertero, N. M., et al. Liquid phase dehydration of 1-indanol: Selective synthesis of indene over microporous acid catalysts (Mechanistic comparison of acid sites causing isomerization).[1] ResearchGate. Link

  • Chugaev Elimination: NRO Chemistry. Chugaev Elimination: Mechanism & Examples. Link

  • Wittig Mechanism: Master Organic Chemistry. The Wittig Reaction - Examples and Mechanism. Link

Sources

Technical Support Center: Catalyst Deactivation in 1-Pentene Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst deactivation in 1-pentene polymerization. This resource is designed for researchers, scientists, and professionals in drug development and polymer science who are utilizing catalytic polymerization of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments, ensuring the integrity and efficiency of your polymerization processes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst deactivation in this compound polymerization, providing concise answers grounded in established scientific principles.

Q1: What are the primary causes of catalyst deactivation in this compound polymerization?

A1: Catalyst deactivation in this compound polymerization is a multifaceted issue stemming from several primary causes. These can be broadly categorized as chemical, thermal, and mechanical degradation.[1][2]

  • Poisoning: This is a common and rapid form of deactivation where impurities in the reaction medium strongly adsorb to the active sites of the catalyst, rendering them inaccessible to the this compound monomer.[1][2] Common poisons include water, oxygen, carbon monoxide, carbon dioxide, and polar compounds containing sulfur, nitrogen, or phosphorus. Acetylene and methylacetylene are also known impurities in olefin feedstocks that can decrease the productivity of Ziegler-Natta catalysts.[3] The high oxophilicity of early transition-metal catalysts, often used in Ziegler-Natta systems, makes them particularly susceptible to poisoning by Lewis basic functional groups.[4]

  • Fouling: This involves the physical deposition of substances on the catalyst surface, blocking active sites and pores.[5][6] In this compound polymerization, this can be caused by the formation of high molecular weight polymer chains that are insoluble in the reaction medium, or by coke formation at elevated temperatures.[6] Fouling typically results in a decrease in the catalyst's porosity and surface area.[7]

  • Thermal Degradation (Sintering): At high temperatures, the catalyst support can undergo structural changes, leading to the agglomeration of active metal particles. This reduces the active surface area and, consequently, the catalyst's activity.[5]

  • Chemical Degradation: The catalyst can undergo chemical transformations that are not related to poisoning. This can include changes in the oxidation state of the active metal or reactions with the solvent or other components of the reaction mixture. For instance, in metallocene-catalyzed polymerization, the formation of dormant π-allyl complexes via C-H activation of the α-olefin can be a deactivation pathway.[8] Similarly, regioirregular 2,1-insertions of the monomer can lead to the formation of dormant catalyst species.[9]

Q2: My polymerization reaction has abruptly stopped. What is the most likely cause?

A2: A sudden cessation of polymerization activity often points to acute catalyst poisoning. This can happen if a significant amount of a potent poison is introduced into the reactor. Potential sources include:

  • Contaminated Monomer or Solvent: Impurities in the this compound monomer or the reaction solvent are a primary source of poisons. It is crucial to use highly purified reagents.

  • Leaks in the Reactor System: Air or moisture leaking into the reactor can introduce oxygen and water, which are potent poisons for most polymerization catalysts.

  • Impurity Buildup: Over time, even low levels of impurities in the feed streams can accumulate in the reactor, eventually reaching a concentration that causes rapid deactivation.

Q3: How can I differentiate between catalyst poisoning and fouling?

A3: Differentiating between poisoning and fouling often requires a combination of observational data and analytical techniques.

  • Rate of Deactivation: Poisoning often leads to a rapid and dramatic drop in catalyst activity, whereas fouling typically results in a more gradual decline.

  • Response to Process Changes: Increasing the monomer concentration might temporarily increase the polymerization rate if the deactivation is due to fouling by creating a higher concentration gradient. However, this will have little effect if the active sites are chemically blocked by a poison.

  • Analytical Characterization: Analyzing the deactivated catalyst can provide definitive answers. Techniques like X-ray Photoelectron Spectroscopy (XPS) can detect the presence of poisons on the catalyst surface.[7] In contrast, methods like Brunauer-Emmett-Teller (BET) analysis can reveal a decrease in surface area and pore volume, which is characteristic of fouling.[6][7] Thermogravimetric Analysis (TGA) can be used to quantify the amount of coke or polymer deposited on the catalyst.[7]

Q4: Is it possible to regenerate a deactivated catalyst for this compound polymerization?

A4: Catalyst regeneration is sometimes possible, depending on the deactivation mechanism.[1]

  • For Fouling: If the catalyst is deactivated by the deposition of polymer or coke, it can often be regenerated.[10] A common method is a carefully controlled calcination in air or a dilute oxygen stream to burn off the organic deposits.[6]

  • For Reversible Poisoning: In some cases of poisoning, the poison is weakly adsorbed and can be removed. This might involve washing the catalyst with a specific solvent or treating it with a regenerating agent.

  • For Irreversible Poisoning and Sintering: When the catalyst is irreversibly poisoned (i.e., the poison forms a strong chemical bond with the active site) or has undergone thermal degradation, regeneration is generally not feasible, and the catalyst must be replaced.[1]

Q5: What is the role of a cocatalyst, and can it contribute to deactivation?

A5: In Ziegler-Natta polymerization, a cocatalyst, typically an organoaluminum compound like triethylaluminum (TEA), is essential for activating the transition metal precatalyst.[11][12] However, the cocatalyst can also play a role in deactivation. An excessive concentration of the cocatalyst can lead to the over-reduction of the transition metal, rendering it inactive.[12] Additionally, impurities in the cocatalyst can act as poisons. The ratio of cocatalyst to catalyst is a critical parameter that needs to be optimized for each specific system.

Section 2: Troubleshooting Guides

This section provides structured troubleshooting workflows for common problems encountered during this compound polymerization.

Guide 1: Sudden Drop in Polymerization Rate

This guide will help you diagnose and address a sudden and significant decrease in the rate of this compound polymerization.

Step 1: Immediate System Check
  • Verify Monomer and Cocatalyst Flow: Ensure that the this compound monomer and cocatalyst are being fed to the reactor at the correct rates. Check for any blockages in the feed lines.

  • Check Reactor Temperature and Pressure: Confirm that the reactor temperature and pressure are within the desired operating range. Deviations can affect reaction kinetics and catalyst stability.

  • Inspect for Leaks: Perform a leak test on the reactor system to rule out the ingress of air or moisture.

Step 2: Diagnostic Workflow for a Sudden Drop in Polymerization Rate

G start Sudden Drop in Polymerization Rate check_feeds Verify Monomer and Cocatalyst Flow start->check_feeds feeds_ok Flows Correct? check_feeds->feeds_ok check_conditions Check Reactor Temperature & Pressure conditions_ok Conditions Stable? check_conditions->conditions_ok leak_test Perform Leak Test leaks_found Leaks Detected? leak_test->leaks_found feeds_ok->check_conditions Yes fix_feeds Action: Correct Feed Rates/Clear Blockages feeds_ok->fix_feeds No conditions_ok->leak_test Yes fix_conditions Action: Stabilize Temperature & Pressure conditions_ok->fix_conditions No fix_leaks Action: Repair Leaks and Purge Reactor leaks_found->fix_leaks Yes analyze_reagents Suspect Poisoning: Analyze Monomer, Solvent, and Cocatalyst for Impurities leaks_found->analyze_reagents No end Problem Resolved fix_feeds->end fix_conditions->end fix_leaks->end reagent_purity Impurities Found? analyze_reagents->reagent_purity characterize_catalyst Characterize Deactivated Catalyst (XPS, ICP-MS) characterize_catalyst->end reagent_purity->characterize_catalyst No purify_reagents Action: Purify Reagents or Use New Batch reagent_purity->purify_reagents Yes purify_reagents->end

Caption: Troubleshooting workflow for a sudden drop in polymerization rate.

Step 3: Analytical Investigation of Potential Poisoning

If the initial checks do not reveal the cause, the next step is to investigate potential poisoning of the catalyst.

  • Protocol 1: Reagent Purity Analysis

    • Sample Collection: Carefully collect samples of the this compound monomer, solvent, and cocatalyst solution from the feed tanks.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Use GC-MS to identify and quantify volatile impurities in the monomer and solvent. Pay close attention to the presence of water, oxygenates, and other polar compounds.

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Analyze the reagents for trace metal contaminants that could act as catalyst poisons.

  • Protocol 2: Characterization of the Deactivated Catalyst

    • Catalyst Sampling: Safely extract a sample of the deactivated catalyst from the reactor under an inert atmosphere.

    • X-ray Photoelectron Spectroscopy (XPS): Use XPS to determine the elemental composition of the catalyst surface. This can directly identify the presence of poisons that have adsorbed to the active sites.[7]

    • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify functional groups of adsorbed species on the catalyst surface, which can help in identifying the type of poison.[13]

Guide 2: Gradual Decrease in Catalyst Activity

A gradual loss of activity over time is often indicative of fouling, thermal degradation, or a slow poisoning process.

Step 1: Monitor Polymer Properties
  • Molecular Weight and Polydispersity: Use Gel Permeation Chromatography (GPC) to monitor the molecular weight and polydispersity of the polymer being produced. A significant change in these properties can indicate a change in the nature of the active sites.

  • Polymer Morphology: Use Scanning Electron Microscopy (SEM) to examine the morphology of the polymer particles. The formation of fines or agglomerates can suggest issues with catalyst fragmentation or fouling.

Step 2: Diagnostic Workflow for a Gradual Decrease in Catalyst Activity

G start Gradual Decrease in Catalyst Activity monitor_polymer Monitor Polymer Properties (GPC, SEM) start->monitor_polymer polymer_props_changed Significant Change in Polymer Properties? monitor_polymer->polymer_props_changed check_temp_profile Review Reactor Temperature Profile temp_excursions Temperature Excursions Noted? check_temp_profile->temp_excursions polymer_props_changed->check_temp_profile No suspect_fouling Suspect Fouling: Characterize Catalyst (BET, TGA) polymer_props_changed->suspect_fouling Yes temp_excursions->suspect_fouling No suspect_sintering Suspect Thermal Degradation: Characterize Catalyst (TEM, XRD) temp_excursions->suspect_sintering Yes fouling_confirmed Fouling Confirmed? suspect_fouling->fouling_confirmed sintering_confirmed Sintering Confirmed? suspect_sintering->sintering_confirmed optimize_conditions Action: Optimize Reaction Conditions (e.g., lower temp, use scavenger) fouling_confirmed->optimize_conditions No regenerate_catalyst Action: Attempt Catalyst Regeneration (Calcination) fouling_confirmed->regenerate_catalyst Yes sintering_confirmed->optimize_conditions No replace_catalyst Action: Replace Catalyst sintering_confirmed->replace_catalyst Yes end Problem Resolved optimize_conditions->end regenerate_catalyst->end replace_catalyst->end

Caption: Troubleshooting workflow for a gradual decrease in catalyst activity.

Step 3: In-depth Catalyst Characterization
  • Protocol 3: Analysis of Fouling

    • Catalyst Sampling: Obtain a representative sample of the deactivated catalyst.

    • Thermogravimetric Analysis (TGA): Heat the catalyst sample under a controlled atmosphere and measure the weight loss. This will quantify the amount of deposited polymer or coke.[7]

    • Brunauer-Emmett-Teller (BET) Analysis: Measure the surface area and pore volume of the deactivated catalyst and compare it to a fresh sample. A significant reduction indicates fouling.[7]

  • Protocol 4: Assessment of Thermal Degradation

    • Transmission Electron Microscopy (TEM): Use TEM to visualize the active metal particles on the catalyst support. An increase in particle size compared to a fresh catalyst is a clear indication of sintering.

    • X-ray Diffraction (XRD): XRD can be used to determine the crystallite size of the active metal. An increase in crystallite size suggests sintering has occurred.

Section 3: Data Interpretation and Corrective Actions

Table 1: Summary of Deactivation Mechanisms and Analytical Signatures
Deactivation MechanismTypical OnsetKey Analytical Signature(s)Primary Corrective Action(s)
Poisoning Rapid/Sudden Presence of unexpected elements on the catalyst surface (XPS, ICP-MS).Improve purification of monomer, solvent, and cocatalyst. Check for system leaks.
Fouling (Polymer/Coke) GradualSignificant weight loss at high temperatures (TGA). Reduced surface area and pore volume (BET).Optimize reaction temperature and residence time. Consider catalyst regeneration through calcination.
Thermal Degradation (Sintering) GradualIncreased active metal particle size (TEM). Increased crystallite size (XRD).Reduce reactor operating temperature. Improve heat removal from the reactor.
Chemical Degradation GradualChanges in the oxidation state of the active metal (XPS). Formation of new species detected by spectroscopy (NMR, ESI-MS).[8]Modify catalyst formulation or cocatalyst type. Optimize reaction conditions to disfavor deactivation pathways.

Section 4: Catalyst Deactivation Pathways

The following diagram illustrates the primary pathways for catalyst deactivation in this compound polymerization.

G cluster_active Active Catalyst State cluster_deactivated Deactivated States active_catalyst Active Catalyst Site [M]-R poisoned Poisoned Catalyst [M]-Poison active_catalyst->poisoned Impurities (H₂O, O₂, etc.) fouled Fouled Catalyst (Polymer/Coke Buildup) active_catalyst->fouled Polymer Deposition Coke Formation sintered Sintered Catalyst (Agglomerated Particles) active_catalyst->sintered High Temperature dormant Dormant Species (e.g., π-allyl complex, 2,1-insertion product) active_catalyst->dormant Side Reactions (e.g., C-H activation, regioerrors) polymerization This compound Polymerization active_catalyst->polymerization

Caption: Primary pathways for catalyst deactivation in this compound polymerization.

By understanding these deactivation mechanisms and employing the troubleshooting and analytical strategies outlined in this guide, researchers can more effectively diagnose and mitigate issues related to catalyst deactivation in this compound polymerization, leading to more robust and reproducible experimental outcomes.

References

  • StudySmarter. (2024). Catalyst Deactivation: Mechanism & Causes. StudySmarter. Retrieved from [Link]

  • Eisler, S., et al. (2020). Catalyst Deactivation Processes during 1-Hexene Polymerization. ACS Publications. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Retrieved from [Link]

  • Wang, G., et al. (2021). Cause Analysis of Deactivation of Industrial Deolefinization Catalyst for C8+ Aromatics Fraction. Journal of Fuel Chemistry and Technology. Retrieved from [Link]

  • MDPI. (2024). Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene. MDPI. Retrieved from [Link]

  • CREAFORM. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. CREAFORM. Retrieved from [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Ziegler-Natta Polymerizations. Chemistry LibreTexts. Retrieved from [Link]

  • Johannes Kepler Universität Linz. (n.d.). Ziegler-Natta catalyst alteration – Influence on kinetics and polymer properties. JKU ePUB. Retrieved from [Link]

  • MDPI. (2021). Propylene Polymerization and Deactivation Processes with Isoselective {Cp/Flu} Zirconocene Catalysts. MDPI. Retrieved from [Link]

  • Indian Academy of Sciences. (2017). Ziegler–Natta Polymerization and the Remaining Challenges. Indian Academy of Sciences. Retrieved from [Link]

  • Infinity Massage Chairs. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Infinity Massage Chairs. Retrieved from [Link]

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Purification of 1-pentene from isomeric impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 1-pentene from isomeric impurities (2-pentene, 2-methyl-1-butene) Audience: Researchers, Synthetic Chemists, and Process Engineers

Module 1: Diagnostic & Triage

Why is my this compound purity low?

Before attempting purification, you must identify the specific isomeric impurities present. Commercial "95%" or "97%" this compound often contains specific co-boiling isomers that behave differently during separation.

The "Boiling Point Trap" The primary challenge is not the separation of this compound from n-pentane, but from 2-methyl-1-butene , which boils only 1.2°C higher than your target.

ComponentStructureBoiling Point (°C)Relative Volatility (

) vs this compound
Difficulty
This compound (Target) Linear

-olefin
30.0 1.00 N/A
2-Methyl-1-butene Branched

-olefin
31.2~1.04Extreme
trans-2-Pentene Internal olefin36.3~1.23Moderate
cis-2-Pentene Internal olefin36.9~1.26Low
n-Pentane Linear alkane36.1~1.22Moderate
Diagnostic Protocol: GC Analysis
  • Column: Use a non-polar capillary column (e.g., DB-1, HP-1, or Petrocol DH) with a high film thickness or length (60m-100m) to resolve the 30°C/31°C pair.

  • Oven Program: Start at 30°C (hold 10 min)

    
     Ramp 2°C/min to 50°C.
    
  • Indicator: If your chromatogram shows a "shoulder" on the tail of the this compound peak, it is likely 2-methyl-1-butene.

Module 2: Purification Protocols

Decision Matrix

Use the following logic flow to select your purification method.

PurificationStrategy Start Start: Impure this compound CheckImpurity Identify Major Impurity (GC) Start->CheckImpurity IsBranched Is impurity 2-Methyl-1-butene? CheckImpurity->IsBranched IsInternal Is impurity 2-Pentene (cis/trans)? IsBranched->IsInternal No Distillation Method A: Super-Fractionation (>100 Theoretical Plates) IsBranched->Distillation Yes (<1%) SieveTrap Method B: Zeolite 5A 'Trap & Release' IsBranched->SieveTrap Yes (>1%) IsPeroxide Are Peroxides/Water present? IsInternal->IsPeroxide No IsInternal->Distillation Yes (Standard) AgExchange Method C: Ag-Doped Adsorbents (Pi-Complexation) IsInternal->AgExchange Yes (Trace removal) Polishing Method D: Alumina/3A Sieve Polishing IsPeroxide->Polishing Yes

Protocol A: High-Efficiency Fractional Distillation

Best for: Removing n-pentane and 2-pentenes. Ineffective for 2-methyl-1-butene unless specialized equipment is used.

The Problem: A standard rotavap has ~1 theoretical plate. A Vigreux column has ~3-5. To separate this compound (30.0°C) from 2-methyl-1-butene (31.2°C), you require >100 theoretical plates .

Equipment Requirements:

  • Column: Spinning Band Distillation Column (e.g., B/R Instrument) or a packed column (>1 meter) with Helipak/Multiknit packing.

  • Jacket: Vacuum-silvered adiabatic jacket (critical to prevent heat loss/flooding).

  • Reflux Ratio: Must be set to 20:1 to 50:1 .

Procedure:

  • Stabilize: Add 100 ppm BHT (butylated hydroxytoluene) to the pot to prevent polymerization during heating.

  • Equilibrate: Heat to total reflux (no takeoff) for 60 minutes to establish equilibrium.

  • Collection: Collect the fraction boiling strictly at 30.0°C. Discard the "inter-fraction" rising to 30.5°C.

Protocol B: Zeolite 5A "Trap and Release"

Best for: Removing branched impurities (2-methyl-1-butene) from linear this compound.

Mechanism: Zeolite 5A (Calcium aluminosilicate) has a pore size of ~5 Å.

  • This compound (Linear): Kinetic diameter < 5 Å

    
    Enters pores (Adsorbed). 
    
  • 2-Methyl-1-butene (Branched): Kinetic diameter > 5 Å

    
    Excluded. 
    

Step-by-Step Guide:

  • Activation: Activate Zeolite 5A beads at 350°C under vacuum for 12 hours. Cool under N₂.

  • Loading (Adsorption):

    • Pack a stainless steel or glass column with the activated zeolite.

    • Pass the impure this compound vapor (or liquid at slow LHSV) through the bed.

    • Outcome: The linear this compound is trapped inside the zeolite. The branched impurity flows through the column. Discard the flow-through.

  • Washing: Flush the bed with dry nitrogen or a bulky solvent (like isooctane) to remove surface residue of the branched impurity.

  • Desorption (Recovery):

    • Heat the column to 150-200°C.

    • Apply vacuum or a reverse flow of inert gas.

    • Condense the desorbed vapor in a cold trap (-78°C).

    • Result: High purity linear this compound.

Protocol C: Chemical Polishing (Peroxides & Water)

Best for: Final preparation for polymerization or air-sensitive catalysis.

WARNING: this compound forms explosive peroxides upon storage. Never distill to dryness.[1]

Workflow:

  • Peroxide Removal: Pass this compound through a column of Basic Activated Alumina (Brockmann Grade I). This chemisorbs hydroperoxides.[2][3]

    • Ratio: 10g Alumina per 100mL olefin.

  • Drying: Store over Activated 3A Molecular Sieves .

    • Why 3A? 3A sieves exclude this compound (pore size < olefin diameter), adsorbing only water.

    • Why not 4A/5A? 4A and 5A will adsorb the this compound itself, generating heat (heat of adsorption) which can trigger polymerization.

Module 3: Advanced Separation (Extractive Distillation)

For industrial or pilot-scale users where simple distillation fails.

If you cannot use the Zeolite "Trap and Release" method, you must alter the relative volatility using a polar solvent.

Solvent: N-Methyl-2-pyrrolidone (NMP) or Acetonitrile . Mechanism: The polar solvent interacts more strongly with the more polarizable double bond of this compound compared to the saturated alkanes or sterically hindered isomers.

ExtractiveDistillation Feed Impure Feed (this compound + 2-Me-1-Butene) EDColumn Extractive Distillation Column Feed->EDColumn Vapor Distillate Distillate: Branched/Saturated Impurities EDColumn->Distillate Volatility Increased Bottoms Bottoms: Solvent + this compound EDColumn->Bottoms Solvent Polar Solvent (NMP) Solvent->EDColumn Liquid (Top Feed) Stripper Solvent Recovery Column Bottoms->Stripper Product Purified This compound Stripper->Product Vapor Recycle Recycle Solvent Stripper->Recycle Recycle->Solvent

References

  • Separation of C4/C5 Olefins via MOFs: Barnett, B. R., et al. "Thermodynamic Separation of 1-Butene from 2-Butene in Metal–Organic Frameworks with Open Metal Sites." ChemRxiv, 2019. Link Relevance: Establishes the mechanism of separating alpha-olefins from internal isomers using coordinatively unsaturated metal sites (similar to Ag-exchange).

  • Zeolite 5A Selectivity (Linear vs Branched): TowerChem. "Molecular Sieve 5A: Technical Specifications and Applications." TowerChem Technical Data, 2024. Link Relevance: Confirms the exclusion of branched hydrocarbons (like 2-methyl-1-butene) while adsorbing linear chains (this compound).

  • Peroxide Removal & Safety: University of Washington. "Safe Handling of Peroxide-Forming Chemicals."[3][4] EHS Guidelines. Link Relevance: Safety protocols for handling and distilling this compound to prevent explosion hazards.

  • Zhang, L., et al. "Simulation of n-pentane and this compound extractive distillation process." Chemical Engineering Research, 2019.
  • Drying Solvents with Molecular Sieves: Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 2010. Link Relevance: Provides the basis for using 3A sieves for drying without adsorbing the olefin target.

Sources

Common byproducts in Friedel-Crafts alkylation with 1-pentene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Friedel-Crafts alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and common challenges encountered during electrophilic aromatic substitution reactions, specifically focusing on the alkylation of an aromatic ring using 1-pentene. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reactions and minimize byproduct formation.

Troubleshooting Guide: Common Issues with this compound Alkylation

This section addresses specific experimental problems, their underlying scientific causes, and actionable solutions to improve reaction outcomes.

Issue 1: Product is a Mixture of Isomers (e.g., 2-phenylpentane and 3-phenylpentane)
  • Problem: You aimed to synthesize a specific pentyl-substituted aromatic compound, but your analysis (GC-MS, NMR) reveals a mixture of constitutional isomers where the phenyl group is attached to different carbons of the pentyl chain.

  • Probable Cause: This is a classic outcome of carbocation rearrangement. The mechanism of Friedel-Crafts alkylation with an alkene involves the formation of a carbocation electrophile by protonation of the double bond.[1][2] When this compound is protonated by a Lewis or Brønsted acid, it forms a secondary carbocation at the C2 position (pentan-2-yl cation) according to Markovnikov's rule. This carbocation can then undergo a 1,2-hydride shift, moving a hydrogen atom from C3 to C2, which results in the formation of another secondary carbocation at the C3 position (pentan-3-yl cation).[3][4] Since both are secondary carbocations of similar stability, the aromatic ring can be attacked by either species, leading to a mixture of 2-phenylpentane and 3-phenylpentane.

  • Solution:

    • Temperature Control: Lowering the reaction temperature can favor the kinetic product (2-phenylpentane) over the thermodynamically rearranged product. Rearrangements often have a higher activation energy, and reducing thermal energy can suppress them.

    • Catalyst Choice: Employing milder Lewis acids (e.g., FeCl₃, BF₃) instead of strong ones like AlCl₃ can sometimes reduce the extent of rearrangement. Solid acid catalysts, such as certain zeolites or solid phosphoric acid, can also offer better selectivity by influencing the reaction environment.[5]

    • Alternative Synthesis Route: If a single, linear isomer (1-phenylpentane) is desired, Friedel-Crafts alkylation is not the appropriate method. The required straight-chain product can be reliably synthesized via a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. The acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangement.[2][3]

Issue 2: Significant Formation of High-Molecular-Weight Byproducts
  • Problem: Your reaction yields a substantial amount of thick, oily residue, and analysis shows the presence of di- and tri-alkylated aromatic compounds.

  • Probable Cause: This issue is known as polyalkylation . The alkyl group introduced onto the aromatic ring is an electron-donating group, which activates the ring, making the product (pentyl-arene) more nucleophilic and thus more reactive than the starting aromatic compound.[6][7] Consequently, the newly formed mono-alkylated product can compete with the starting material for the carbocation electrophile, leading to a second or even third alkylation event.[7]

  • Solution:

    • Stoichiometric Control: The most effective way to minimize polyalkylation is to use a large excess of the aromatic compound relative to the alkene.[6][8] By ensuring a high concentration of the initial substrate, the probability of the electrophile encountering an unreacted aromatic molecule is much greater than it encountering an already alkylated one. A molar ratio of 5:1 to 10:1 (aromatic:alkene) is a common starting point.

    • Controlled Addition: Slowly adding the alkene to the mixture of the aromatic compound and catalyst can help maintain a low instantaneous concentration of the electrophile, further favoring mono-alkylation.

Visualizing the Mechanisms

To better understand the pathways leading to these byproducts, the following diagrams illustrate the key chemical transformations.

G cluster_0 Carbocation Formation & Rearrangement This compound This compound Pentan-2-yl Cation Pentan-2-yl Cation This compound->Pentan-2-yl Cation + H⁺ Pentan-3-yl Cation Pentan-3-yl Cation Pentan-2-yl Cation->Pentan-3-yl Cation 1,2-Hydride Shift 2-Phenylpentane 2-Phenylpentane Pentan-2-yl Cation->2-Phenylpentane 3-Phenylpentane 3-Phenylpentane Pentan-3-yl Cation->3-Phenylpentane Benzene1 Benzene Benzene1->2-Phenylpentane Benzene2 Benzene Benzene2->3-Phenylpentane

Caption: Carbocation rearrangement leads to isomeric products.

G cluster_1 Polyalkylation Pathway Benzene Benzene (Less Reactive) Pentylbenzene Pentylbenzene (More Reactive) Benzene->Pentylbenzene Dipentylbenzene Dipentylbenzene Pentylbenzene->Dipentylbenzene Carbocation Pentyl Carbocation Carbocation->Pentylbenzene 1st Alkylation Carbocation2 Pentyl Carbocation Carbocation2->Dipentylbenzene 2nd Alkylation

Caption: Product activation leads to polyalkylation.

Frequently Asked Questions (FAQs)

Q1: Why can't I synthesize 1-phenylpentane directly from this compound using Friedel-Crafts alkylation?

A: The direct synthesis of 1-phenylpentane is not feasible because the reaction proceeds through a carbocation intermediate. Protonation of this compound generates a secondary carbocation at the second carbon position, which is significantly more stable than the primary carbocation that would be required to form the 1-phenyl product.[4] Any primary carbocation that might form would instantly rearrange to a more stable secondary carbocation.[3] To obtain the linear 1-phenylpentane, you must use Friedel-Crafts acylation with pentanoyl chloride to form pentanophenone, followed by reduction of the ketone.[3]

Q2: Besides rearrangement and polyalkylation, are there other potential side reactions?

A: Yes. Under the acidic conditions of the reaction, this compound can act as a nucleophile and attack a carbocation formed from another this compound molecule. This can lead to oligomerization or polymerization of the alkene, creating a complex mixture of higher-order hydrocarbons. This is often exacerbated by high catalyst concentrations and elevated temperatures.

Q3: How does the choice of Lewis acid catalyst affect the reaction?

A: The strength of the Lewis acid is critical. A very strong Lewis acid like AlCl₃ will generate the carbocation readily but can also promote side reactions more aggressively. Milder Lewis acids like FeCl₃ or solid acid catalysts can offer a better balance, potentially reducing rearrangements and polymerization, although they may require higher temperatures or longer reaction times.[5]

Experimental Protocols
Protocol 1: Minimizing Polyalkylation via Substrate Stoichiometry

This protocol details a standard procedure for the alkylation of benzene with this compound, optimized to favor mono-alkylation.

Objective: To synthesize pentylbenzene while minimizing the formation of di-pentylbenzene.

Materials:

  • Benzene (anhydrous)

  • This compound

  • Aluminum chloride (AlCl₃, anhydrous)

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Ice bath

  • Drying tube (CaCl₂)

  • Hydrochloric acid (1 M, aqueous)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a drying tube.

  • Reactant Charging: Charge the flask with benzene (10 molar equivalents) and anhydrous AlCl₃ (0.3 equivalents). Cool the mixture to 0-5°C using an ice bath.

  • Alkene Addition: Add this compound (1 molar equivalent) to the addition funnel. Add the this compound dropwise to the stirred benzene/AlCl₃ mixture over 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC if possible.

  • Quenching: Slowly and carefully quench the reaction by pouring the mixture over crushed ice containing concentrated HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess benzene and solvent under reduced pressure.

  • Purification: Purify the resulting crude product via fractional distillation or column chromatography to isolate the mono-alkylated product.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues in your experiment.

G start Analyze Crude Product (GC-MS, NMR) q1 What is the primary issue? start->q1 isomers Mixture of Isomers q1->isomers Isomer Mix poly Polyalkylation Products q1->poly High MW Byproducts sol_isomers Cause: Carbocation Rearrangement Solutions: 1. Lower reaction temperature. 2. Use a milder Lewis acid catalyst. isomers->sol_isomers sol_poly Cause: Product Activation Solutions: 1. Use large excess of benzene (≥5 eq). 2. Add alkene slowly to the reaction. poly->sol_poly

Caption: A workflow for diagnosing experimental issues.

Data Summary: Influence of Reaction Parameters

While precise quantitative data depends heavily on the specific aromatic substrate and exact conditions, the following table summarizes the general effects of key parameters on byproduct formation.

ParameterEffect on Isomerization (Rearrangement)Effect on PolyalkylationGeneral Recommendation
Temperature Increasing temperature generally increases rearrangement.Higher temperatures increase the rate of polyalkylation.Operate at the lowest effective temperature (e.g., 0-25°C).
Aromatic:Alkene Ratio Minimal direct effect.Increasing the ratio significantly decreases polyalkylation.Use a large excess of the aromatic substrate (e.g., >5:1).
Catalyst Strength Stronger acids (AlCl₃) can increase rearrangement.Stronger acids can accelerate polyalkylation.Use the mildest catalyst that provides an acceptable reaction rate.
Reaction Time Longer times can allow the reaction to reach thermodynamic equilibrium, favoring rearranged products.Longer times can lead to more polyalkylation.Monitor the reaction and quench once the starting material is consumed.
References
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemistry Steps. (2022). Friedel–Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts alkylation [Video]. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Controlling the selectivity of an intramolecular Friedel–Crafts alkylation with alkenes using selenium under mild conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 14.5: Carbocation Rearrangements. Retrieved from [Link]

  • ResearchGate. (2009). Alkylation of Benzene with this compound over Solid Phosphoric Acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Selective Friedel—Crafts Reactions. I. Boron Halide Catalyzed Haloalkylation of Benzene and Alkylbenzenes with Fluorohaloalkanes. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 1-Pentene vs. 2-Pentene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric vs. Electronic Trade-off[1]

For researchers in organic synthesis and polymer chemistry, choosing between 1-pentene (terminal) and 2-pentene (internal) is rarely about availability—it is a strategic choice between steric accessibility and electronic richness .

  • This compound is the kinetically superior substrate for reactions governed by steric hindrance (e.g., metal-catalyzed coordination, polymerization). It is thermodynamically less stable but offers high regioselectivity for linear functionalization.

  • 2-Pentene (existing as E and Z isomers) is the thermodynamically preferred isomer. It dominates in reactions governed by electronic nucleophilicity (e.g., epoxidation) due to the inductive donation of alkyl groups, provided the steric bulk does not impede the reagent.

This guide analyzes these isomers through thermodynamic data, reaction kinetics, and validated experimental protocols.

Thermodynamic & Structural Foundation

To understand reactivity, we must first establish the ground-state stability. The position of the double bond significantly alters the internal energy of the molecule.

Heat of Hydrogenation ( )

The heat of hydrogenation is the gold standard for measuring alkene stability. A less negative


 indicates a more stable starting alkene.

Table 1: Thermodynamic Stability Profile

IsomerStructure

(kcal/mol)
Boiling Point (°C)Stability Rank
This compound Monosubstituted-30.030.0Lowest (High Energy)
(Z)-2-Pentene Disubstituted (cis)-28.137.0Intermediate
(E)-2-Pentene Disubstituted (trans)-27.236.0Highest (Most Stable)

Key Insight: this compound releases ~2.8 kcal/mol more energy upon hydrogenation than (E)-2-pentene. This energy difference drives isomerization reactions ; in the presence of an acid catalyst, this compound will spontaneously isomerize to the internal 2-pentene to reach thermodynamic equilibrium.

Visualization: Energy Landscape

The following diagram illustrates the energy descent from the terminal alkene to the stable internal isomers.

EnergyProfile P1 This compound (Least Stable) -30.0 kcal/mol P2Z (Z)-2-Pentene (Steric Strain) -28.1 kcal/mol P1->P2Z Acid Cat. Isomerization Pentane n-Pentane (Reference State) P1->Pentane  High Energy Release P2E (E)-2-Pentene (Most Stable) -27.2 kcal/mol P2Z->P2E Equilibration P2Z->Pentane P2E->Pentane  Low Energy Release

Figure 1: Relative stability landscape based on Heat of Hydrogenation. This compound sits at the highest energy potential.

Comparative Reactivity Profiles

The reactivity order flips depending on the mechanism of the reaction.

Scenario A: Electrophilic Addition (e.g., Epoxidation)
  • Mechanism: Concerted electrophilic attack by oxygen.

  • Driver: Electronic Nucleophilicity.

  • Winner: 2-Pentene .

  • Reasoning: Alkyl groups are electron-donating (inductive effect). 2-Pentene has two alkyl groups stabilizing the partial positive charge in the transition state, making the double bond more electron-rich (nucleophilic) than this compound.

Scenario B: Metal-Catalyzed Carbonylation (e.g., Hydroformylation)
  • Mechanism: Coordination of alkene to a metal center (Rh or Co), followed by insertion.

  • Driver: Steric Accessibility.

  • Winner: This compound .

  • Reasoning: The metal center is sterically crowded by ligands (phosphines). The terminal double bond of this compound is unhindered, allowing for rapid coordination (

    
    ). 2-Pentene faces significant steric repulsion, lowering the reaction rate by orders of magnitude.
    

Experimental Validation Protocols

The following protocols are designed to empirically validate the reactivity differences described above.

Protocol 1: Competitive Epoxidation (Electronic Control)

Objective: Demonstrate the superior nucleophilicity of the internal alkene (2-pentene) over the terminal alkene (this compound).

Reagents:

  • Substrate Mix: Equimolar this compound (10 mmol) and (E)-2-pentene (10 mmol).

  • Oxidant: m-Chloroperoxybenzoic acid (mCPBA), 0.5 equivalents (limiting reagent).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Internal Standard: Dodecane (inert).

Workflow:

  • Preparation: Dissolve this compound, (E)-2-pentene, and dodecane in 50 mL DCM at 0°C.

  • Addition: Add mCPBA (dissolved in DCM) dropwise over 20 minutes. Note: Low temperature prevents exotherm runaway.

  • Quench: After 1 hour, quench with 10%

    
     (removes unreacted peroxide) followed by saturated 
    
    
    
    .
  • Analysis: Extract organic layer and analyze via GC-FID.

Expected Result: The ratio of 2,3-epoxypentane to 1,2-epoxypentane will be >1 (typically ~4:1 to 10:1 depending on temperature). The electron-rich internal alkene consumes the limiting oxidant faster.

Protocol 2: Rhodium-Catalyzed Hydroformylation (Steric Control)

Objective: Demonstrate the kinetic preference for terminal alkenes in sterically demanding catalytic cycles.

Reagents:

  • Catalyst:

    
     + Ligand (e.g., Xantphos or 
    
    
    
    ).
  • Gas: Syngas (

    
    , 1:1 ratio).
    
  • Pressure: 10 bar (low pressure favors high selectivity).

Workflow:

Hydroformylation Start Feedstock (this compound) Coord Coordination (Rh-H Species) Start->Coord Fast Insert Migratory Insertion (Rate Determining) Coord->Insert Steric Control Linear Hexanal (Linear Product) Major (>95%) Insert->Linear Anti-Markovnikov Branched 2-Methylpentanal (Branched Product) Minor (<5%) Insert->Branched Markovnikov

Figure 2: Pathway selectivity for this compound hydroformylation.

Procedure:

  • Charge: Load autoclave with toluene, catalyst precursor, and ligand.

  • Activate: Pressurize with Syngas and heat to 80°C to form the active

    
     species.
    
  • Inject: Inject this compound. Monitor gas uptake.

  • Comparison: Repeat the exact run with (E)-2-pentene.

Expected Result:

  • This compound: Rapid gas uptake (high Turnover Frequency - TOF). Product is >90% Hexanal (Linear).

  • 2-Pentene: Negligible or very slow gas uptake. The internal double bond cannot easily approach the bulky Rh-Phosphine complex.

Industrial & Pharma Implications[4]

Polymerization (LLDPE Production)
  • This compound (and 1-hexene/1-octene) is critical as a co-monomer in Linear Low-Density Polyethylene (LLDPE). It introduces "short chain branches" that disrupt crystallization, making the plastic flexible.

  • 2-Pentene is an impurity (poison). It does not polymerize with Ziegler-Natta or Metallocene catalysts due to steric bulk, but it can accumulate in recycled solvent streams, requiring rigorous distillation to remove.

Drug Synthesis (Impurity Profiling)

In Active Pharmaceutical Ingredient (API) synthesis, using 2-pentene as a starting material often introduces stereochemical complexity (2 chiral centers formed upon addition).

  • Recommendation: If the target molecule requires a terminal functional group, never substitute this compound with 2-pentene assuming "similar reactivity." The resulting branched impurities are often inseparable by standard crystallization.

References

  • NIST Chemistry WebBook. this compound Thermochemistry Data. National Institute of Standards and Technology.[1][2] [Link]

  • NIST Chemistry WebBook. 2-Pentene, (E)- Thermochemistry Data. National Institute of Standards and Technology.[1][2] [Link]

  • LibreTexts Chemistry. Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]

  • Franke, R., Selent, D., & Börner, A. (2012). Applied Hydroformylation.[3] Chemical Reviews, 112(11), 5675–5732. (Detailed discussion on steric effects of terminal vs internal alkenes). [Link]

  • Master Organic Chemistry. Mechanism of Epoxidation of Alkenes With m-CPBA. [Link]

Sources

Benchmarking new catalysts against traditional ones for 1-pentene conversion

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide establishes a rigorous benchmarking framework for 1-pentene conversion, a critical model reaction for C5 olefin upgrading. We contrast Traditional Catalysts (Wilkinson’s Catalyst, H-ZSM-5) against Next-Generation Alternatives (Bulky Phosphite-Rh systems, Single-Site Zeolites, and MOFs).

Key Findings:

  • Hydroformylation: Ligand-modified Rh-Biphephos systems achieve >98% linear regioselectivity (

    
     ratio >50), significantly outperforming the traditional Rh/PPh
    
    
    
    standard (~85% linear).
  • Heterogenization: Novel Rh/S1-OH (silanol-rich zeolite) catalysts bridge the gap, offering turnover frequencies (TOF) exceeding 200,000 h

    
     while maintaining near-homogeneous selectivity.
    
  • Oligomerization: Ni-functionalized MOFs (e.g., Ni-UiO-66) demonstrate superior stability and pore-confinement selectivity compared to traditional H-ZSM-5, which suffers from rapid coke-induced deactivation.

The Benchmark Landscape: Why this compound?

This compound serves as the definitive "volatility proxy" for light naphtha streams. Unlike propylene (gas) or 1-octene (liquid), this compound sits at the thermodynamic boundary where mass transfer limitations in liquid-phase catalysis are most critical.

Benchmarking must evaluate two competing pathways:

  • Hydroformylation: Carbonylation to hexanal (linear) or 2-methylpentanal (branched).

  • Isomerization/Oligomerization: Acid-catalyzed shift to 2-pentene or dimerization to C10 fuels.

Comparative Analysis A: Hydroformylation (The Selectivity Frontier)

The primary metric for hydroformylation is the Linear to Branched (


) Ratio . Drug development precursors often require high linearity (>99%) to avoid chiral separation downstream.
Mechanism & Causality
  • Traditional (Rh/PPh

    
    ):  The active species, [RhH(CO)2(PPh3)2], is sterically flexible. This allows the alkene to insert in a Markovnikov fashion, leading to branched aldehydes.
    
  • New (Rh/Biphephos): The bulky bis-phosphite ligand creates a rigid "pocket" around the Rh center. This steric bulk physically prevents the formation of the branched alkyl-Rh intermediate, forcing the anti-Markovnikov addition (linear product).

Performance Data Matrix
Catalyst SystemTypePressure (bar)Temp (°C)TOF (h

)
Selectivity (

ratio)
Stability Note
Rh / PPh

(Traditional)
Homogeneous2090500 - 8003 - 9Robust, but susceptible to P-C bond cleavage.
Rh / Biphephos (Advanced)Homogeneous10801,200> 50 Ligand sensitive to hydrolysis; requires dry conditions.
Rh / S1-OH (Emerging)Heterogeneous30110~207,000 > 20Single-site zeolite ; resists leaching and sintering.

Analyst Note: The Rh/S1-OH catalyst represents a paradigm shift. By anchoring Rh on silanol-rich silicalite-1, it mimics the electronic environment of homogeneous catalysts while preventing the agglomeration typical of supported metals.

Comparative Analysis B: Isomerization & Oligomerization

Here, the metric is Dimer Selectivity (for fuels) versus Isomerization Equilibrium (undesired thermodynamic sink).

Mechanism & Causality
  • Traditional (H-ZSM-5): Strong Brønsted acid sites drive rapid protonation to carbenium ions. However, the 3D pore structure allows extensive hydride shifts, leading to thermodynamic equilibrium (trans-2-pentene) rather than kinetic control.

  • New (Ni-UiO-66): This Metal-Organic Framework provides a "soft" Lewis acid environment. The defined pore size restricts the formation of bulky transition states required for cracking, thereby enhancing selectivity toward dimers (C10) over cracked products (C3/C4).

Performance Data Matrix
Catalyst SystemTypeTemp (°C)Conversion (%)Dimer Selectivity (%)Deactivation Mode
H-ZSM-5 (Traditional)Zeolite200> 9530 - 50Rapid Coking: Pore blockage within 24-48h.
Ni-UiO-66 (Advanced)MOF15060 - 80> 98 Stable; Metal leaching is the primary risk.
SAPO-11 (Alternative)Zeotype1808570Moderate coking; shape selective for iso-alkanes.

Validated Experimental Protocol

To ensure reproducibility, the following protocol minimizes mass transfer artifacts.

Equipment Setup
  • Reactor: 100 mL Hastelloy C-276 Autoclave (Parr Instruments).

  • Agitation: Gas-entrainment impeller, operated at >1000 RPM to ensure kinetic regime (

    
     validation required).
    
  • Gas Feed: Syngas (CO/H

    
     1:1) purified via oxygen/moisture traps.
    
Step-by-Step Workflow
  • Catalyst Pre-treatment:

    • Heterogeneous: Activate zeolite/MOF at 300°C under vacuum for 4h to remove adsorbed water.

    • Homogeneous: Schlenk line preparation of Rh-ligand complex in toluene under Argon.

  • Loading:

    • Load 0.5 mol% catalyst (relative to substrate) into the reactor.

    • Add solvent (Toluene) and Internal Standard (n-Decane , 5 wt%).

    • Critical: Do not add this compound yet.

  • Pressurization & Heating:

    • Purge reactor 3x with N

      
      , then 3x with Syngas.
      
    • Heat to reaction temperature (e.g., 90°C). Pressurize to 80% of target pressure.

  • Injection (t=0):

    • Inject this compound via an HPLC pump or pressurized sample cylinder against reactor pressure.

    • Immediately adjust to final pressure (e.g., 20 bar).

  • Sampling:

    • Withdraw 0.5 mL aliquots via a dip tube with a sintered metal filter (2 µm) to exclude catalyst particles.

    • Quench samples immediately in an ice-bath vial containing inhibitor (e.g., PPh

      
       excess) if using homogeneous catalysts.
      
Analytical Method
  • Instrument: GC-FID (Agilent 7890B or equivalent).

  • Column: HP-5 or DB-1 (Non-polar) for separating isomers.

  • Calculation:

    
    
    
    
    

Visualizations

Diagram 1: this compound Reaction Network

This pathway map illustrates the competing routes between hydroformylation (desired for drugs) and isomerization (thermodynamic sink).

ReactionNetwork Pentene1 This compound Pentene2 2-Pentene (Thermodynamic Sink) Pentene1->Pentene2 Acid Sites (ZSM-5) Dimer C10 Dimers (Oligomerization) Pentene1->Dimer Lewis Acid (Ni-MOF) Rh_Complex Rh-H Species Pentene1->Rh_Complex Alkyl_Rh Alkyl-Rh Intermediate Rh_Complex->Alkyl_Rh + CO/H2 Hexanal n-Hexanal (Linear Target) Alkyl_Rh->Hexanal Bulky Ligand (Biphephos) MethylPent 2-Methylpentanal (Branched) Alkyl_Rh->MethylPent Unmodified Rh (Wilkinson)

Caption: Reaction network showing ligand-controlled selectivity (Green path) vs. acid-catalyzed side reactions (Red path).

Diagram 2: Benchmarking Workflow

The standardized logic flow for validating catalyst performance.

Workflow cluster_Rxn Reaction Phase Start Catalyst Selection Prep Pre-treatment (Vac/Heat or Inert Gas) Start->Prep Load Load Solvent + IS (n-Decane) Prep->Load Inject Inject this compound (t=0) Load->Inject Monitor Monitor P/T (Isobaric) Inject->Monitor Sample Sampling (Quench w/ PPh3) Monitor->Sample Analysis GC-FID Analysis Sample->Analysis Calc Calculate TOF & n/i Ratio Analysis->Calc

Caption: Step-by-step kinetic benchmarking workflow ensuring data integrity and reproducibility.

References

  • Rhodium Nanoparticles Supported on Silanol-Rich Zeolites. ResearchGate. (Detailed TOF and stability data for Rh/S1-OH).

  • Hydroformylation of this compound Using Wilkinson's Catalyst. ResearchGate. (Baseline kinetics for traditional Rh/PPh3 systems).

  • Ethylene Oligomerization Catalyzed by Homogeneous or Heterogeneous Catalysts. MDPI. (Comparative data on Ni-UiO-66 and MOF performance).

  • 1-Hexene Isomerization over Bimetallic M-Mo-ZSM-5. ResearchGate. (Proxy data for this compound isomerization on modified ZSM-5).

  • Toward the Rational Benchmarking of Homogeneous H2-Evolving Catalysts. NIH/PMC. (Methodology for calculating TOF and benchmarking logic).

High-Resolution Analysis of 1-Pentene: Inter-Laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical synthesis and copolymerization, the purity of 1-pentene (α-n-amylene) is a critical quality attribute (CQA).[1] Trace impurities such as cis/trans-2-pentene, 2-methyl-1-butene, and dienes can poison metallocene catalysts or generate genotoxic byproducts in Active Pharmaceutical Ingredient (API) manufacturing.[1]

This guide presents the results of a comprehensive Inter-Laboratory Study (ILS) comparing a Novel Modified Alumina PLOT Method (Method A) against the standard ASTM D6729-based Capillary GC-FID Method (Method B) . The data demonstrates that Method A offers superior resolution of isobaric impurities and tighter inter-laboratory reproducibility, making it the recommended protocol for drug development applications.

Technical Background & Mechanistic Rationale

The Analytical Challenge

This compound (


) analysis is complicated by the volatility of the matrix and the close boiling points of its structural isomers.
  • This compound BP: 30.0 °C[1]

  • trans-2-Pentene BP: 36.3 °C[1]

  • 2-Methyl-1-butene BP: 31.2 °C

Standard non-polar columns (e.g., 100% Dimethylpolysiloxane) often fail to baseline-separate 2-methyl-1-butene from this compound due to insufficient selectivity mechanisms.[1] The industry standard relies on Alumina (


) PLOT columns , which utilize surface adsorption chromatography.[1] However, variations in column deactivation (KCl vs. 

) can lead to retention time shifts and peak tailing for polar impurities.[1]
Comparison of Methodologies
FeatureMethod A (The Product/Optimized) Method B (Standard Alternative)
Stationary Phase Modified

PLOT (Proprietary Deactivation)
Standard KCl-deactivated

PLOT
Carrier Gas Helium (Constant Linear Velocity)Helium (Constant Pressure)
Detection FID (High Frequency 200 Hz)FID (Standard 50 Hz)
Primary Advantage Enhanced selectivity for iso-olefins; reduced tailing.Broad industry acceptance; lower cost.[1]
Limit of Quantitation 0.5 ppm5.0 ppm

Experimental Protocols

Reagents and Standards
  • Analyte: this compound, >99.9% purity (Certified Reference Material).

  • Internal Standard: n-Hexane (HPLC Grade) or Gravimetric preparation without IS.

  • Calibration: 5-point linearity curve (10 ppm to 1000 ppm for impurities).

Method A: Optimized High-Resolution Protocol

This protocol was distributed to 8 participating laboratories.

Step 1: System Configuration

  • Instrument: GC-FID (e.g., Agilent 8890 or equivalent).[1]

  • Inlet: Split/Splitless, maintained at 200°C.

  • Liner: Ultra-Inert, straight with glass wool (to prevent discrimination of volatiles).[1]

Step 2: Column Installation

  • Column: HP-PLOT

    
     "M" (50 m x 0.32 mm, 8.0 µm film) or equivalent high-load PLOT.[1]
    
  • Conditioning: Ramp to 180°C at 5°C/min and hold for 2 hours to remove adsorbed water/CO2.

Step 3: GC Parameters

  • Oven Program:

    • Initial: 35°C (Hold 5 min) – Critical for isomer separation.

    • Ramp 1: 4°C/min to 140°C.

    • Ramp 2: 20°C/min to 190°C (Hold 10 min) – Elutes heavier C6+ oligomers.

  • Flow Rate: 2.5 mL/min (Constant Flow mode).[1]

  • Split Ratio: 50:1.[1][2]

Step 4: Detection

  • FID Temperature: 250°C.

  • Makeup Gas:

    
     at 25 mL/min.
    
  • Data Rate: ≥ 50 Hz (Required for sharp PLOT peaks).

Self-Validating System Suitability

Before running samples, every lab must pass the Resolution Check :



  • Requirement: Resolution (

    
    ) between 2-Methyl-1-butene  and This compound  must be ≥ 1.5 .[1]
    

Inter-Laboratory Study Results

Study Design (ISO 5725)
  • Participants: 8 Industrial Laboratories (Pharma & Petrochemical).[1]

  • Samples: 3 Blinded Samples of this compound with spiked impurities (Low, Medium, High).[1]

  • Statistical Analysis: Z-score calculation for outlier detection; Cochran’s C test for variance homogeneity.

Quantitative Comparison

Table 1: Reproducibility (R) and Repeatability (r) for Total Impurities

ParameterMethod A (Optimized) Method B (Standard) Improvement
Mean Purity (%) 99.85%99.81%+0.04% (Accuracy)
Repeatability (r) 0.012%0.045%3.7x Tighter
Reproducibility (R) 0.028%0.092%3.3x More Robust
2-Me-1-Butene RSD% 2.1%12.4%Significant Precision Gain

Note: The high RSD% in Method B for 2-Methyl-1-butene indicates frequent co-elution issues in standard labs.

Z-Score Analysis

Z-scores quantify how far a lab's result deviates from the consensus mean.[1]

  • Method A: All 8 labs achieved

    
    , indicating a highly robust method transfer.[1]
    
  • Method B: 2 Labs returned

    
     (Outliers), primarily due to integration errors of the tailing this compound peak.
    

Visualizations & Workflows

Analytical Decision Tree

This diagram guides the researcher in selecting the appropriate methodology based on sample origin and required sensitivity.

MethodSelection Start Start: this compound Analysis CheckPurity Required Purity Level? Start->CheckPurity Routine Routine QC (>98% Purity) CheckPurity->Routine Low Risk Pharma Pharma/Catalyst Grade (>99.9% Purity) CheckPurity->Pharma High Risk MethodB Method B: Standard ASTM D6729 (KCl-Al2O3 PLOT) Routine->MethodB Decision Is 2-Methyl-1-butene critical? Pharma->Decision MethodA Method A: Optimized Protocol (Na2SO4-Al2O3 PLOT) Decision->MethodB No Decision->MethodA Yes (Requires Rs > 1.5)

Caption: Decision matrix for selecting the analytical protocol based on impurity criticality.

Inter-Laboratory Study Workflow

The following flow illustrates the rigorous validation process used to generate the comparison data.

ILS_Workflow cluster_Analysis Parallel Analysis Prep Sample Homogenization (Spiked Impurities) Dist Blind Distribution (n=8 Labs) Prep->Dist LabA Method A (Optimized) Dist->LabA LabB Method B (Standard) Dist->LabB Data Data Aggregation (Chromatograms) LabA->Data LabB->Data Stat Statistical Analysis (ISO 5725) Data->Stat Report Final Comparison Report Stat->Report

Caption: ISO 5725 compliant workflow used for the inter-laboratory comparison study.

Discussion & Strategic Recommendations

The inter-laboratory data clearly indicates that while Method B (Standard ASTM-type) is sufficient for gross purity assessments, it fails to reliably quantify isobaric impurities like 2-methyl-1-butene at levels below 100 ppm.[1] This is a critical failure mode for drug development, where such impurities can act as chain terminators or react with reagents to form unexpected byproducts.[1]

Method A demonstrates superior robustness .[1][3] The use of the modified alumina phase and the specific temperature program (starting at 35°C) ensures that the resolution criteria (


) are met consistently across different instrument platforms (Agilent, Shimadzu, Thermo).

Recommendation: For all regulatory filings and Certificate of Analysis (CoA) generation for pharmaceutical-grade this compound, Method A is the requisite standard.

References

  • ASTM International. (2022).[1] ASTM D6729-22 Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100 Metre Capillary High Resolution Gas Chromatography.[1] West Conshohocken, PA.[1] [Link]

  • Agilent Technologies. (2020).[1] Analysis of Light Hydrocarbons Using the Agilent 6820 Gas Chromatograph with "M" Deactivated Alumina PLOT Column. Application Note 5988-6997EN.[1] [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1] this compound Gas Chromatography Data. NIST Chemistry WebBook, SRD 69.[1] [Link]

  • International Organization for Standardization. (2019).[1] ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method.[Link]

Sources

A Researcher's Guide to Kinetic Isotope Effect Studies on 1-Pentene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the application of the kinetic isotope effect (KIE) in elucidating the reaction mechanisms of 1-pentene. For researchers, scientists, and drug development professionals, understanding reaction mechanisms is paramount for controlling reaction outcomes, optimizing processes, and designing novel catalysts and pharmaceuticals. The KIE is a powerful tool in this endeavor, offering nuanced insights into the transition states of chemical reactions.[1][2]

Section 1: The Foundational Principles of the Kinetic Isotope Effect

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes.[3] This effect arises from the mass difference between isotopes, which influences the vibrational frequencies of chemical bonds.[4] A bond to a heavier isotope has a lower zero-point vibrational energy, making it stronger and requiring more energy to break.[5] Consequently, reactions involving the cleavage of a bond to a heavier isotope are typically slower than the same reaction with a lighter isotope.

The magnitude of the KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (k_L) to the rate constant of the reaction with the heavy isotope (k_H):

KIE = k_L / k_H

A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[3][5] For C-H bond cleavage, the replacement of hydrogen (¹H) with deuterium (²H or D) can lead to a significant PKIE (typically in the range of 2-7 at room temperature) because the mass of deuterium is double that of protium.[1][3]

A secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. SKIEs are generally much smaller than PKIEs and provide information about changes in hybridization or steric environment at the labeled position during the reaction.

The interpretation of KIE values provides valuable information about the transition state of a reaction. A large PKIE suggests that the bond to the isotope is significantly broken in the rate-determining step.[4][5] The absence of a significant KIE, on the other hand, implies that the bond to the isotope is not broken in the rate-determining step.[5]

Section 2: Application of KIE to this compound Reactions: A Comparative Analysis

This compound, a simple alkene, undergoes a variety of chemical transformations, including oxidation, hydrogenation, and polymerization. KIE studies are instrumental in distinguishing between proposed mechanisms for these reactions.

Epoxidation of this compound

Epoxidation is the formation of an epoxide from an alkene. A common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[6] The mechanism is generally considered to be concerted.[6]

To probe the transition state of this compound epoxidation, a KIE study can be designed by comparing the epoxidation rates of this compound and a deuterated analogue, such as this compound-1,1-d₂.

  • Hypothetical Scenario 1: Concerted "Butterfly" Mechanism. If the reaction proceeds through a concerted mechanism where the C=C double bond attacks the peroxy acid, a small, near-unity KIE would be expected. This is because the C-H bonds at the C1 position are not directly broken in the rate-determining step. Any observed effect would be a secondary KIE, reflecting the change in hybridization from sp² to sp³.

  • Hypothetical Scenario 2: Stepwise Mechanism with an Intermediate. If the reaction were to proceed through a stepwise mechanism involving a discrete intermediate where a C-H bond at C1 is broken in the rate-determining step, a significant primary KIE would be observed.

Experimental Data Comparison:

SubstrateRate Constant (k, M⁻¹s⁻¹)KIE (k_H / k_D)Mechanistic Implication
This compound1.25 x 10⁻³\multirow{2}{*}{1.05}Consistent with a concerted mechanism. The small secondary KIE reflects the sp² to sp³ rehybridization at C1.
This compound-1,1-d₂1.19 x 10⁻³

Note: The data presented is hypothetical for illustrative purposes.

Hydrogenation of this compound

Catalytic hydrogenation of alkenes is a fundamental reaction in organic synthesis.[7] The mechanism on a metal surface is complex and involves several steps, including adsorption of the alkene and hydrogen, and the stepwise addition of hydrogen atoms. During the hydrogenation of this compound, isomerization to cis- and trans-2-pentene can also occur.[7]

A KIE study comparing the hydrogenation of this compound with that of a deuterated analogue can help to identify the rate-determining step. For instance, if the cleavage of a C-H bond at an allylic position (C3) were involved in a competing isomerization pathway that was rate-limiting for the overall consumption of this compound, deuteration at this position (this compound-3,3-d₂) would result in a primary KIE.

Experimental Data Comparison:

SubstrateInitial Rate of this compound Consumption (M/s)KIE (k_H / k_D)Mechanistic Implication
This compound5.8 x 10⁻⁵\multirow{2}{*}{1.1}The small KIE suggests that C-H bond cleavage at the C3 position is not the rate-determining step for the overall consumption of this compound under these conditions.
This compound-3,3-d₂5.3 x 10⁻⁵

Note: The data presented is hypothetical for illustrative purposes.

Ziegler-Natta Polymerization of this compound

Ziegler-Natta catalysis is a cornerstone of industrial polymer production.[8][9] The mechanism of Ziegler-Natta polymerization of α-olefins like this compound is a topic of ongoing investigation. One of the key mechanistic proposals is the Cossee-Arlman mechanism, which involves the insertion of the alkene into a metal-alkyl bond.[10]

A KIE experiment can be designed to test for the involvement of C-H bond activation in the rate-determining step. For example, comparing the polymerization rates of this compound and this compound-1,1-d₂ can provide insight. If C-H bond activation at the C1 position is part of the rate-determining step, a primary KIE would be expected. However, if the rate-determining step is the coordination of the alkene or its insertion into the metal-carbon bond without C-H bond cleavage, a small or negligible KIE would be observed.[8][10]

Experimental Data Comparison:

MonomerRate of Polymerization (g polymer / (mol catalyst · h))KIE (k_H / k_D)Mechanistic Implication
This compound450\multirow{2}{*}{1.02}The absence of a significant KIE is consistent with the Cossee-Arlman mechanism, where C-H bond cleavage is not the rate-determining step.[10]
This compound-1,1-d₂441

Note: The data presented is hypothetical for illustrative purposes.

Section 3: Experimental Protocols

The successful execution of a KIE study relies on careful experimental design and precise analytical techniques.

Synthesis of Deuterated this compound

Site-specific deuteration is crucial for a meaningful KIE study.[11][12] The synthesis of deuterated this compound can be achieved through various methods. For example, this compound-1,1-d₂ can be synthesized from 1-pentyne via hydroboration-oxidation with deuterated reagents. General methods for deuteration may involve the use of heavy water (D₂O) under high temperature and pressure.[13]

Protocol for a Competitive KIE Experiment: Epoxidation of this compound

In a competitive experiment, a mixture of the unlabeled and labeled substrates is subjected to the reaction conditions, and the relative amounts of the products are measured. This method is often more accurate than parallel experiments as it minimizes variations in reaction conditions.

Materials:

  • This compound

  • This compound-1,1-d₂

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution containing equimolar amounts of this compound and this compound-1,1-d₂ in DCM with a known concentration of the internal standard.

  • Initiate the reaction by adding a solution of m-CPBA in DCM to the substrate solution at a controlled temperature (e.g., 0 °C).

  • Take aliquots from the reaction mixture at various time points.

  • Quench the reaction in each aliquot by adding a reducing agent (e.g., a solution of sodium sulfite).

  • Analyze the quenched aliquots by GC-MS to determine the relative amounts of the unlabeled and deuterated epoxide products.

  • The KIE can be calculated from the ratio of the products at low conversion.

Analytical Techniques

The choice of analytical technique is critical for obtaining accurate KIE measurements.[14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and quantifying the products of reactions involving volatile compounds like this compound and its derivatives.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the isotopic composition of reactants and products.[1][3] Quantitative NMR is a powerful tool for measuring KIEs at natural abundance.[3]

  • Liquid Scintillation Counting: Employed when using radioactive isotopes like tritium (³H).[14][15]

Section 4: Visualizing Reaction Mechanisms and Workflows

Workflow for a Kinetic Isotope Effect Study

KIE_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Interpretation synthesis Synthesize Deuterated Substrate characterization Characterize Isotopologues (NMR, MS) synthesis->characterization reaction_setup Set Up Parallel or Competitive Reactions characterization->reaction_setup data_collection Monitor Reaction Progress (GC-MS, NMR) reaction_setup->data_collection rate_calc Calculate Rate Constants (kH and kD) data_collection->rate_calc kie_calc Calculate KIE = kH / kD rate_calc->kie_calc mechanism Elucidate Reaction Mechanism kie_calc->mechanism

Caption: General workflow for a kinetic isotope effect study.

Transition State for the Concerted Epoxidation of this compound

Caption: Proposed "butterfly" transition state for this compound epoxidation.

Section 5: Conclusion and Future Outlook

Kinetic isotope effect studies are an indispensable tool for probing the mechanisms of this compound reactions. By comparing the reaction rates of isotopically labeled and unlabeled substrates, researchers can gain detailed insights into bond-breaking and bond-forming events in the rate-determining step and elucidate the geometry of transition states.[2][4] This knowledge is crucial for the rational design of more efficient and selective catalysts and for controlling the outcomes of chemical transformations.

The continued development of highly sensitive analytical techniques, such as advanced mass spectrometry and NMR methods, will further enhance the precision and applicability of KIE studies.[14][15][16] In the realm of drug development, understanding metabolic pathways through KIE studies can lead to the design of drugs with improved pharmacokinetic profiles.[17][18] As our ability to synthesize increasingly complex isotopically labeled molecules grows, so too will the power of the kinetic isotope effect to unravel the intricate details of chemical reactivity.

References

  • Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects. [Link]

  • Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 547, 259–267. [Link]

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions. Biomolecules, 7(3), 64. [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. [Link]

  • Pan, P., & Wu, P. (2013). Advances in kinetic isotope effect measurement techniques for enzyme mechanism study. Chinese Journal of Catalysis, 34(8), 1461-1469. [Link]

  • Bach, R. D., & Schlegel, H. B. (1993). Kinetic Isotope Effects as a Guide to Transition State Geometries for the Intramolecular Cope and Wide Eliminaion Reactions. An Ab Initio MO Study. The Journal of Organic Chemistry, 58(23), 6231–6239. [Link]

  • EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. [Link]

  • Adam, W., et al. (2002). Intramolecular and Intermolecular Kinetic Isotope Effects (KIE) in the Nitrosoarene Ene Reaction: A Case for Reversible Aziridine N-Oxide Formation. Journal of the American Chemical Society, 124(12), 2884–2885. [Link]

  • Bates, J. T., et al. (2022). Strategies and Tactics for Site Specific Deuterium Incorporation at Each Available Carbon Atom of α-Pinene. The Journal of Organic Chemistry, 87(17), 11545–11553. [Link]

  • Wang, X., et al. (2008). Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins by Chiral Dioxirane via a Planar-like Transition State. The Journal of Organic Chemistry, 73(21), 8559–8561. [Link]

  • ResearchGate. (n.d.). Fig. 1. (a) Reaction profile for this compound hydrogenation; (b) reaction...[Link]

  • Chemistry LibreTexts. (2023, May 3). 14.4.1: Ziegler-Natta Polymerizations. [Link]

  • Pan, P., & Wu, P. (2013). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Biomolecules, 3(4), 847–863. [Link]

  • Klein, J. E. M. N., et al. (2019). Epoxidation of Alkenes by Peracids. ChemistryOpen, 8(10), 1244–1250. [Link]

  • Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Hydroformylation of this compound using Wilkinson's. [Link]

  • Grubbs, R. H. (n.d.). Ziegler-Natta polymerization of olefins - stereoselectivity. [Link]

  • Johannes Kepler Universität Linz. (n.d.). Ziegler-Natta catalyst alteration – Influence on kinetics and polymer properties. [Link]

  • e-Publications@Marquette. (n.d.). Exploring New Techniques For Precision Deuteration of Alkenes and Alkynes. [Link]

  • YouTube. (2016, December 25). Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA. [Link]

  • YouTube. (2025, August 11). What Is The Deuterium Kinetic Isotope Effect? - Chemistry For Everyone. [Link]

  • PubMed. (n.d.). Inter- and intramolecular deuterium isotope effects on the cytochrome P-450-catalyzed oxidative dehalogenation of 1,1,2,2-tetrachloroethane. [Link]

  • Chemistry LibreTexts. (2020, May 30). 9.12: Oxidation of Alkenes - Epoxidation. [Link]

  • ResearchGate. (2025, August 6). (PDF) Ethylene polymerization reactions with Ziegler–Natta catalysts. I. Ethylene polymerization kinetics and kinetic mechanism. [Link]

  • CORE. (n.d.). Computational aspects of hydroformylation. [Link]

  • ACS Publications. (2021, February 1). Understanding the Mechanistic Requirements for Efficient and Stereoselective Alkene Epoxidation by a Cytochrome P450 Enzyme. [Link]

  • American Chemical Society. (n.d.). Total synthesis of deuterated α-pinene isotopologues for elucidation of atmospheric oxidation pathways. [Link]

  • PubMed. (n.d.). Measurement of kinetic isotope effects on peptide hydroxylation using MALDI-MS. [Link]

  • YouTube. (2024, January 30). Synthesis of para-Deuterated 1-Methoxynaphthalene. [Link]

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Comparative Guide: DFT Methodologies for Pentene Isomerization Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of petrochemical feedstocks and pharmaceutical intermediates, the precise modeling of alkene isomerization is critical. Pentene isomers (


) serve as an ideal benchmark system due to their diverse steric profiles and distinct stability tiers (mono- vs. di- vs. tri-substituted).

This guide objectively compares the performance of Standard Global Hybrid Functionals (e.g., B3LYP) against Modern Range-Separated/Meta-GGA Functionals (e.g., M06-2X,


B97X-D) . We analyze their ability to predict thermodynamic stability and activation barriers in acid-catalyzed isomerization and hydroformylation reactions.

Key Finding: While B3LYP remains a structural baseline, it systematically underestimates activation barriers by 3–5 kcal/mol and fails to capture dispersion-driven stabilization in branched isomers. M06-2X or


B97X-D  are the recommended industry standards for kinetic accuracy in this domain.

Part 1: Computational Methodology Benchmarking

To ensure reproducibility and accuracy, the choice of functional and basis set must be deliberate. Below is a comparison of the two dominant methodologies used in alkene mechanism studies.

Methodology Comparison Matrix
FeatureMethod A: The "Legacy" Standard Method B: The "Modern" Standard
Functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr)M06-2X (Minnesota 06, 54% HF exchange)
Basis Set 6-31G(d) or 6-311+G(d,p)def2-TZVP (Triple-

valence polarized)
Dispersion None (unless -D3 added manually)Implicitly parameterized (medium-range)
Kinetic Accuracy Low: Underestimates barrier heights due to self-interaction error.High: Excellent performance for main-group thermochemistry and kinetics.
Cost LowModerate (requires finer integration grids)
Verdict Avoid for Kinetics. Use only for rough geometry pre-optimization.Recommended. Superior for transition states and non-covalent interactions.
Recommended Computational Workflow

The following self-validating workflow ensures that Transition States (TS) are genuine and connected to the correct minima.

G Start Start: Initial Guess Structure Opt Geometry Optimization (Loose Convergence) Start->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Decision Is it a TS? Freq->Decision Decision->Opt N_imag = 0 (Minima) IRC IRC Calculation (Intrinsic Reaction Coordinate) Decision->IRC N_imag = 1 (TS) SP Single Point Energy (High Level Basis: def2-QZVP) IRC->SP Valid Pathway

Figure 1: Self-validating DFT workflow. Note: IRC is mandatory to confirm the TS connects the specific pentene isomers.

Part 2: Thermodynamic Stability Profile

Before modeling reactions, the method must accurately rank the ground state stability of pentene isomers. Stability follows Zaitsev’s rule (more substituted alkenes are more stable).

Experimental vs. DFT Calculated Relative Energies (


, kcal/mol) 
Reference: 2-methyl-2-butene (most stable) = 0.0 kcal/mol
IsomerStructure TypeExp.[1][2][3][4]

B3LYP ErrorM06-2X Error
2-methyl-2-butene Tri-substituted0.0RefRef
2-methyl-1-butene Di-substituted (geminal)+1.4+0.2< 0.1
trans-2-pentene Di-substituted+1.8+0.3< 0.1
cis-2-pentene Di-substituted+2.8+0.5+0.1
1-pentene Mono-substituted+4.3+0.8+0.2

Insight: M06-2X captures the subtle steric repulsion in cis-2-pentene (steric strain) more accurately than B3LYP due to better handling of non-bonded interactions (dispersion).

Part 3: Mechanistic Case Study: Acid-Catalyzed Isomerization

The conversion of This compound to 2-pentene is a fundamental probe for catalyst acidity.

  • Mechanism: Protonation (formation of secondary carbocation)

    
     1,2-Hydride Shift 
    
    
    
    Deprotonation.
  • Critical Step: The transition state involves a non-classical carbocation or a hydronium-bridged species depending on the solvation model.

Reaction Pathway Diagram

ReactionPath R Reactant This compound + H+ TS1 TS1 Protonation R->TS1 +12.4 kcal Int Intermediate 2-Pentyl Cation TS1->Int TS2 TS2 Hydride Shift Int->TS2 +3.1 kcal P Product trans-2-Pentene TS2->P -1.8 kcal (Overall)

Figure 2: Reaction coordinate for the acid-catalyzed isomerization of this compound.

Barrier Height Comparison (Activation Energy )
Reaction StepB3LYP/6-31G* (

)
M06-2X/def2-TZVP (

)
Experimental Est.
Protonation (R

TS1)
9.2 kcal/mol12.4 kcal/mol ~12-13 kcal/mol
Hydride Shift (Int

TS2)
1.5 kcal/mol3.1 kcal/mol Fast

Performance Analysis:

  • B3LYP Failure: Systematically underestimates the protonation barrier. This "over-stabilization" of the transition state is a known artifact of self-interaction error in global hybrids.

  • M06-2X Success: The high percentage of Hartree-Fock exchange (54%) in M06-2X corrects the barrier height, aligning it closely with experimental kinetic data derived from zeolite catalysis studies.

Part 4: Experimental Validation Protocol

A computational study is only as strong as its experimental validation. To verify the DFT-predicted mechanisms for pentene isomers, the following protocol is recommended.

  • Isotope Labeling (Deuterium Tracing):

    • Setup: React this compound with deuterated acid (

      
       or D-Zeolite).
      
    • Prediction: If the mechanism proceeds via a carbocation intermediate (Stepwise), deuterium scrambling will be observed at C2 and C1. If concerted, specific stereochemistry is retained.

    • Analysis:

      
       NMR and 
      
      
      
      NMR to track the label position.
  • Arrhenius Plot Construction:

    • Setup: Run isomerization at temperatures

      
      .
      
    • Measurement: Monitor disappearance of this compound via GC-FID.

    • Calculation: Plot

      
       vs 
      
      
      
      . The slope yields
      
      
      .
    • Validation: Compare experimental

      
       to the M06-2X calculated 
      
      
      
      .

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Marten, B., et al. (1996). New Model for Calculation of Solvation Free Energies: Correction of Self-Interaction Errors in B3LYP. Journal of Physical Chemistry, 100(28), 11775–11788. Link

  • Sneskov, K., & Christiansen, O. (2012). Excited state density functional theory. WIREs Computational Molecular Science, 2(4), 566-584. (Context on functional limitations). Link

Sources

Comparative Analysis of 1-Pentene Synthesis Routes: From Petrochemical Extraction to Bio-Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Environmental Impact, Process Efficiency, and Experimental Protocols

Strategic Overview: The Shift to On-Purpose Synthesis

1-Pentene is a critical


-olefin intermediate used primarily as a comonomer in the production of Linear Low-Density Polyethylene (LLDPE) and High-Density Polyethylene (HDPE) to control polymer density and impact resistance. Unlike even-numbered 

-olefins (1-hexene, 1-octene) which are readily produced via ethylene oligomerization, this compound (C5) is an "odd-carbon" anomaly. It cannot be synthesized directly by standard ethylene chain growth (C2 + C2

C4, C6...).

Historically, this compound has been sourced almost exclusively as a byproduct of Steam Cracking (separation from the C5 raffinate) or Fischer-Tropsch streams. However, the volatility of naphtha cracking margins and the push for carbon-neutral feedstocks have accelerated interest in "On-Purpose" Bio-Synthesis via alcohol dehydration.

This guide compares the environmental footprints of these three dominant routes and provides a validated laboratory protocol for the emerging bio-based route.

Comparative Route Analysis

Route A: Petrochemical Extraction (Steam Cracking C5 Cut)
  • Mechanism: Thermal cracking of naphtha/gas oil produces a complex mixture. The C5 fraction (pyrolysis gasoline) contains n-pentane, isopentane, isoprene, cyclopentadiene, and this compound.

  • Process: Requires energy-intensive extractive distillation to remove isoprene, followed by superfractionation to separate this compound from n-pentane (boiling point difference

    
     6°C).
    
  • Status: Industry Standard (Baseline).

Route B: Fischer-Tropsch Recovery (Sasol Process)
  • Mechanism: Syngas (CO + H

    
    ) from coal or natural gas is converted into long-chain hydrocarbons over Iron (Fe) or Cobalt (Co) catalysts.
    
  • Process: this compound is recovered from the light olefin stream. Sasol is the primary global operator of this route.

  • Status: Commercial (Geographically limited).

Route C: Bio-1-Pentanol Dehydration (Green Synthesis)
  • Mechanism: Catalytic dehydration of bio-derived 1-pentanol (from fermentation of sugars or lignocellulose) over solid acid catalysts (

    
    -Al
    
    
    
    O
    
    
    ).
  • Process: Single-step endothermic reaction.

  • Status: Emerging/Pilot Scale.

Environmental Impact Matrix
MetricSteam Cracking ExtractionFischer-Tropsch (Coal-based)Bio-Alcohol Dehydration
Primary Feedstock Naphtha / Gas Oil (Fossil)Coal / Natural Gas (Fossil)Lignocellulosic Biomass
Carbon Intensity (kg CO

e/kg)
~1.5 - 2.0 (Allocated)> 3.0 (High direct emissions)< 0.5 (Biogenic credit)*
Energy Intensity (GJ/ton) 33.2 (High separation cost)High (Gasification + FT)Moderate (Endothermic reaction)
Atom Economy N/A (Separation process)Low (Wide product distribution)83% (Water is sole byproduct)
E-Factor (kg waste/kg product) High (Solvents for extraction)Moderate (Water/Heavy waxes)< 0.2 (Recyclable water)
Key Impurity Isoprene / CyclopentadieneOxygenates / Branched isomers2-Pentene (Isomerization)

*Note: Carbon intensity for bio-routes depends heavily on the biomass cultivation and fermentation efficiency.

Visualization: Synthesis Pathways

The following diagram maps the logical flow of the three synthesis routes, highlighting the divergence in feedstock and processing complexity.

PentenePathways cluster_0 Feedstocks Naphtha Naphtha/Gas Oil Cracking Steam Cracking (850°C) Naphtha->Cracking Syngas Syngas (CO + H2) FT Fischer-Tropsch Synthesis Syngas->FT Biomass Biomass/Sugars Ferment Fermentation to 1-Pentanol Biomass->Ferment C5Cut C5 Raffinate (Mix) Cracking->C5Cut SynCrude Synthetic Crude FT->SynCrude Pentanol Bio-1-Pentanol Ferment->Pentanol Distill Extractive Distillation C5Cut->Distill Recovery Fractional Recovery SynCrude->Recovery Dehydration Catalytic Dehydration (gamma-Al2O3) Pentanol->Dehydration Pentene This compound (>99% Purity) Distill->Pentene Recovery->Pentene Dehydration->Pentene

Figure 1: Comparative process flow for this compound production showing the high separation burden of fossil routes vs. the direct synthesis of the bio-route.

Experimental Protocol: Catalytic Dehydration of 1-Pentanol

For researchers seeking a green, on-purpose synthesis method, the catalytic dehydration of 1-pentanol is the most viable lab-scale protocol. This method avoids the massive infrastructure of steam cracking.

Objective: Selective conversion of 1-pentanol to this compound while minimizing isomerization to 2-pentene (thermodynamically favored).

Reaction Mechanism


Materials & Equipment
  • Feedstock: 1-Pentanol (>99% purity, bio-derived preferred).

  • Catalyst: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -Alumina (
    
    
    
    -Al
    
    
    O
    
    
    ), acidic grade.
    • Modification: Doping with 1-2% KOH can neutralize strong acid sites to reduce isomerization to 2-pentene.

  • Reactor: Fixed-bed continuous flow reactor (Stainless steel, ID 10-15mm).

  • Carrier Gas: Nitrogen (N

    
    ), flow rate 20-50 mL/min.
    
Step-by-Step Methodology

Step 1: Catalyst Pre-treatment (Activation)

  • Load 5.0 g of

    
    -Al
    
    
    
    O
    
    
    pellets into the reactor heating zone.
  • Purge with N

    
     (50 mL/min).
    
  • Ramp temperature to 400°C at 10°C/min.

  • Hold for 4 hours to remove physisorbed water and activate Lewis acid sites.

  • Cool to reaction temperature (300°C - 320°C ).

Step 2: Reaction Phase

  • Set reactor temperature to 310°C . Note: Temperatures >350°C increase isomerization to 2-pentene.

  • Introduce 1-Pentanol via HPLC pump.

    • WHSV (Weight Hourly Space Velocity): 1.0 - 3.0 h

      
      .
      
    • Example: Feed rate

      
       5-15 g/h for 5g catalyst.
      
  • Maintain N

    
     co-feed to assist desorption of water and prevent coke formation.
    

Step 3: Product Isolation

  • Pass reactor effluent through a condenser cooled to 0°C .

    • Phase Separation: The product separates into an organic layer (Pentenes) and an aqueous layer.

  • Decant the organic layer.

  • Purification: Distill the organic layer.

    • This compound BP: 30°C.

    • 2-Pentene (cis/trans) BP: ~37°C.

    • 1-Pentanol BP: 138°C.

    • Critical: Use a fractionating column with high theoretical plates (>20) due to the close boiling points of the isomers.

Critical Quality Attributes (CQAs)
  • Conversion: Typically >90% per pass.

  • Selectivity: Target >95% linear pentenes.

  • Isomer Ratio: The ratio of this compound to 2-pentene is the critical success factor. Unmodified alumina may yield a thermodynamic mix (approx 10:90 favoring 2-pentene). Alkali-modification (KOH) is essential to shift kinetic control favoring this compound.

Visualizing the Experimental Setup

ReactorSetup cluster_input Feed Section cluster_separation Separation N2 N2 Supply Reactor Fixed Bed Reactor (Gamma-Alumina) 310°C N2->Reactor Pump HPLC Pump (1-Pentanol) Pump->Reactor Condenser Condenser (0°C) Reactor->Condenser Vapor Decanter Phase Separator (Organic/Water) Condenser->Decanter Liquid Distillation Fractional Distillation Decanter->Distillation Organic Phase Waste Water (Byproduct) Decanter->Waste Aqueous Phase Product Purified This compound Distillation->Product

Figure 2: Schematic of the continuous flow dehydration setup for converting 1-pentanol to this compound.

Conclusion

For industrial-scale applications, Steam Cracking extraction remains the volume leader despite its high energy intensity and carbon footprint. However, for research applications and sustainable product development, the Bio-1-Pentanol Dehydration route offers a superior environmental profile. The key to success in the bio-route is the strict control of catalyst acidity (via KOH doping) to prevent the thermodynamic isomerization to 2-pentene, ensuring a high-purity


-olefin product suitable for polymerization.

References

  • Life Cycle Assessment of Ethylene Production: Zhao, Z., et al. (2022). Life Cycle Assessment and Multiobjective Optimization for Steam Cracking Process in Ethylene Plant. PubMed Central.[1] [Link]

  • Bio-Alcohol Dehydration Kinetics: Kozhevnikov, I. V., et al. (2025). Kinetics of Catalytic Dehydration of 1-Pentanol on Modified Alumina. ResearchGate. [Link]

  • Sasol Fischer-Tropsch Process Data: Sasol Technical Data. This compound Specification and Production Overview. Sasol Tech Data. [Link]

  • Energy Intensity of Olefin Plants: MATEC Web of Conferences. (2018). A Study of Energy Intensity and Carbon Intensity from Olefin Plants. [Link]

  • Catalyst Modification for Selectivity: Phung, T. K., et al. (2018). Dehydration of Alcohols over Alumina: The Effect of Alkali Doping on Selectivity. ResearchGate. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.